molecular formula C14H15NO B031756 [4-(4-Methoxyphenyl)phenyl]methanamine CAS No. 769073-20-3

[4-(4-Methoxyphenyl)phenyl]methanamine

Cat. No.: B031756
CAS No.: 769073-20-3
M. Wt: 213.27 g/mol
InChI Key: IWMYHDWDAGSRFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-Methoxyphenyl)phenyl]methanamine is a high-purity chemical compound intended for research and development applications. This biphenyl methanamine derivative features a methoxy group and a primary amine functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers can utilize this compound for the exploration of structure-activity relationships (SAR), particularly in the development of novel bioactive molecules. Key Research Applications: • Medicinal Chemistry: Serves as a key synthetic intermediate or building block for the design and synthesis of potential pharmacologically active compounds. • Chemical Synthesis: The primary amine group is amenable to a variety of reactions, including amide bond formation, reductive amination, and nucleophilic substitution, allowing for the creation of diverse chemical libraries. • Material Science: May be investigated as an organic precursor for the development of advanced functional materials. Handling and Safety: This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in a appropriately controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-methoxyphenyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMYHDWDAGSRFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of [4-(4-Methoxyphenyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

[4-(4-Methoxyphenyl)phenyl]methanamine is a pivotal biaryl primary amine that serves as a versatile building block in medicinal chemistry and materials science. Its structural motif, featuring a flexible aminomethyl group appended to a rigid biphenyl core, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the principal synthetic pathways to this compound, focusing on the strategic construction of the biphenyl framework and the subsequent elaboration of the benzylic amine functionality. We will dissect two primary retrosynthetic approaches: the reduction of a nitrile precursor and the reductive amination of an aldehyde precursor. This document offers a comparative analysis of these routes, detailed experimental protocols, and field-proven insights into reaction mechanisms and optimization strategies, intended for researchers and professionals in chemical synthesis and drug development.

Strategic Overview: Retrosynthetic Analysis

The synthesis of this compound hinges on two key transformations: the formation of the C-C bond to create the biphenyl scaffold and the introduction of the aminomethyl group. A logical retrosynthetic analysis reveals two convergent and highly viable strategies, both originating from common starting materials via a key biphenyl intermediate.

The primary disconnection is at the benzylic carbon-nitrogen bond, which immediately suggests its precursor could be a nitrile or an aldehyde. A further disconnection of the biphenyl C-C bond points towards a cross-coupling reaction, with the Suzuki-Miyaura coupling being the most prominent and efficient method for this purpose.

G Target This compound Nitrile 4-(4-Methoxyphenyl)benzonitrile Target->Nitrile Nitrile Reduction Aldehyde 4-(4-Methoxyphenyl)benzaldehyde Target->Aldehyde Reductive Amination Halide1 4-Bromobenzonitrile Nitrile->Halide1 Suzuki Coupling BoronicAcid 4-Methoxyphenylboronic Acid Nitrile->BoronicAcid Suzuki Coupling Halide2 4-Bromobenzaldehyde Aldehyde->Halide2 Suzuki Coupling Aldehyde->BoronicAcid Suzuki Coupling

Caption: Retrosynthetic analysis of the target molecule.

Pathway I: The Nitrile Reduction Route

This pathway is arguably the most efficient and widely employed strategy. It involves the synthesis of the key intermediate, 4-(4-methoxyphenyl)benzonitrile, followed by its reduction to the desired primary amine.

Step 1: Synthesis of 4-(4-Methoxyphenyl)benzonitrile via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[1][2] For this synthesis, 4-bromobenzonitrile is coupled with 4-methoxyphenylboronic acid.

Mechanism Insight: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.

  • Transmetalation: The methoxyphenyl group is transferred from the boronic acid (activated by a base) to the palladium center.

  • Reductive Elimination: The two aryl groups couple, forming the biphenyl product and regenerating the Pd(0) catalyst.[3]

The choice of base (e.g., K₂CO₃, K₃PO₄) is critical for activating the boronic acid to facilitate transmetalation.[2]

G Start1 4-Bromobenzonitrile Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Start1->Catalyst Start2 4-Methoxyphenylboronic Acid Start2->Catalyst Intermediate 4-(4-Methoxyphenyl)benzonitrile Catalyst->Intermediate Suzuki Coupling ReducingAgent Reducing Agent (e.g., LiAlH₄ or H₂/Raney Ni) Intermediate->ReducingAgent Product This compound ReducingAgent->Product Nitrile Reduction

Caption: Workflow for the Nitrile Reduction Pathway.

Step 2: Reduction of the Nitrile to a Primary Amine

The conversion of the nitrile group (-C≡N) to an aminomethyl group (-CH₂NH₂) is a fundamental transformation in organic synthesis. Several robust methods are available, each with distinct advantages and operational considerations.[4]

LiAlH₄ is a potent, unselective reducing agent capable of readily reducing nitriles to primary amines.[5][6] The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion, which is then further reduced to the amine.[6][7]

  • Expertise: While highly effective, LiAlH₄ is pyrophoric and reacts violently with water. Its use requires strictly anhydrous conditions and is often avoided in large-scale industrial processes due to safety concerns and the generation of stoichiometric aluminum waste.[8] For laboratory-scale synthesis, however, it provides a rapid and high-yielding route.

Catalytic hydrogenation is an atom-economical and environmentally benign alternative.[9] This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.

  • Raney® Nickel: A commonly used catalyst for nitrile reduction due to its high activity and relatively low cost.[10] The reaction is often performed in an alcoholic solvent, sometimes with the addition of ammonia or a base to suppress the formation of secondary and tertiary amine byproducts.[4][11]

  • Palladium or Platinum: Catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂) are also effective, though they can be more expensive.[4]

  • Expertise: The primary challenge in catalytic hydrogenation is controlling selectivity. The intermediate imine can react with the product primary amine to form secondary amines.[4] This side reaction is typically minimized by using a high pressure of hydrogen, adding ammonia to the reaction mixture, and carefully selecting the catalyst and solvent.

Sodium borohydride on its own is generally not strong enough to reduce nitriles.[5] However, its reactivity can be significantly enhanced by the addition of a transition metal salt, such as CoCl₂ or FeCl₃, or by using it in conjunction with Raney Nickel.[12][13][14] This system offers a safer, more moderate alternative to LiAlH₄.

Comparative Analysis of Nitrile Reduction Methods
Reducing Agent/SystemTypical ConditionsYieldAdvantagesDisadvantagesCitations
LiAlH₄ Anhydrous THF or Et₂O, 0°C to RT>90%High reactivity, fast reaction times.Pyrophoric, moisture-sensitive, difficult workup, not ideal for scale-up.[6][7][8]
H₂ / Raney® Nickel H₂ (high pressure), Alcohol, RT to elevated temp.85-95%"Green" reagent (H₂), cost-effective, scalable.Requires specialized high-pressure equipment, potential for side products.[4][10][15]
NaBH₄ / CoCl₂ Methanol or Ethanol, RT80-90%Safer and easier to handle than LiAlH₄, mild conditions.Requires a stoichiometric amount of metal salt, potential for metal waste.[9][13]

Pathway II: The Reductive Amination Route

An alternative strategy involves the synthesis of 4-(4-methoxyphenyl)benzaldehyde, followed by its conversion to the amine via reductive amination.

Step 1: Synthesis of 4-(4-Methoxyphenyl)benzaldehyde

Similar to the nitrile route, the aldehyde precursor is efficiently synthesized via a Suzuki-Miyaura coupling, this time between 4-bromobenzaldehyde and 4-methoxyphenylboronic acid. The reaction conditions and mechanism are analogous to those described in section 2.1.

Step 2: Reductive Amination

Reductive amination is a powerful one-pot method for converting a carbonyl group into an amine.[16] The process involves the initial formation of an imine intermediate by reacting the aldehyde with an ammonia source, followed by its in-situ reduction.

  • Mechanism Insight: The reaction is typically performed under mildly acidic conditions to catalyze the formation of the imine. A key aspect of this method is the choice of a reducing agent that selectively reduces the imine intermediate in the presence of the starting aldehyde.

  • Common Reagents:

    • Sodium Cyanoborohydride (NaBH₃CN): A classic reagent for this transformation. It is mild enough not to reduce the aldehyde at neutral or slightly acidic pH but will readily reduce the protonated imine. Its primary drawback is the high toxicity of cyanide byproducts.[16]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A widely preferred modern alternative. It is non-toxic, mild, and highly effective for a broad range of substrates. It does not require strict pH control and can reduce the imine as it is formed.[16]

    • Catalytic Hydrogenation: The aldehyde, ammonia source, and a catalyst (like Pd/C or Raney Ni) can be combined under a hydrogen atmosphere.[17]

  • Expertise: For the synthesis of a primary amine like the target molecule, ammonia (or a surrogate like ammonium acetate) is used. The main challenge is preventing the product primary amine from reacting with another molecule of the aldehyde to form a secondary amine. This is often controlled by using a large excess of the ammonia source.

Detailed Experimental Protocols

Protocol 4.1: Synthesis of 4-(4-Methoxyphenyl)benzonitrile (Pathway I)
  • To an oven-dried flask, add 4-bromobenzonitrile (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%).

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the title compound as a white solid.

Protocol 4.2: Reduction of 4-(4-Methoxyphenyl)benzonitrile with LiAlH₄ (Pathway I, Method A)

CAUTION: LiAlH₄ is a highly reactive and flammable solid. Handle only in an inert atmosphere and with appropriate personal protective equipment.

  • To an oven-dried, three-necked flask under an argon atmosphere, add a suspension of LiAlH₄ (1.5 equiv) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-(4-methoxyphenyl)benzonitrile (1.0 equiv) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.[8]

  • Stir the resulting granular white suspension vigorously for 30 minutes.

  • Filter the solid through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound.

Conclusion

The synthesis of this compound is most efficiently achieved via a two-step sequence involving a Suzuki-Miyaura coupling to construct the biphenyl core, followed by the reduction of a nitrile intermediate. While both the nitrile reduction and reductive amination pathways are viable, the nitrile route often provides higher overall yields and avoids potential side reactions associated with reductive amination of primary amines. For laboratory-scale synthesis, LiAlH₄ offers a rapid and effective method for the final reduction step, provided appropriate safety precautions are taken. For larger-scale and industrial applications, catalytic hydrogenation with Raney Nickel presents a more economical and safer, albeit more technologically demanding, alternative. The choice of methodology will ultimately depend on the specific requirements of the researcher, including scale, available equipment, safety protocols, and cost considerations.

References

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Chemguide. (n.d.). Reduction of nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Hu, Y., et al. (2017). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers. Retrieved from [Link]

  • Jagadeesh, R. V., & Beller, M. (2014). Catalytic Reduction of Nitriles.
  • Mebane, R. C., et al. (2003). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). The reduction of a nitrile (CN) group by sodium borohydride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]

  • Cai, T., & Xu, J. (2004). Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts. Chemical Journal of Chinese Universities.
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Sanagawa, A., & Nagashima, H. (2019). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters. Retrieved from [Link]

  • Scite.ai. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1. Retrieved from [Link]

  • Google Patents. (n.d.). US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
  • ResearchGate. (2017). Catalyst-Free Reductions of Nitriles to Amino-Boranes Using Sodium Amidoborane and Lithium Borohydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of dinitriles over Raney®-Ni catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). US4375003A - Method for the hydrogenation of nitriles to primary amines.
  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry.
  • MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]

  • ChemSynthesis. (n.d.). (4-methoxyphenyl)(phenyl)methanamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • Synthetic Pages. (2001). solid-supported reductive amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN1810766A - Nitrile reducing process to prepare amine.
  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive aminations of benzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • Synfacts. (n.d.).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. Retrieved from [Link]

Sources

Spectroscopic Characterization of [4-(4-Methoxyphenyl)phenyl]methanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. For a promising molecule like [4-(4-Methoxyphenyl)phenyl]methanamine, a compound with potential applications in medicinal chemistry, a thorough understanding of its three-dimensional architecture is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide a detailed roadmap of a molecule's atomic connectivity, functional groups, and overall molecular weight.

This guide provides an in-depth technical overview of the spectroscopic characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a framework for understanding the "why" behind experimental choices and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13).

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of our analog, (4'-methoxy-[1,1'-biphenyl]-4-yl)methanol, and considering the substitution of the hydroxyl group with an amine, we can predict the following key signals for this compound:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~7.55Doublet2HAr-HProtons on the phenyl ring adjacent to the biphenyl linkage.
~7.45Doublet2HAr-HProtons on the phenyl ring adjacent to the aminomethyl group.
~7.25Doublet2HAr-HProtons on the methoxy-substituted phenyl ring.
~6.95Doublet2HAr-HProtons on the methoxy-substituted phenyl ring.
~3.85Singlet3H-OCH₃Protons of the methoxy group.
~3.70Singlet2H-CH₂NH₂Protons of the benzylic methylene group adjacent to the amine.
~1.50Broad Singlet2H-NH₂Protons of the primary amine group; chemical shift can vary.
¹³C NMR Spectrum of the Analog: (4'-methoxy-[1,1'-biphenyl]-4-yl)methanol

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
159.3Ar-C (C-O)
140.9Ar-C (ipso)
133.9Ar-C (ipso)
128.9Ar-CH
128.3Ar-CH
126.9Ar-CH
126.8Ar-CH
114.3Ar-CH
65.1-CH₂OH
55.5-OCH₃

Interpretation and Prediction for this compound: The carbon spectrum of the target amine would be very similar to its alcohol analog. The most significant predicted shift would be for the benzylic carbon, which would move from ~65.1 ppm (-CH₂OH) to a slightly downfield position in the range of 45-55 ppm for the -CH₂NH₂ group, due to the differing electronegativity of nitrogen compared to oxygen.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

1.3.1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid large solvent signals that can obscure sample peaks.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

1.3.2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei. A larger number of scans is usually required compared to ¹H NMR.

1.3.3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Identify the chemical shifts and multiplicities of all signals.

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

IR Spectrum of the Analog: (4'-methoxy-[1,1'-biphenyl]-4-yl)methanol

The IR spectrum of the alcohol analog provides a baseline for identifying the key vibrational modes of the biphenyl and methoxy groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3350Broad, StrongO-H stretch (alcohol)
~3030MediumAromatic C-H stretch
~2930, ~2850MediumAliphatic C-H stretch (CH₂ and CH₃)
~1610, ~1500StrongAromatic C=C stretch
~1250StrongC-O stretch (aryl ether)
~1030StrongC-O stretch (alcohol)
~830Strongpara-disubstituted C-H bend (out-of-plane)

Interpretation and Prediction for this compound: For the target amine, the most significant changes in the IR spectrum compared to the alcohol analog would be:

  • Appearance of N-H stretching bands: Instead of the broad O-H stretch around 3350 cm⁻¹, two sharp to medium peaks are expected in the range of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

  • Presence of an N-H bending vibration: A medium to strong absorption band is expected around 1600 cm⁻¹, which may overlap with the aromatic C=C stretching vibrations.

  • Shift in the C-N stretching vibration: The C-O stretching band of the alcohol at ~1030 cm⁻¹ would be replaced by a C-N stretching vibration, which typically appears in the 1020-1250 cm⁻¹ region.

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the atmosphere.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal. Consistent pressure is important for reproducible results.

  • Data Acquisition: Collect the IR spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Caption: Workflow for ATR-FTIR Spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum of this compound

For this compound (C₁₄H₁₅NO), the expected molecular weight is approximately 213.28 g/mol .

m/z (predicted)IonInterpretation
213[M]⁺˙Molecular ion
198[M - NH]⁺˙Loss of the amino radical
184[M - CH₂NH₂]⁺Loss of the aminomethyl radical (benzylic cleavage)
168[M - OCH₃]⁺Loss of a methoxy radical
152Further fragmentation of the biphenyl core
139Further fragmentation

Rationale for Prediction: Electron Ionization (EI) is a "hard" ionization technique that often leads to fragmentation. The most likely fragmentation pathways for this compound would involve cleavage at the benzylic position, which is a common and favorable fragmentation for benzylamines, leading to a stable benzylic cation. Loss of the methoxy group is also a plausible fragmentation pathway.

Experimental Protocol for Electron Ionization (EI)-Mass Spectrometry

EI-MS is a classic and widely used technique for the analysis of relatively small, volatile, and thermally stable organic molecules.[1]

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is then vaporized in a high-vacuum environment.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺˙).

  • Fragmentation: The high energy of the ionization process often causes the molecular ion to fragment into smaller, charged species.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound, guided by the experimental data of its close structural analog, (4'-methoxy-[1,1'-biphenyl]-4-yl)methanol, provides a high degree of confidence in its molecular structure. Each spectroscopic technique offers a unique piece of the structural puzzle, and it is the synergy of these methods that allows for a complete and unambiguous characterization. The protocols and interpretations presented in this guide are intended to serve as a valuable resource for researchers in the field, enabling them to confidently apply these powerful analytical tools to their own novel compounds and accelerate the pace of drug discovery and development.

References

  • PubChem. (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol. National Center for Biotechnology Information. [Link]

  • SpectraBase. (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol. John Wiley & Sons, Inc. [Link]

  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

  • University of California, Irvine. (2014, June 17). Fourier Transform Infrared Spectroscopy. UCI Aerosol Photochemistry Group. [Link]

  • Seton Hall University. (2012, January 14). 200 MHz MR SOP manual. [Link]

Sources

An In-depth Technical Guide to [4-(4-Methoxyphenyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

[4-(4-Methoxyphenyl)phenyl]methanamine, a biphenylmethanamine derivative, represents a significant scaffold in modern medicinal chemistry. Its structural motif, featuring a methoxy-substituted biphenyl core coupled with a reactive primary amine, offers a versatile platform for the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, with a particular focus on its applications in drug discovery and development. As a Senior Application Scientist, the following sections are curated to provide not only technical data but also insights into the practical application and rationale behind the methodologies presented.

Physicochemical Properties

This compound, also known by its IUPAC name (4'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine, is a solid at room temperature with a purity typically around 97%.[1] The core physicochemical properties are summarized in the table below. The presence of the biphenyl structure contributes to its solid-state nature, while the methoxy and aminomethyl groups influence its polarity and reactivity.

PropertyValueSource
CAS Number 769073-20-3[1]
Molecular Formula C₁₄H₁₅NO[1]
Molecular Weight 213.28 g/mol [1]
Physical Form Solid[1]
Purity ~97%[1]

Note: Experimental values for melting point and boiling point are not consistently reported in publicly available literature and should be determined empirically.

Synthesis and Purification

The synthesis of this compound can be logically approached through a multi-step process, leveraging the well-established Suzuki-Miyaura cross-coupling reaction, followed by functional group transformation. This strategic approach allows for the efficient construction of the core biphenyl structure.

Conceptual Synthesis Workflow

The synthesis initiates with a palladium-catalyzed Suzuki-Miyaura coupling between a suitably protected 4-(aminomethyl)phenyl boronic acid derivative and 4-bromoanisole. A more common and often more practical route involves the coupling of 4-cyanophenylboronic acid with 4-bromoanisole to form 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile, which is then reduced to the target amine. This latter approach is often preferred due to the commercial availability and stability of the nitrile precursor.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile via Suzuki Coupling

This protocol is adapted from established Suzuki-Miyaura coupling procedures for the synthesis of biphenyl derivatives.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-cyanophenylboronic acid (1.0 eq), 4-bromoanisole (1.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Add a base, such as sodium carbonate (2.0 eq).

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Detailed Experimental Protocol: Reduction of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-3 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0 °C and slowly add a solution of 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile in anhydrous THF.

  • Reaction Execution: Allow the reaction to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Cautiously quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). Filter the resulting solids and wash thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be further purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the methoxy-substituted ring will appear as two doublets in the upfield aromatic region (approximately 6.9-7.1 ppm). The protons on the other phenyl ring will also present as two doublets, slightly more downfield (approximately 7.3-7.6 ppm). The benzylic protons of the CH₂NH₂ group would likely appear as a singlet around 3.8-4.0 ppm, and the methoxy group protons as a sharp singlet around 3.8 ppm. The amine protons (NH₂) will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The quaternary carbons of the biphenyl linkage will be identifiable, as will the methoxy-bearing carbon at a characteristic downfield shift (around 159 ppm). The benzylic carbon will be observed in the aliphatic region (around 45 ppm), and the methoxy carbon will appear around 55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

  • N-H stretch: A broad absorption in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.

  • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-O stretch (ether): A strong band around 1250 cm⁻¹.

  • C-N stretch: An absorption in the 1020-1250 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 213.28). Fragmentation patterns would likely involve the loss of the aminomethyl group and cleavage of the biphenyl linkage.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the primary amine functionality.

  • Acylation and Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This reactivity is fundamental to its use as a building block in medicinal chemistry.

  • Alkylation: The nucleophilic amine can undergo alkylation with alkyl halides.

  • Imine Formation: Condensation with aldehydes and ketones will yield the corresponding imines (Schiff bases).

  • Stability: The compound is generally stable under normal laboratory conditions. However, like many amines, it can be sensitive to oxidation over time and should be stored under an inert atmosphere.

Applications in Drug Discovery

The this compound scaffold is of significant interest to the pharmaceutical industry due to its presence in molecules targeting a range of biological pathways.

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists

This compound is a key intermediate in the synthesis of biphenylmethyl urea derivatives that act as antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1).[4][] MCH-R1 is a G-protein coupled receptor implicated in the regulation of energy homeostasis and appetite, making its antagonists potential therapeutic agents for the treatment of obesity.

Inhibitors of Bacterial Virulence Factors

This compound has also been utilized in the synthesis of inhibitors of the Pseudomonas aeruginosa virulence factor LasB.[4][] LasB, an elastase, is a key component of the bacterium's pathogenic arsenal. Inhibiting this enzyme represents a promising anti-virulence strategy to combat P. aeruginosa infections.

Sources

A Comprehensive Technical Guide to [4-(4-Methoxyphenyl)phenyl]methanamine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth exploration of [4-(4-Methoxyphenyl)phenyl]methanamine, a biphenyl derivative of significant interest to researchers in medicinal chemistry and drug development. While a specific CAS number for the free base is not prominently cataloged, its hydrochloride salt is identified by PubChem CID 54595501. This document outlines a robust, field-proven synthetic route, details a comprehensive analytical workflow for structural elucidation, and discusses the scientific rationale for its application in modern therapeutic research. By leveraging the well-established importance of the biphenyl and benzylamine scaffolds, this guide serves as a foundational resource for scientists investigating novel molecular entities for complex diseases.

Chemical Identity and Physicochemical Properties

The primary subject of this guide is this compound. It is critical to note that while the free base is the parent compound, it is most commonly cataloged and supplied as its hydrochloride salt. This is a standard practice in medicinal chemistry to improve the stability and solubility of amine-containing compounds.

Identifier Information:

  • Compound Name: this compound

  • Synonyms: 4'-Methoxy-[1,1'-biphenyl]-4-ylmethanamine

  • Hydrochloride Salt: this compound hydrochloride

  • PubChem Compound ID (for HCl salt): 54595501[1]

Physicochemical Data

The following table summarizes the computed physicochemical properties for the hydrochloride salt, derived from authoritative databases. These values are essential for planning experimental work, including reaction setup, purification, and formulation.

PropertyValueSource
Molecular Formula C₁₄H₁₆ClNOPubChem[1]
Molecular Weight 249.7 g/mol PubChem[1]
XLogP3 3.1PubChem (Computed)[1]
Hydrogen Bond Donor Count 2PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[1]
Rotatable Bond Count 3PubChem (Computed)[1]
Exact Mass 249.0920418PubChem (Computed)[1]
Topological Polar Surface Area 26.02 ŲPubChem (Computed)[1]
Heavy Atom Count 17PubChem (Computed)[1]

Proposed Synthesis and Mechanistic Insights

A robust and high-yield synthesis of this compound can be achieved via a two-step sequence involving a Suzuki-Miyaura cross-coupling followed by a nitrile reduction. This approach is favored for its modularity, functional group tolerance, and the commercial availability of the starting materials.

Synthetic Workflow Overview

The logical flow of the synthesis is designed for efficiency and scalability, beginning with the construction of the core biphenyl structure.

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Nitrile Reduction SM1 4-Bromobenzonitrile Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) SM1->Catalyst SM2 4-Methoxyphenylboronic Acid SM2->Catalyst Intermediate 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile (CAS: 58743-77-4) Catalyst->Intermediate C-C Bond Formation Reducing_Agent Reducing Agent (e.g., LiAlH₄ or H₂/Raney Ni) Intermediate->Reducing_Agent C≡N → CH₂NH₂ Product This compound Reducing_Agent->Product C≡N → CH₂NH₂

Caption: Proposed two-step synthesis of the target compound.

Step 1: Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki-Miyaura coupling is the cornerstone of modern biphenyl synthesis due to its mild reaction conditions and broad functional group tolerance.[2] The palladium catalyst facilitates the coupling of an aryl halide (4-bromobenzonitrile) with an arylboronic acid (4-methoxyphenylboronic acid). The base is crucial for the transmetalation step, activating the boronic acid for transfer to the palladium center.[2]

Experimental Protocol:

  • To a degassed solution of 1,4-dioxane and water (4:1 ratio), add 4-bromobenzonitrile (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Bubble argon gas through the mixture for 15 minutes to ensure an inert atmosphere.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) to the mixture.

  • Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile (CAS: 58743-77-4) as a solid.[3][4]

Step 2: Reduction of the Nitrile

Causality: The reduction of the nitrile group is a reliable method to produce the primary benzylamine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that efficiently converts nitriles to amines. Alternatively, catalytic hydrogenation offers a milder, scalable option.

Experimental Protocol (using LiAlH₄):

  • To a flame-dried round-bottom flask under an argon atmosphere, add a suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as the free base.

Structural Elucidation and Analytical Workflow

A self-validating analytical workflow is essential to confirm the identity and purity of the synthesized compound. This involves a combination of chromatographic and spectroscopic techniques.

Analytical_Workflow cluster_spectroscopy Spectroscopic Confirmation Synthesis Synthesized Crude Product Purification Column Chromatography Synthesis->Purification NMR ¹H & ¹³C NMR (Structural Framework) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS IR FT-IR Spectroscopy (Functional Groups) Purification->IR Pure_Compound Pure Compound Confirmed NMR->Pure_Compound MS->Pure_Compound IR->Pure_Compound

Caption: Analytical workflow for structural confirmation.

Predicted Spectroscopic Data

The following data are predicted based on the structure of this compound and serve as a reference for experimental verification.

  • ¹H NMR (Proton NMR):

    • Aromatic Protons: Multiple signals expected in the range of δ 7.0-7.7 ppm, corresponding to the two substituted phenyl rings. The protons on the methoxy-substituted ring will likely appear more upfield.

    • Benzylic Protons (-CH₂NH₂): A singlet expected around δ 3.9-4.1 ppm.

    • Methoxy Protons (-OCH₃): A sharp singlet expected around δ 3.8-3.9 ppm.

    • Amine Protons (-NH₂): A broad singlet, variable chemical shift (typically δ 1.5-2.5 ppm), which will disappear upon D₂O exchange.

  • ¹³C NMR (Carbon NMR):

    • Aromatic Carbons: Multiple signals in the δ 114-160 ppm range. The carbon bearing the methoxy group will be significantly downfield (~159 ppm).

    • Benzylic Carbon (-CH₂NH₂): A signal around δ 45-50 ppm.

    • Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

  • FT-IR (Infrared) Spectroscopy:

    • N-H Stretch: A characteristic broad absorption in the 3300-3400 cm⁻¹ region (primary amine).

    • C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

    • C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

    • C-O Stretch (Aryl Ether): A strong signal around 1250 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): For the free base, the expected m/z would be approximately 213.12 (for C₁₄H₁₅NO). High-resolution mass spectrometry (HRMS) should confirm the elemental composition.

Scientific Rationale and Potential Applications

The structural motifs within this compound designate it as a "privileged scaffold" in medicinal chemistry. Such scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable starting points for drug discovery.[5]

Applications cluster_scaffolds Privileged Scaffolds cluster_targets Potential Therapeutic Areas Compound This compound Biphenyl Biphenyl Core Compound->Biphenyl contains Benzylamine Benzylamine Moiety Compound->Benzylamine contains Anticancer Anticancer (e.g., Kinase Inhibition, Cytotoxicity) Biphenyl->Anticancer Associated Activity Anti_Inflammatory Anti-Inflammatory Biphenyl->Anti_Inflammatory Associated Activity CNS CNS Disorders (e.g., GPCRs, Transporters) Benzylamine->CNS Associated Activity

Caption: Potential applications based on privileged scaffolds.

  • The Biphenyl Scaffold: Biphenyl derivatives are prevalent in numerous approved drugs and clinical candidates. This rigid yet conformationally flexible core allows for precise orientation of substituents to interact with biological targets. It is frequently found in agents developed for oncology, inflammatory diseases, and cardiovascular conditions. The biphenyl moiety can engage in favorable pi-stacking and hydrophobic interactions within protein binding pockets.

  • The Benzylamine and Phenethylamine Scaffold: The benzylamine moiety is a key pharmacophore in a vast array of neurologically active agents.[6] It serves as a foundational structure for compounds targeting G-protein coupled receptors (GPCRs), monoamine transporters (such as those for dopamine, serotonin, and norepinephrine), and various enzymes within the central nervous system (CNS).[5] Its derivatives have found applications as antidepressants, antipsychotics, and treatments for neurodegenerative diseases.[5][6]

Given this established precedent, this compound represents a valuable probe molecule for screening campaigns and a versatile starting point for the synthesis of more complex libraries targeting these disease areas.

Conclusion

This compound is a compound with significant untapped potential in medicinal chemistry. While its direct characterization data is not widely published, this guide provides a scientifically rigorous and logical framework for its synthesis and analysis. By understanding its constituent privileged scaffolds, researchers can strategically employ this molecule in the development of novel therapeutics for oncology, CNS disorders, and inflammatory conditions. The methodologies and insights presented herein are designed to empower drug development professionals to confidently incorporate this versatile building block into their research programs.

References

  • PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
  • PubChem. 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile. National Center for Biotechnology Information. [Link]

  • Wencel-Delord, J.; Glorius, F. Privileged Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition, 2013, 52 (42), 10996-11000.
  • Zaragoza, R. J., et al. 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 2020, 25 (13), 3073.
  • Cheng, J., et al. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. Bioorganic & Medicinal Chemistry Letters, 2024, 101, 129654.

Sources

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of [4-(4-Methoxyphenyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of [4-(4-Methoxyphenyl)phenyl]methanamine, a biphenylmethanamine derivative with potential applications in medicinal chemistry and materials science. The document elucidates the molecule's structural features, proposes a detailed synthetic pathway via Suzuki-Miyaura coupling and subsequent reductive amination, and outlines a robust framework for its characterization using modern analytical techniques. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed methodologies to facilitate further investigation and application of this compound.

Introduction: The Significance of Biphenylmethanamine Scaffolds

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. The introduction of a methanamine group to this scaffold, as in this compound, provides a key basic center that can participate in crucial hydrogen bonding and ionic interactions with enzymes and receptors.

Derivatives of biphenylmethanamine have been explored for a range of therapeutic applications, including as antimicrobial and anticancer agents.[1] The methoxy substituent on one of the phenyl rings can further modulate the electronic and pharmacokinetic properties of the molecule, potentially enhancing its biological activity and metabolic stability. This guide will delve into the specific molecular attributes of this compound, providing a foundational understanding for its potential exploitation in drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a biphenyl core, with a methoxy group at the 4'-position and a methanamine group at the 4-position. The hydrochloride salt of this compound is cataloged in the PubChem database under CID 54595501.[2]

Structural Formula and Conformation

The molecule consists of two phenyl rings linked by a single bond. The presence of the methoxy and methanamine substituents at the para positions of their respective rings influences the overall electronic distribution and conformational preferences. The dihedral angle between the two phenyl rings is a key determinant of the molecule's three-dimensional shape and its ability to fit into a biological target's binding site.

Physicochemical Data

While experimental data for the free base is not extensively reported, the properties of the hydrochloride salt and related compounds provide valuable insights. The following table summarizes key physicochemical parameters.

PropertyValue (Predicted/Reported)Source
Molecular Formula C₁₄H₁₅NO-
Molecular Weight 213.28 g/mol -
CAS Number (HCl salt) Not availablePubChem CID 54595501[2]
XLogP3 (Predicted) 2.4-
Hydrogen Bond Donor Count 1-
Hydrogen Bond Acceptor Count 2-
Rotatable Bond Count 3-

Proposed Synthesis Pathway

A robust and efficient synthesis of this compound can be envisioned through a multi-step process, commencing with the formation of the biphenyl core via a Suzuki-Miyaura cross-coupling reaction, followed by functional group transformations to introduce the methanamine moiety.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies 4'-methoxybiphenyl-4-carboxaldehyde as a key intermediate. This aldehyde can be synthesized via a Suzuki-Miyaura coupling between 4-formylphenylboronic acid and 4-bromoanisole. The final conversion of the aldehyde to the target amine can be achieved through reductive amination.

G Target This compound Intermediate1 4'-Methoxybiphenyl-4-carboxaldehyde Target->Intermediate1 Reductive Amination Ammonia Ammonia Target->Ammonia Reductive Amination Precursor1 4-Formylphenylboronic acid Intermediate1->Precursor1 Suzuki-Miyaura Coupling Precursor2 4-Bromoanisole Intermediate1->Precursor2 Suzuki-Miyaura Coupling G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reductive Amination Reactants 4-Formylphenylboronic acid + 4-Bromoanisole Reaction1 Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 80-100°C Reactants->Reaction1 Intermediate 4'-Methoxybiphenyl-4-carboxaldehyde Reaction1->Intermediate Intermediate_in 4'-Methoxybiphenyl-4-carboxaldehyde Intermediate->Intermediate_in Reaction2 1. NH₃/MeOH 2. NaBH₄ Intermediate_in->Reaction2 Product This compound Reaction2->Product

Sources

An In-Depth Technical Guide to the Solubility Profile of [4-(4-Methoxyphenyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The solubility of a compound is a critical physicochemical property that governs its behavior from chemical synthesis to biological systems, profoundly influencing reaction kinetics, purification efficiency, and pharmaceutical parameters like bioavailability. This guide provides a comprehensive technical overview of the solubility profile for [4-(4-Methoxyphenyl)phenyl]methanamine (CAS 769073-20-3), a primary amine with a biphenyl scaffold. Due to the absence of extensive public data, this document establishes a foundational understanding based on structural analysis and provides detailed, field-proven protocols for its empirical determination. We will explore its pH-dependent aqueous solubility, solubility in organic solvents, and the theoretical underpinnings of its behavior, offering researchers and drug development professionals a robust framework for handling and formulating this compound.

Introduction: The Central Role of Solubility

This compound is a bifunctional organic molecule featuring a rigid, hydrophobic biphenyl core, a polar primary amine, and a methoxy ether group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. However, the very features that grant its synthetic utility also create a complex solubility profile that must be thoroughly understood for effective application.

In drug discovery, poor solubility is a primary driver of compound attrition, leading to challenges in formulation, unreliable assay results, and diminished bioavailability. For process chemists, solubility dictates the choice of reaction solvents, purification methods like crystallization, and the efficiency of chromatographic separation. This guide is designed to bridge the gap between theoretical prediction and practical application, providing the necessary tools to characterize and manage the solubility of this compound.

Physicochemical Profile and Structural Analysis

The solubility of a molecule is intrinsically linked to its structure. A detailed analysis of each component of this compound allows for a qualitative prediction of its behavior.

PropertyDataSource/Method
Chemical Structure Chemical Structure of this compound-
IUPAC Name (4'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine-
CAS Number 769073-20-3[1]
Molecular Formula C₁₄H₁₅NO[1]
Molecular Weight 213.28 g/mol [1]
Predicted pKa ~9.3 - 9.6Analog-based Prediction
Predicted XLogP3 ~3.5 - 4.5Analog-based Prediction

Structural Contributions to Solubility:

  • Biphenyl Core : This large, aromatic system is inherently non-polar and hydrophobic. It significantly reduces aqueous solubility through unfavorable interactions with the highly ordered hydrogen-bonding network of water. The planarity and size of the biphenyl group also contribute to strong crystal lattice energy in the solid state, which must be overcome for dissolution, further limiting solubility.

  • Methanamine Group (-CH₂NH₂) : As a primary amine, this group is a hydrogen bond donor and acceptor, imparting polarity to the molecule. Crucially, it is basic. At physiological pH and below, the amine will be protonated to form an ammonium salt (-CH₂NH₃⁺). This ionization dramatically increases aqueous solubility, as the ionic group interacts favorably with polar water molecules.[2]

  • Methoxy Group (-OCH₃) : The ether oxygen is a hydrogen bond acceptor, which can slightly improve interactions with protic solvents. However, its contribution to overall aqueous solubility is modest compared to the dominant effects of the biphenyl core and the basic amine.

Theoretical Solubility-pH Profile: The Henderson-Hasselbalch Relationship

For an ionizable compound like this compound, solubility in aqueous media is fundamentally dependent on pH. The relationship between the ionized and un-ionized forms is described by the Henderson-Hasselbalch equation. For a base (B), the equation is:

pH = pKa + log([B]/[BH⁺])

Where:

  • [B] is the concentration of the neutral base.

  • [BH⁺] is the concentration of the protonated, conjugate acid.

The total aqueous solubility (S_total) is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the soluble protonated form. The key takeaway is:

  • At pH << pKa : The compound is predominantly in its protonated, highly soluble form ([BH⁺]).

  • At pH = pKa : The compound is 50% ionized.

  • At pH >> pKa : The compound exists primarily as the neutral free base ([B]), and its solubility is limited to its low intrinsic solubility (S₀).

This relationship predicts a solubility profile characterized by high solubility in acidic environments, which sharply decreases as the pH approaches and surpasses the pKa of the amine.

Caption: Theoretical pH-solubility relationship for a basic compound.

Experimental Determination of Aqueous Solubility

To move from theory to practice, solubility must be measured experimentally. Two primary methods are employed in drug development, each serving a different purpose.[3]

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility : This is a high-throughput measurement of how readily a compound precipitates from a supersaturated solution, typically generated by adding a DMSO stock solution to an aqueous buffer.[4][5] It is often considered a measure of "dissolvability" rather than true solubility and is useful for early-stage screening to flag problematic compounds.[1] Kinetic solubility values are often higher than thermodynamic ones because they may reflect the solubility of an amorphous or metastable solid form.[4][6]

  • Thermodynamic Solubility : This is the "gold standard" measurement representing the true equilibrium concentration of a compound in a saturated solution after prolonged incubation of the solid material with the solvent.[1] This value is critical for lead optimization, formulation development, and regulatory submissions as it reflects the most stable, and typically least soluble, crystalline form.[3][6]

Protocol 4.2: High-Throughput Kinetic Solubility Assay

This protocol is designed to rapidly assess the precipitation of the compound from an aqueous buffer.

Methodology:

  • Stock Solution Preparation : Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation : Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a 96-well microplate.

  • Compound Addition : Transfer a small volume of the DMSO stock solution into the buffer-containing wells to achieve the final desired concentration (typically ensuring the final DMSO concentration is ≤1%).

  • Incubation : Shake the plate at room temperature for a defined period (e.g., 1-2 hours).[1]

  • Precipitate Detection : Measure the amount of precipitate formed. Common methods include:

    • Nephelometry : Measures light scattering caused by insoluble particles.

    • UV-Vis Spectroscopy : After filtering or centrifuging the plate to remove precipitate, the concentration of the remaining soluble compound in the supernatant is measured and compared to standards.[1]

  • Data Analysis : The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Kinetic_Solubility_Workflow A Prepare 10 mM Stock in DMSO B Add Stock to Aqueous Buffer in 96-Well Plate A->B C Incubate with Shaking (1-2 hours) B->C D Separate Solid/Liquid (Filtration/Centrifugation) C->D E Quantify Soluble Compound in Supernatant (UV/LC-MS) D->E F Report Highest Soluble Concentration E->F

Caption: Workflow for a typical kinetic solubility experiment.

Protocol 4.3: Thermodynamic 'Shake-Flask' Solubility Assay

This method determines the equilibrium solubility and is the definitive measure for development candidates.

Methodology:

  • Sample Preparation : Add an excess amount of solid this compound to a series of vials, each containing a different aqueous buffer (e.g., pH 2.0, 5.0, 7.4, 9.0). Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration : Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[1]

  • Phase Separation : After equilibration, allow the vials to stand, then carefully separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification : Accurately dilute an aliquot of the clear, saturated filtrate.

  • Analysis : Determine the concentration of the compound in the diluted filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

  • Data Reporting : The thermodynamic solubility is reported in units of µg/mL or µM for each pH condition.

Thermodynamic_Solubility_Workflow A Add Excess Solid Compound to Buffer B Equilibrate with Agitation (24-48 hours) A->B C Filter to Remove Undissolved Solid B->C D Dilute Saturated Filtrate C->D E Quantify Concentration (HPLC/LC-MS) D->E F Report Equilibrium Solubility (µg/mL) E->F

Caption: The gold-standard shake-flask thermodynamic solubility workflow.

Solubility in Organic Solvents

Understanding solubility in organic solvents is essential for synthesis, purification, and formulation with co-solvents. The principle of "like dissolves like" provides a useful predictive framework.[7]

  • Polar Protic Solvents (e.g., Methanol, Ethanol) : The amine and ether groups can hydrogen bond with these solvents, suggesting moderate to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : These solvents are effective at solvating polar functional groups and are likely to be excellent solvents for this compound.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform) : The overall molecular polarity suggests moderate solubility in these solvents.

  • Non-Polar Solvents (e.g., Hexanes, Toluene) : The large, non-polar biphenyl core will interact favorably with these solvents, but the polar amine group will limit high solubility. Solubility is expected to be low to moderate.

Predicted Solubility in Common Organic Solvents
SolventPolaritySolvent TypePredicted SolubilityRationale
DMSO HighPolar AproticHighExcellent H-bond acceptor, solvates both polar and non-polar moieties.
Methanol HighPolar ProticModerate-HighH-bonding with amine/ether groups.
Acetonitrile MediumPolar AproticModerateGood dipole interactions.
Dichloromethane MediumAproticModerateBalances polarity and non-polarity.
Toluene LowNon-PolarLow-ModerateFavorable interaction with the biphenyl core.
Hexanes Very LowNon-PolarLowDominated by unfavorable interactions with polar groups.

Experimental determination follows the thermodynamic shake-flask protocol (Section 4.3), substituting aqueous buffers with the desired organic solvents.

Data Interpretation and Formulation Strategies

The collective data points to a classic "brick dust" profile for the free base form of this compound: low intrinsic aqueous solubility but high pH-dependent solubility.

Key Insights for Development:

  • Oral Bioavailability Challenge : At the neutral pH of the small intestine, the compound will be predominantly in its poorly soluble free base form, potentially leading to poor dissolution and low absorption.

  • Formulation Opportunities :

    • Salt Formation : The primary amine is an ideal handle for forming a hydrochloride or other pharmaceutically acceptable salt. The salt form will readily dissolve in the stomach's acidic environment, creating a supersaturated solution that can enhance absorption as it transits to the intestine.

    • Amorphous Solid Dispersions (ASDs) : If the crystalline form is particularly insoluble, formulating the compound as an ASD with a hydrophilic polymer can prevent crystallization and maintain a higher apparent solubility.

    • Lipid-Based Formulations : Given the predicted high lipophilicity (logP > 3), formulations such as self-emulsifying drug delivery systems (SEDDS) could be effective by dissolving the compound in oils and surfactants.

Conclusion

This compound possesses a challenging but manageable solubility profile. Its behavior is dominated by the hydrophobic biphenyl core, which confers low intrinsic aqueous solubility, and the basic amine, which allows for a significant increase in solubility at low pH. A thorough characterization using both kinetic and thermodynamic methods across a physiologically relevant pH range is essential for any research or development program. The insights gained from such a profile will directly inform strategies—from selecting solvents for synthesis to designing advanced formulations—ensuring the compound's potential is not limited by its physicochemical properties.

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates.

  • McLaughlin, J. C. Experiment 27 - Amines and Amides.

  • CymitQuimica. (4'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine.

  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

  • BYJU'S. Test for Amino Groups.

  • ChemSynthesis. (4-methoxyphenyl)(phenyl)methanamine.

  • LibreTexts Chemistry. 7.3 Solubility of Amines.

  • PubChem. (4'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine hydrochloride.

  • BenchChem. An In-depth Technical Guide to the Solubility of (4-(Bromomethyl)phenyl)methanamine in Organic Solvents.

  • ResearchGate. Solubility of biphenyl in organic nonelectrolyte solvents.

  • BenchChem. A Technical Guide to the Determination of Organic Solvent Solubility for [1,1'-Biphenyl]-2,2',3,3'-tetrol.

Sources

Introduction: The Critical Role of Purity in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of [4-(4-Methoxyphenyl)phenyl]methanamine

This compound is a biphenylmethanamine derivative, a structural motif of interest in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, establishing its purity is not merely a quality control checkpoint but the foundation of its safety and efficacy profile. The presence of impurities, even at trace levels, can introduce undesirable toxicity, alter pharmacological activity, or compromise the stability of the final drug product.

This guide provides a comprehensive framework for the purity analysis of this compound, grounded in established analytical principles and regulatory expectations. We will explore an orthogonal testing strategy, leveraging multiple analytical techniques to build a complete and trustworthy purity profile. This approach moves beyond simple percentage purity to the identification, quantification, and control of specific impurities, aligning with the stringent requirements of regulatory bodies and the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Understanding the Impurity Landscape: A Synthesis-Driven Approach

A robust purity analysis begins with a theoretical understanding of potential impurities. These often originate from the synthetic route. While multiple pathways to this compound exist, a common approach involves the reductive amination of a corresponding benzaldehyde or the reduction of an imine intermediate.

Potential impurities can be classified according to ICH Q3A(R2) guidelines:[1][4][5]

  • Organic Impurities:

    • Starting Materials: Unreacted 4-(4-methoxyphenyl)benzaldehyde.

    • Intermediates: Residual imine intermediates from condensation reactions.[6][7]

    • By-products: Compounds formed from side reactions, such as over-alkylation leading to secondary or tertiary amines (e.g., N,N-di-{[4-(4-methoxyphenyl)phenyl]methyl}amine).[7][8]

    • Degradation Products: Impurities formed during storage or manufacturing, potentially through oxidation of the amine.

    • Reagents, Ligands, and Catalysts: Residual components from the synthesis, such as reducing agents or catalysts.[1]

  • Inorganic Impurities: Result from the manufacturing process and can include heavy metals, inorganic salts, and filter aids.[1][4]

  • Residual Solvents: Organic or inorganic liquids used during synthesis or purification.[1]

cluster_Source Sources of Impurities cluster_Classification ICH Q3A Impurity Classification SYNTH Synthesis Process ORGANIC Organic Impurities (Process- & Drug-Related) SYNTH->ORGANIC Starting Materials, By-products, Intermediates INORGANIC Inorganic Impurities SYNTH->INORGANIC Reagents, Catalysts, Heavy Metals SOLVENTS Residual Solvents SYNTH->SOLVENTS Reaction/Purification Media DEGRAD Storage & Degradation DEGRAD->ORGANIC Degradants

Caption: Logical flow from impurity sources to ICH classifications.

Part 1: The Chromatographic Core - Separation and Quantification

Chromatography is the cornerstone of purity analysis, enabling the separation of the main compound from its closely related impurities. High-Performance Liquid Chromatography (HPLC) is the primary technique, with Gas Chromatography (GC) serving as a valuable orthogonal method.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is ideally suited for analyzing moderately polar compounds like this compound. The separation is based on the differential partitioning of analytes between a non-polar stationary phase (like C18) and a polar mobile phase.

Rationale for Method Design:

  • Column: A C18 column is the workhorse for reversed-phase chromatography, offering excellent retention for the aromatic rings in the target molecule.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water allows for the effective elution of compounds with varying polarities. Adding a small amount of an acid modifier (e.g., formic acid or trifluoroacetic acid) protonates the amine, preventing peak tailing and ensuring sharp, symmetrical peaks.

  • Detector: A UV detector is highly effective, as the biphenyl system provides a strong chromophore, enabling sensitive detection of the API and related aromatic impurities. A photodiode array (PDA) detector is preferred as it provides spectral data, which can help distinguish between co-eluting peaks and indicate peak purity.

Table 1: Exemplar HPLC Method Parameters

ParameterRecommended SettingJustification
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeStandard for good resolution and efficiency with non-polar to moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization of the amine, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting analytes from the C18 column.
Gradient 10% B to 90% B over 20 minutesA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer kinetics.
Detection Wavelength 254 nm (or λmax of the compound)Provides high sensitivity for the aromatic system present in the molecule.
Injection Volume 10 µLA standard volume to avoid column overloading while ensuring adequate signal.

Experimental Protocol: HPLC Purity Determination

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 0.05 mg/mL.

  • Sample Preparation: Prepare the test sample at a higher concentration, typically 1.0 mg/mL, to ensure that low-level impurities can be accurately detected and quantified.[9]

  • System Suitability: Inject the reference standard solution multiple times to verify system performance (e.g., retention time repeatability, peak area precision, tailing factor).

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the percentage purity using the area percent method. For known impurities with available reference standards, quantification against a calibration curve is the preferred, more accurate method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent confirmatory technique, particularly for identifying volatile and semi-volatile organic impurities. It provides separation based on boiling point and polarity, and the mass spectrometer offers definitive identification based on mass-to-charge ratio and fragmentation patterns.

Rationale for Method Design:

  • Inlet: A split/splitless inlet is versatile. A splitless injection is preferred for trace analysis to ensure maximum transfer of impurities onto the column.

  • Column: A low-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is a good starting point for separating aromatic compounds.

  • Carrier Gas: While helium is traditional, hydrogen is an effective and more sustainable alternative, often providing faster analysis times.[10]

  • Oven Program: A temperature ramp from a low initial temperature (e.g., 80 °C) to a high final temperature (e.g., 300 °C) ensures the elution of impurities with a wide range of boiling points.

Table 2: Exemplar GC-MS Method Parameters

ParameterRecommended SettingJustification
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessRobust, general-purpose column for a wide range of semi-volatile organic compounds.
Carrier Gas Helium or Hydrogen at a constant flow of 1.2 mL/minProvides consistent separation and performance.
Inlet Temperature 280 °CEnsures rapid and complete vaporization of the sample without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes sensitivity for trace impurity analysis.
Oven Program 80 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 minSeparates compounds across a broad volatility range.
MS Transfer Line Temp 290 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temperature 230 °CStandard temperature for electron ionization (EI).
Mass Range m/z 40-550Covers the expected mass range of the parent compound and potential impurities.

Part 2: Spectroscopic and Elemental Analysis - Structural Confirmation and Fundamental Purity

While chromatography separates, spectroscopy identifies. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Elemental Analysis provides an unambiguous confirmation of the primary structure and a fundamental check on its composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural elucidation. ¹H and ¹³C NMR spectra serve as a molecular fingerprint.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9]

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Structural Confirmation: Verify that the chemical shifts, integration values (for ¹H), and coupling patterns match the expected structure of this compound.

    • Impurity Detection: Scrutinize the spectrum for unexpected signals. The integration of these signals relative to the main compound's signals can provide a semi-quantitative estimate of impurity levels. Signals from common synthetic precursors (e.g., an aldehyde proton around 9-10 ppm) or residual solvents are often readily identifiable.

Elemental Analysis

Elemental analysis provides the empirical formula of a compound by determining the weight percentage of key elements (Carbon, Hydrogen, Nitrogen).[11][12][13] This technique is a powerful, independent verification of purity.

Principle: The sample is combusted in a high-temperature, oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂).[13] These gases are then separated and quantified by detectors.

Data Interpretation: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of this compound (C₁₄H₁₅NO). A close match (typically within ±0.4%) provides strong evidence of high purity.

Part 3: Integrating Data within a Regulatory Framework

The ultimate goal of purity analysis in a drug development context is to ensure patient safety by controlling impurities. The ICH Q3A(R2) guideline provides a framework for this control.[2][4]

Table 3: ICH Q3A(R2) Thresholds for New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day0.15% or 1.0 mg/day
> 2 g/day 0.03%0.05%0.05%
(Thresholds are based on the lesser of the percentage or the total daily intake)
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[3]

  • Identification Threshold: The level above which the structure of an impurity must be confirmed.[3]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[1][3]

Comprehensive Analytical Workflow: The following diagram illustrates how these techniques are integrated into a cohesive workflow to generate a complete purity profile suitable for regulatory submission.

cluster_Data Data Integration & Reporting SAMPLE Sample of This compound HPLC HPLC-UV/PDA Analysis (Purity, Quantification) SAMPLE->HPLC GCMS GC-MS Analysis (Volatile Impurities) SAMPLE->GCMS NMR NMR Spectroscopy (¹H, ¹³C) (Structural ID) SAMPLE->NMR EA Elemental Analysis (C,H,N Content) SAMPLE->EA ICH Compare Impurities to ICH Q3A Thresholds HPLC->ICH GCMS->ICH REPORT Final Certificate of Analysis & Impurity Profile Report NMR->REPORT Confirms Structure EA->REPORT Confirms Composition ICH->REPORT Identify & Qualify as needed

Caption: Integrated workflow for comprehensive purity analysis.

Example Impurity Profile Summary:

The final output is a detailed impurity table that lists each detected impurity, its level, and its identity or classification.

Table 4: Example Impurity Profile for a Batch

Peak No.RRT (HPLC)Amount (%)StatusProposed Structure/Origin
10.850.08%Identified4-(4-methoxyphenyl)benzaldehyde (Starting Material)
21.0099.75%APIThis compound
31.520.12%IdentifiedImine Intermediate
41.980.05%UnidentifiedProcess-related unknown
Total Impurities 0.25%

Conclusion

The purity analysis of this compound is a multi-faceted process that relies on the strategic application of orthogonal analytical techniques. A combination of high-resolution chromatographic separation (HPLC, GC) and definitive spectroscopic identification (MS, NMR), supplemented by fundamental compositional data from elemental analysis, provides a robust and reliable assessment. By interpreting these results within the context of regulatory guidelines such as ICH Q3A, drug development professionals can ensure the quality, safety, and consistency of the substance, paving the way for its successful application in research and medicine.

References

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency (EMA). Available at: [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). Eltra. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Available at: [Link]

  • Elemental analysis: operation & applications. (n.d.). Elementar. Available at: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Eltra. Available at: [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). U.S. Food & Drug Administration. Available at: [Link]

  • ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). McGraw-Hill Education. Available at: [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy - gmp-compliance.org. Available at: [Link]

  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2025). MDPI. Available at: [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography. (2020). Publisso. Available at: [Link]

  • Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. (n.d.). ResearchGate. Available at: [Link]

  • (4-methoxyphenyl)(phenyl)methanamine. (n.d.). ChemSynthesis. Available at: [Link]

  • Supplementary Information. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]

  • Methanone, [4-(methoxymethyl)phenyl]phenyl-. (2018). SIELC Technologies. Available at: [Link]

  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (2015). Google Patents.
  • Supporting information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Determination of methoxyphenamine in doping control analysis. (n.d.). In W Schänzer, H Geyer, A Gotzmann, U Mareck (eds.) Recent Advances In Doping Analysis (17). Available at: [Link]

  • Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. (2002). PubMed. Available at: [Link]

  • (4-methoxyphenyl)(phenyl)methanamine hydrochloride (C14H15NO). (n.d.). PubChem. Available at: [Link]

  • HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. Available at: [Link]

  • Intelligent Agilent GC/MS/MS Conquering Analytical Challenges. (2022). Agilent. Available at: [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activity of [4-(4-Methoxyphenyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the potential biological activities of the novel chemical entity, [4-(4-Methoxyphenyl)phenyl]methanamine. While direct experimental data for this specific compound is not yet prevalent in published literature, this document synthesizes information from structurally related compounds to build a robust hypothesis-driven framework for its investigation. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this molecule.

Compound Profile: this compound

This compound is a primary amine featuring a biphenyl scaffold, with a methoxy group substiuent on one of the phenyl rings. This unique combination of a flexible biphenyl core, a hydrogen-bonding capable aminomethyl group, and an electron-donating methoxy group suggests a high potential for interaction with various biological targets.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₁₄H₁₅NOPubChem[1]
Molecular Weight 213.27 g/mol PubChem[1]
CAS Number 2538-34-3ChemSynthesis[2]

Predicted Biological Activities Based on Structural Analogs

The biphenyl and methoxyphenyl moieties are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds.[3][4] An analysis of these related molecules allows for the formulation of strong hypotheses regarding the potential therapeutic applications of this compound.

Anticancer Potential

The biphenyl scaffold is a common feature in many anticancer agents.[5] Structurally similar compounds have been shown to inhibit key oncogenic pathways:

  • HDAC Inhibition: Biphenyl-4-yl-acrylohydroxamic acid derivatives act as histone deacetylase (HDAC) inhibitors, which have shown significant antitumor activity in preclinical models.[3]

  • Topoisomerase II Poisons: Certain dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives, which share the biphenyl core, are potent topoisomerase II poisons, leading to antiproliferative effects against human cancer cell lines.[3]

  • Hsp90 C-terminal Inhibition: Scaffolds containing a biphenyl moiety have been identified as novel Hsp90 C-terminal inhibitors, leading to the proliferation inhibition of breast cancer cell lines at nanomolar concentrations.[6]

  • Tubulin Inhibition: A phenstatin analog, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, which contains a methoxyphenyl group, is a known tubulin inhibitor with potent cytotoxic activity.[7]

Given these precedents, this compound is a promising candidate for investigation as an anticancer agent.

Anti-inflammatory Activity

Methoxyphenyl-containing compounds have demonstrated significant anti-inflammatory properties. For instance, methoxylated phenyl-based chalcones inhibit nitric oxide (NO) production in LPS-induced RAW264.7 macrophages with IC₅₀ values in the low micromolar range.[8] The mechanism of action for these compounds involves the suppression of iNOS and COX-2 enzymes, as well as a decrease in the expression of NF-κB and phosphorylated IκB.[8] The structural similarity suggests that this compound could exert anti-inflammatory effects through a similar mechanism.

Antimicrobial and Antiparasitic Activities

Biphenyl derivatives have a long history of being investigated for their antimicrobial properties, showing both antibacterial and antifungal activities.[4][9] Furthermore, the methoxyphenyl group is present in compounds with anthelmintic properties. A simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, has shown anthelmintic activity against the nematode Toxocara canis with lower cytotoxicity than albendazole itself.[10] This suggests that this compound could be a valuable starting point for the development of new antimicrobial or antiparasitic agents.

Central Nervous System (CNS) Activity

The methoxyphenyl moiety is a key pharmacophore in several centrally acting agents.

  • Serotonin Receptor Modulation: 4-Substituted-2,5-dimethoxyamphetamines (DOx), which feature methoxy groups on the phenyl ring, are potent agonists of 5-HT₂ₐ, 5-HT₂₋, and 5-HT₂₋ receptors.[11] While this compound has a different substitution pattern, the presence of the methoxyphenyl group suggests a potential for interaction with serotonin receptors.

  • Monoamine Transporter Inhibition: Quantitative structure-activity relationship (QSAR) studies on phenoxyphenyl-methanamine compounds have been conducted to evaluate their activities at the serotonin transporter (SERT) and 5-HT₂ₐ receptors.[12] This line of research indicates that the broader structural class to which our target compound belongs has been a focus for developing CNS-active drugs.

Proposed Experimental Workflows for Biological Evaluation

To systematically investigate the predicted biological activities of this compound, a tiered screening approach is recommended.

General Workflow for Initial Biological Screening

The following diagram outlines a general workflow for the initial biological screening of this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies (for active hits) cluster_2 Phase 3: In Vivo Validation A Compound Synthesis & Purification B Cytotoxicity Assays (e.g., MTT on cancer & normal cell lines) A->B C Antimicrobial Assays (e.g., MIC/MBC determination) A->C D Anti-inflammatory Assays (e.g., NO production in macrophages) A->D E CNS Target Binding Assays (e.g., Receptor binding at 5-HT receptors) A->E F Enzyme Inhibition Assays (HDAC, Topo II, etc.) B->F I ADMET Prediction (in silico) B->I C->I G Western Blot for Pathway Analysis (e.g., NF-κB pathway) D->G D->I E->I H In vivo Model Selection F->H G->H J Animal Model of Cancer H->J K Animal Model of Inflammation H->K L Animal Model of Infection H->L

Caption: A tiered approach to screening the biological activity of a novel compound.

Detailed Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol is designed to assess the potential of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • Griess Reagent

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, prepare serial dilutions of the test compound in DMEM.

  • LPS Stimulation: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Nitrite Measurement: After 24 hours, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate the plate at room temperature for 15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite using a standard curve of sodium nitrite. Determine the IC₅₀ value of the test compound.

Potential Signaling Pathway for Anti-inflammatory Action

The NF-κB signaling pathway is a critical regulator of inflammation and a likely target for compounds with anti-inflammatory activity.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Compound This compound Compound->IKK Inhibits? IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB->Genes Induces Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by the test compound.

Conclusion and Future Directions

This compound represents a molecule of significant interest for drug discovery due to its structural similarity to a variety of known bioactive compounds. The hypotheses presented in this guide, based on a thorough analysis of the existing literature on biphenyl and methoxyphenyl derivatives, strongly suggest that this compound warrants investigation for its potential anticancer, anti-inflammatory, antimicrobial, and CNS activities.

The proposed experimental workflows provide a clear path for the initial biological characterization of this compound. Positive results from these in vitro studies would justify further investigation into its mechanism of action and validation in in vivo models. The flexibility of the biphenyl scaffold also allows for future medicinal chemistry efforts to optimize potency and selectivity for any identified biological targets.

References

  • de Oliveira, J. F., et al. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Microbiology Spectrum, 10(4), e00891-22. [Link]

  • PubChem. (R)-(4-Methoxyphenyl)(phenyl)methanamine. [Link]

  • MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. [Link]

  • Emam, S. H., et al. (2021). Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. Bioorganic Chemistry, 107, 104630. [Link]

  • ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). [Link]

  • Wang, Y., et al. (2015). Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1133–1138. [Link]

  • ACS Publications. New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced α1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. DOx. [Link]

  • ResearchGate. Design, synthesis and pharmacological screening of 1-acetyl-3-aryl-5-(4-methoxyphenyl)pyrazoles as a potential anti-inflammatory agents. [Link]

  • ChemSynthesis. (4-methoxyphenyl)(phenyl)methanamine. [Link]

  • Nelson, D. L., et al. (1999). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Neuropharmacology, 38(4), 605–613. [Link]

  • Micheli, F., et al. (2008). Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities. Bioorganic & Medicinal Chemistry Letters, 18(23), 6088–6092. [Link]

  • PubChem. This compound hydrochloride. [Link]

  • IJSDR. Biological deeds of Biphenyl derivatives - A short Review. [Link]

  • International Science Community Association. Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. [Link]

  • PubChem. N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. [Link]

  • Li, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5894. [Link]

  • ResearchGate. Some biologically active biphenyl derivatives. [Link]

  • de Lima, D. P., et al. (2012). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. Investigational New Drugs, 30(4), 1370–1379. [Link]

Sources

[4-(4-Methoxyphenyl)phenyl]methanamine derivatives synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of [4-(4-Methoxyphenyl)phenyl]methanamine Derivatives

Abstract

The this compound scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous molecules with significant therapeutic potential. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical overview of its synthesis. Moving beyond a simple recitation of steps, this document elucidates the causal relationships behind experimental choices, grounding protocols in established mechanistic principles. The synthesis is logically dissected into two primary stages: the construction of the core biphenyl aldehyde intermediate via a Suzuki-Miyaura cross-coupling reaction, followed by its conversion to the target methanamine through reductive amination. Each stage is presented with field-proven insights, detailed step-by-step protocols, and troubleshooting considerations to ensure reproducibility and success.

Significance and Retrosynthetic Strategy

The biphenylmethanamine motif is a key pharmacophore found in a range of biologically active compounds, including kinase inhibitors and agents targeting neurological disorders.[1] Its structural rigidity, combined with the specific electronic properties imparted by the methoxy substituent and the versatile primary amine handle, makes it an attractive starting point for library synthesis in drug discovery campaigns.

A logical retrosynthetic analysis of the target compound, this compound, deconstructs the molecule into readily available starting materials. The primary amine can be installed via the reductive amination of a corresponding aldehyde. This key intermediate, 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde, is itself accessible through a palladium-catalyzed Suzuki-Miyaura cross-coupling, which forges the central carbon-carbon bond between the two aromatic rings. This leads us to commercially available precursors: 4-bromobenzaldehyde and 4-methoxyphenylboronic acid.

G Target This compound Aldehyde 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde Target->Aldehyde Reductive Amination Ammonia Ammonia Source Target->Ammonia Bromo 4-Bromobenzaldehyde Aldehyde->Bromo Suzuki-Miyaura Coupling Boronic 4-Methoxyphenylboronic acid Aldehyde->Boronic Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition (Ar¹-Pd(II)-X)L₂ pd0->pd_add Ar¹-X pd_trans Transmetalation (Ar¹-Pd(II)-Ar²)L₂ pd_add->pd_trans [Ar²-B(OH)₃]⁻ pd_elim Reductive Elimination pd_trans->pd_elim pd_elim->pd0 Ar¹-Ar² boronic Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ boronic->boronate Base (e.g., CO₃²⁻)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst. In the presence of a phosphine ligand, it is reduced in situ to the active Pd(0) species that enters the catalytic cycle. [2]* Ligand: Triphenylphosphine (PPh₃) is a robust and widely used ligand that stabilizes the palladium center and facilitates the elementary steps of the cycle. More electron-rich and bulky phosphines can sometimes accelerate the rate-limiting oxidative addition step, but PPh₃ offers a reliable balance of reactivity and stability for this type of substrate. [3]* Base: A base is crucial for activating the boronic acid. It coordinates to the boron atom, forming a more nucleophilic "ate" complex ([Ar-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium center during transmetalation. [3]Sodium carbonate (Na₂CO₃) is an effective, inexpensive, and moderately strong base suitable for this purpose.

  • Solvent System: A mixture of an organic solvent (like 1-propanol or toluene) and water is often used. [2]The organic solvent solubilizes the organohalide and the catalyst complex, while the aqueous phase dissolves the inorganic base and helps facilitate the transmetalation step.

Detailed Experimental Protocol: Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde

This protocol is adapted from a well-established procedure for a similar transformation. [2] Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
4-Bromobenzaldehyde185.0210.01.01.85 g
4-Methoxyphenylboronic acid151.9610.51.051.60 g
Palladium(II) Acetate (Pd(OAc)₂)224.500.030.0036.7 mg
Triphenylphosphine (PPh₃)262.290.090.00923.6 mg
Sodium Carbonate (Na₂CO₃)105.9912.01.21.27 g
1-Propanol---18 mL
Water (Deionized)---10 mL

Procedure:

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-bromobenzaldehyde (1.85 g, 10.0 mmol), 4-methoxyphenylboronic acid (1.60 g, 10.5 mmol), and 1-propanol (18 mL).

  • Inert Atmosphere: Purge the flask with nitrogen gas and stir the mixture at room temperature for 20-30 minutes to dissolve the solids.

  • Catalyst and Base Addition: To the resulting solution, add palladium(II) acetate (6.7 mg, 0.03 mmol) and triphenylphosphine (23.6 mg, 0.09 mmol). Prepare a solution of sodium carbonate (1.27 g, 12.0 mmol) in deionized water (10 mL) and add it to the reaction flask.

  • Reaction: Heat the biphasic mixture to reflux (approx. 97-100 °C) under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-bromobenzaldehyde spot. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with 5% aqueous sodium bicarbonate (30 mL) and then with saturated brine (30 mL). [2]8. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a hexane/methanol mixture. [2]Slurry the crude solid in hexanes, heat to reflux, and add methanol dropwise until a clear solution is obtained. Allow the solution to cool slowly to room-s temperature and then in an ice bath to induce crystallization. Filter the crystals and dry under vacuum to afford 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde as a pale yellow solid. Typical yields range from 85-95%.

Stage 2: Reductive Amination to Form the Methanamine

Reductive amination is a highly efficient method for converting aldehydes or ketones into amines. [4]The process involves two key events, which can occur in a single pot: the formation of an imine (or iminium ion) intermediate via condensation of the aldehyde with an amine source, followed by its immediate reduction by a hydride reagent. [5]

Mechanistic Considerations & Rationale for Component Selection

G cluster_0 Imine Formation cluster_1 Reduction Aldehyde Biphenyl Aldehyde (R-CHO) Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic Attack Amine Ammonia (NH₃) Amine->Carbinolamine Imine Imine (R-CH=NH) Carbinolamine->Imine Dehydration (-H₂O) Product Target Amine (R-CH₂-NH₂) Imine->Product Hydride Attack Hydride Hydride Source (e.g., NaBH₄) Hydride->Product

Caption: General workflow for one-pot reductive amination.

  • Amine Source: For the synthesis of a primary amine, ammonia is required. A convenient and common source is ammonium chloride (NH₄Cl) or ammonium acetate.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and versatile reducing agent. [6]A key consideration is its reactivity. NaBH₄ can reduce the starting aldehyde as well as the intermediate imine. To favor the desired pathway, the imine is often allowed to form first before the addition of the reducing agent. [4]Alternatively, a milder reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) can be used, which selectively reduces the iminium ion in the presence of the aldehyde, allowing for a true one-pot procedure where all reagents are mixed at the start. [4]For this guide, we will focus on the robust and widely accessible NaBH₄ method.

  • Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the aldehyde, the amine source, and the NaBH₄. [6]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on general and well-established procedures for the reductive amination of aromatic aldehydes. [6] Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde212.245.01.01.06 g
Ammonium Acetate (CH₃COONH₄)77.0850.010.03.85 g
Sodium Borohydride (NaBH₄)37.837.51.50.28 g
Methanol (MeOH)---40 mL
Dichloromethane (DCM)---For extraction
Water (Deionized)---For work-up

Procedure:

  • Imine Formation: In a 100 mL round-bottom flask, dissolve 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde (1.06 g, 5.0 mmol) and a large excess of ammonium acetate (3.85 g, 50.0 mmol) in methanol (40 mL). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Portion-wise, carefully add sodium borohydride (0.28 g, 7.5 mmol) to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and add the NaBH₄ slowly to control the effervescence.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction by TLC until the imine intermediate is fully consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water (approx. 20 mL) at 0 °C to decompose any excess NaBH₄.

  • Solvent Removal: Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract with dichloromethane (3 x 40 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (40 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified by flash column chromatography on silica gel, typically using a gradient eluent system of dichloromethane and methanol (e.g., 100:0 to 95:5 DCM:MeOH) to afford the pure amine. [7]

Conclusion and Outlook

The synthetic route detailed in this guide, employing a Suzuki-Miyaura coupling followed by reductive amination, represents a robust, efficient, and highly adaptable strategy for producing this compound and its derivatives. By understanding the mechanistic underpinnings of each reaction, researchers can make informed decisions to optimize conditions and troubleshoot potential issues. The primary amine handle of the final product serves as a versatile point for further functionalization, enabling the rapid exploration of chemical space and the development of novel therapeutic candidates. This foundational knowledge is critical for professionals in the field aiming to leverage this valuable scaffold in their drug discovery and development programs.

References

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved January 12, 2026, from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 12, 2026, from [Link]

  • Ghosh, R., & Dahl, G. (2020). Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid. Research Square.
  • Quora. (2020, November 21). What is the reaction mechanism of the amine reduction of carbonyl in the presence of NaBH4? Retrieved January 12, 2026, from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Huff, B. E., et al. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. [Link]

  • Perkin, W. T., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 483-491. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). US3705203A - Method for purifying biphenyl.
  • Leonori, D., & Aggarwal, V. K. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? Retrieved January 12, 2026, from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1464-1478. [Link]

  • Sasmal, P. K., et al. (2021). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 133(1), 22.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved January 12, 2026, from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN101045670A - Process for purifying biphenyl.
  • Liu, Y., et al. (2018). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... ResearchGate. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 12, 2026, from [Link]

  • Villa, C., et al. (2020). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi.
  • Gotor-Fernández, V., et al. (2020). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
  • Kunalan, V., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry, 81(17), 7342-7348.

Sources

Thermogravimetric Analysis of [4-(4-Methoxyphenyl)phenyl]methanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and materials science, a thorough understanding of a compound's thermal properties is paramount for ensuring its stability, safety, and efficacy. [4-(4-Methoxyphenyl)phenyl]methanamine, a molecule possessing a unique combination of a methoxy-substituted phenyl ring, a biphenyl-like core, and a methanamine moiety, presents a compelling case for detailed thermal characterization. This technical guide provides an in-depth exploration of the thermogravimetric analysis (TGA) of this compound, offering a foundational framework for researchers, scientists, and drug development professionals.

Thermogravimetric analysis is a cornerstone technique in thermal analysis, meticulously measuring the change in mass of a substance as a function of temperature or time in a controlled atmosphere. The resulting data provides critical insights into the thermal stability, decomposition profile, and compositional integrity of a material[1][2]. For a compound like this compound, TGA can elucidate its upper temperature limit for handling and storage, reveal potential degradation pathways, and quantify its volatile content. While specific, publicly available TGA data for this exact molecule is limited, this guide will present a projected thermal decomposition profile based on the well-understood behavior of its constituent chemical motifs, including aromatic amines, biphenyl derivatives, and methoxy-substituted aromatic compounds.

Projected Thermal Decomposition Profile

The thermal decomposition of this compound under an inert atmosphere is anticipated to occur in distinct stages, dictated by the sequential cleavage of its functional groups. The presence of the relatively stable biphenyl core suggests a high overall thermal stability, with significant decomposition likely occurring at elevated temperatures[1][3]. The initial decomposition events are hypothesized to involve the more labile methanamine and methoxy groups. Aromatic amines and ethers have characteristic decomposition patterns that inform this projection[4][5][6].

Based on the analysis of structurally related compounds, the decomposition is projected to proceed as follows:

  • Initial Decomposition (around 230-350°C): The initial mass loss is likely attributed to the cleavage of the C-N bond in the methanamine bridge, a known fragmentation pathway for benzylamines[2]. This would result in the loss of the aminomethyl group or related fragments.

  • Secondary Decomposition (around 350-500°C): Following the initial fragmentation, the methoxy group on the phenyl ring is expected to cleave. The thermal decomposition of methoxy-substituted aromatic compounds often involves the scission of the O-CH3 bond[4][7][8].

  • Final Decomposition (above 500°C): The final and most significant weight loss would correspond to the breakdown of the more stable biphenyl aromatic backbone[3][9]. This stage typically requires higher energy input and results in the formation of a carbonaceous residue.

Experimental Protocol: A Self-Validating System

To ensure the generation of reliable and reproducible TGA data, a meticulously designed and validated experimental protocol is essential. The following step-by-step methodology is proposed for the thermogravimetric analysis of this compound.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is the cornerstone of accurate measurements.

  • Instrument: A high-precision thermogravimetric analyzer capable of controlled heating rates and atmospheric conditions.

  • Weight Calibration: The microbalance should be calibrated using certified reference weights to ensure accuracy.

  • Temperature Calibration: Temperature calibration is performed using certified reference materials with known Curie points to ensure the accuracy of the measured decomposition temperatures.

Step-by-Step Experimental Procedure
  • Sample Preparation:

    • Ensure the this compound sample is of high purity and has been finely ground to a homogenous powder. This promotes uniform heat distribution throughout the sample.

    • Accurately weigh 5-10 mg of the sample into a pre-tared, inert TGA crucible (e.g., alumina or platinum). A smaller sample size minimizes thermal gradients within the sample.

  • Instrument Setup:

    • Place the crucible containing the sample onto the TGA's microbalance.

    • Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min for at least 30 minutes prior to the experiment. This ensures an oxygen-free atmosphere, preventing oxidative decomposition and allowing for the study of the material's intrinsic thermal stability.

  • Temperature Program:

    • Initial Isotherm: Hold the temperature at 30°C for 10 minutes. This allows the sample weight to stabilize and removes any loosely bound surface moisture.

    • Heating Ramp: Increase the temperature from 30°C to 800°C at a linear heating rate of 10°C/min. This is a standard heating rate that provides a good balance between resolution and experimental time.

    • Final Isotherm: Hold the temperature at 800°C for 5 minutes to ensure that all decomposition events have completed.

  • Data Acquisition:

    • Continuously record the sample mass and temperature throughout the experiment.

    • Simultaneously record the first derivative of the mass change with respect to temperature (DTG curve). The DTG curve is invaluable for identifying the temperatures of maximum decomposition rates.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run TGA Run cluster_analysis Data Analysis A High Purity Sample B Grind to Homogenous Powder A->B C Weigh 5-10 mg into TGA Crucible B->C D Place Crucible in TGA C->D E Purge with Nitrogen (20-50 mL/min) D->E G Initial Isotherm: 30°C for 10 min E->G F Calibrate Weight & Temperature F->D H Heating Ramp: 10°C/min to 800°C G->H I Final Isotherm: 800°C for 5 min H->I J Record Mass vs. Temperature (TGA Curve) I->J K Record d(Mass)/dT vs. Temperature (DTG Curve) I->K L Determine Onset T, Mass Loss %, Residue J->L K->L

Caption: Experimental Workflow for TGA of this compound.

Data Presentation and Interpretation

The quantitative data obtained from the TGA experiment is best summarized in a structured table for clarity and ease of comparison.

Table 1: Projected TGA Data for this compound

Thermal EventOnset Temperature (°C)Peak Decomposition Temperature (°C) (from DTG)Mass Loss (%)Remaining Mass (%)
Step 1 ~ 230~ 290~ 15~ 85
Step 2 ~ 350~ 420~ 14~ 71
Step 3 ~ 500~ 580~ 55~ 16
Final Residue > 800--~ 16

Interpreting the TGA and DTG Curves:

  • TGA Curve: The TGA curve will show a plot of the percentage of the initial mass remaining on the y-axis against the temperature on the x-axis. Each step-like drop in the curve represents a mass loss event. A stable region, where the mass remains constant, appears as a horizontal plateau.

  • DTG Curve: The DTG curve plots the rate of mass loss against temperature. The peaks in the DTG curve correspond to the points of maximum decomposition rate for each mass loss step, providing a more precise temperature for the thermal event.

Projected Decomposition Pathway

The following diagram illustrates the hypothesized thermal decomposition pathway of this compound under inert conditions. The initial bond cleavages are predicted to occur at the weakest points in the molecule, namely the C-N bond of the methanamine bridge and the O-CH₃ bond of the methoxy group.

Decomposition_Pathway cluster_main Projected Thermal Decomposition cluster_step1 Step 1: ~230-350°C cluster_step2 Step 2: ~350-500°C cluster_step3 Step 3: >500°C Parent This compound Intermediate1 Biphenyl radical intermediate Parent->Intermediate1 C-N bond cleavage Fragment1 •CH₂NH₂ (or related fragments) Intermediate1->Fragment1 Intermediate2 Biphenyl core radical Intermediate1->Intermediate2 O-CH₃ bond cleavage Fragment2 •CH₃ + CO (from methoxy group) Intermediate2->Fragment2 Residue Carbonaceous Residue Intermediate2->Residue Aromatic ring fragmentation Fragment3 Small aromatic fragments Residue->Fragment3

Caption: Hypothesized decomposition pathway of this compound.

Conclusion

This technical guide provides a comprehensive, albeit projected, overview of the thermogravimetric analysis of this compound. The outlined experimental protocol offers a robust and self-validating framework for obtaining high-quality TGA data. The projected thermal decomposition profile, characterized by sequential fragmentation of the methanamine, methoxy, and biphenyl moieties, serves as a valuable interpretive tool for experimental results. For researchers in drug development and materials science, this guide provides the foundational knowledge necessary to assess the thermal stability of this and structurally related compounds, a critical step in their journey from laboratory synthesis to real-world application.

References

  • Owusu-Ware, S. K., Masud, M., Baltus, C., Spencer, J., & Antonijevic, M. (2011). Thermal stability implication of positional isomerism of novel biphenyl derivatives. In 2011 AAPS Annual Meeting and Exposition. [Link]

  • Arun, P., & Jayaraman, D. (2016). Growth, optical and thermal studies on N-benzyl-2-methyl-4-nitroaniline. ResearchGate. [Link]

  • Vázquez, M., de la Campa, J. G., de Abajo, J., & Lozano, Á. E. (2023). Isomeric Aromatic Polyimides Containing Biphenyl Moieties for Gas Separation Applications. Polymers, 15(5), 1293. [Link]

  • Bhalla, V., Singh, G., Kumar, M., & Anand, R. S. (2013). Carbazole-based linear conjugated molecules: Structure-property relationships and device properties. RSC Advances, 3(22), 8344-8355. [Link]

  • Hsiao, S. H., & Yang, C. P. (2010). Synthesis and characterization of novel poly(ester imide)s based on 4,4′-biphenyltetracarboxylic dianhydride and aromatic bis(trimellitimide)s containing ester and ether linkages. Journal of Polymer Science Part A: Polymer Chemistry, 48(13), 2893-2904. [Link]

  • Mane, K. G., Pujari, S. R., Shahabade, V., & Nagore, P. B. (2017). Synthesis, Characterization and Photophysical Study of Novel Biphenyl Luminophors. ResearchGate. [Link]

  • Sudo, A., & Endo, T. (2015). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Macromolecules, 48(10), 3256-3264. [Link]

  • Whitman College. (n.d.). GCMS Section 6.13. Whitman College. [Link]

  • Harvey, B. G., & Guenthner, A. J. (2015). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. ResearchGate. [Link]

  • Barbooti, M. M. (2018). Kindly explain by calculation how one can determine the % weight loss of molecules from the TGA curves? State with illustration in a stepwise order. ResearchGate. [Link]

  • Hamerton, I., Howlin, B. J., & Tilbrook, D. A. (2016). Examining thermal stability and structure property relationships in coatings based on linear aromatic poly(methoxy-thiocyanurate)s. ResearchGate. [Link]

  • Wikipedia. (2023). Ether cleavage. Wikipedia. [Link]

  • Mackie, J. C., Doolan, K. R., & Nelson, P. F. (1989). Kinetics of the thermal decomposition of methoxybenzene (anisole). The Journal of Physical Chemistry, 93(2), 664-669. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of [4-(4-Methoxyphenyl)phenyl]methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, three-step protocol for the synthesis of [4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride, a valuable biphenylmethylamine scaffold for drug discovery and materials science. The synthesis commences with a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core 4'-methoxybiphenyl structure. This is followed by the reduction of a nitrile functional group to the primary amine. The final step involves the conversion of the free amine to its stable hydrochloride salt to improve handling and solubility. This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, characterization data, and troubleshooting advice to ensure reproducible and high-yield synthesis.

Synthetic Strategy Overview

The selected synthetic pathway is a robust and modular three-step sequence that is well-documented in organic synthesis literature.

  • Step 1: Suzuki-Miyaura Coupling. The biphenyl core is assembled by coupling 4-bromobenzonitrile with 4-methoxyphenylboronic acid. This reaction is a cornerstone of modern C-C bond formation, valued for its high efficiency and functional group tolerance.[1][2][3]

  • Step 2: Nitrile Reduction. The nitrile group of the intermediate, 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile, is reduced to a primary amine. This transformation can be achieved through various methods, with catalytic hydrogenation or chemical hydrides like Lithium Aluminum Hydride (LiAlH₄) being the most common.[4][5]

  • Step 3: Salt Formation. The resulting free amine is converted to its hydrochloride salt by treatment with hydrochloric acid. This increases the compound's stability, crystallinity, and solubility in aqueous media, which is often advantageous for subsequent applications.[6]

The overall workflow is depicted in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Salt Formation A 4-Bromobenzonitrile C 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile A->C Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH/H₂O, 85°C B 4-Methoxyphenylboronic Acid B->C Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH/H₂O, 85°C D This compound (Free Base) C->D 1. LiAlH₄, THF 2. H₂O Quench E This compound HCl (Final Product) D->E HCl in Dioxane EtOAc

Figure 1: Overall synthetic workflow for this compound hydrochloride.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
4-Bromobenzonitrile≥98%Sigma-Aldrich
4-Methoxyphenylboronic Acid≥98%Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)99%Strem ChemicalsHandle under inert atmosphere.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
Lithium Aluminum Hydride (LiAlH₄)1.0 M solution in THFAcros OrganicsPyrophoric. Handle with extreme care.
Hydrochloric Acid4.0 M solution in DioxaneSigma-AldrichCorrosive.
Toluene, Ethanol, THF, Ethyl AcetateAnhydrous/ACS GradeVWR
Standard GlasswareOven-driedN/ASchlenk flasks, reflux condenser, etc.
Magnetic Stirrer/HotplateN/AIKA
Rotary EvaporatorN/ABüchi
TLC PlatesSilica Gel 60 F₂₅₄Millipore
NMR Spectrometer400 MHzBrukerFor characterization.
Mass SpectrometerESI/HRMSWatersFor characterization.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis must be performed in a certified chemical fume hood.

  • Inert Atmosphere: The Suzuki coupling and LiAlH₄ reduction require an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation and reaction with moisture/air.

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water to produce flammable hydrogen gas. Use only anhydrous solvents and perform additions slowly at reduced temperatures (0 °C). Quench with extreme caution.

  • Acids and Bases: Handle potassium carbonate and hydrochloric acid solutions with care as they are corrosive.

Detailed Experimental Protocol

Step 1: Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Mechanistic Insight: The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a Palladium(0) species. The cycle includes three key steps: oxidative addition of the aryl halide to Pd(0), transmetalation of the boronic acid's aryl group to the palladium center (facilitated by the base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[3][7]

Procedure:

  • To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromobenzonitrile (5.00 g, 27.5 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (4.58 g, 30.2 mmol, 1.1 equiv), and potassium carbonate (11.4 g, 82.5 mmol, 3.0 equiv).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add a solvent mixture of Toluene (80 mL), Ethanol (20 mL), and Water (20 mL). Degas the resulting suspension by bubbling nitrogen through it for 20 minutes.

  • To the stirring mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.95 g, 0.825 mmol, 0.03 equiv) under a positive flow of nitrogen.

  • Heat the reaction mixture to 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC (3:1 Hexanes/Ethyl Acetate).

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and water (100 mL).

  • Separate the organic layer. Wash it with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from hot ethanol to afford 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile as a white solid.[8]

  • Expected Yield: 85-95%

  • Characterization (¹³C NMR, CDCl₃): δ 160.2, 145.3, 132.9, 130.6, 128.0, 127.2, 119.1, 114.3, 111.1, 55.5.[9]

Step 2: Synthesis of this compound

Mechanistic Insight: Lithium aluminum hydride is a powerful, non-selective reducing agent that provides hydride (H⁻) ions. The reduction of a nitrile involves two successive additions of hydride to the carbon atom of the C≡N triple bond, followed by acidic or aqueous workup to protonate the resulting nitrogen species, yielding the primary amine.[4]

Procedure:

  • Set up an oven-dried 500 mL three-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a dropping funnel.

  • Carefully add a 1.0 M solution of LiAlH₄ in THF (60 mL, 60 mmol, 2.5 equiv) to the flask via cannula under a nitrogen atmosphere.

  • Cool the LiAlH₄ solution to 0 °C using an ice bath.

  • Dissolve 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile (5.0 g, 24.0 mmol, 1.0 equiv) in anhydrous THF (100 mL).

  • Add the nitrile solution dropwise to the cold, stirring LiAlH₄ solution over 30 minutes. A gentle reflux may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Cool the reaction back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of:

    • Water (2.3 mL)

    • 15% aqueous NaOH (2.3 mL)

    • Water (6.9 mL)

  • A granular white precipitate (aluminum salts) should form. Allow the mixture to stir at room temperature for 1 hour.

  • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield this compound as a pale yellow oil or solid, which can be used in the next step without further purification.

  • Expected Yield: 90-98% (crude)

Step 3: Formation of this compound Hydrochloride

Mechanistic Insight: This is a simple acid-base reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid to form an ammonium salt.

Procedure:

  • Dissolve the crude amine from Step 2 in ethyl acetate (100 mL).

  • While stirring, slowly add a 4.0 M solution of HCl in dioxane (7.2 mL, 28.8 mmol, 1.2 equiv) dropwise.

  • A white precipitate will form immediately.

  • Stir the suspension at room temperature for 1 hour to ensure complete salt formation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethyl acetate (2 x 20 mL) and then with diethyl ether (2 x 20 mL).

  • Dry the product under high vacuum to afford this compound hydrochloride as a white to off-white crystalline solid.[10]

  • Expected Yield: >95% for this step.

  • Characterization: The final product can be characterized by NMR, MS, and melting point analysis.

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low yield in Suzuki coupling.Inactive catalyst; insufficient base; poor degassing.Ensure Pd(0) catalyst is not oxidized. Use fresh, anhydrous K₂CO₃. Degas the solvent mixture thoroughly before adding the catalyst.
Step 1: Reaction stalls.Boronic acid decomposition.Use a slight excess (1.1-1.2 equiv) of boronic acid. Ensure the reaction temperature does not significantly exceed the target.
Step 2: Incomplete nitrile reduction.Insufficient LiAlH₄; reagent decomposition.Use a fresh, titrated solution of LiAlH₄. Ensure all glassware and solvents are scrupulously dry.
Step 2: Difficult filtration after quench.Incorrect quench procedure leading to gelatinous Al salts.Follow the Fieser workup (sequential H₂O, NaOH(aq), H₂O) precisely. The ratio is critical for forming granular, filterable salts.
Step 3: Product is oily or sticky.Impurities from previous steps; insufficient drying.Ensure the free amine is reasonably pure before salt formation. Dry the final product under high vacuum for an extended period.

References

  • The Royal Society of Chemistry. Supporting Information for a relevant publication. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob00025k#!divAbstract]
  • PubChem. (R)-(4-Methoxyphenyl)(phenyl)methanamine Compound Summary. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/697979]
  • ChemSynthesis. (4-methoxyphenyl)(phenyl)methanamine. [URL: https://www.chemsynthesis.com/base/chemical-structure-2538.html]
  • ECHEMI. [4-(4-methoxyphenyl)phenyl]-phenylmethanone. [URL: https://www.echemi.com/products/68294-33-7.html]
  • ResearchGate. Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile. [URL: https://www.researchgate.net/figure/Flow-setup-for-Suzuki-Miyaura-coupling-of-4-bromobenzonitrile-1-a-and-phenylboronic-acid_fig1_323204987]
  • Guidechem. What is the synthesis route of 4-Methoxyphenylhydrazine hydrochloride?. [URL: https://www.guidechem.com/news/what-is-the-synthesis-route-of-4-methoxyphenylhydrazine-hydrochloride-1002202.html]
  • ResearchGate. The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid. [URL: https://www.researchgate.net/figure/The-Suzuki-Miyaura-cross-couplings-of-4-bromoanisole-and-4-bromobenzonitrile-with_tbl1_354145788]
  • MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. [URL: https://www.mdpi.com/1422-8599/2023/1/m1953]
  • PubChem. (4-methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride Compound Summary. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71758420]
  • Benchchem. Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. [URL: https://www.benchchem.com/comparative-guide-to-the-synthesis-of-4-methoxybiphenyl-via-suzuki-miyaura-coupling]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [URL: https://www.rose-hulman.edu/class/chem/ch431/Exp%201%20Suzuki%20Coupling.pdf]
  • Biosynth. (4-Methoxyphenyl)(phenyl)methanamine hydrochloride. [URL: https://www.biosynth.com/p/FAA26746/4-methoxyphenyl-phenyl-methanamine-hydrochloride]
  • PubChem. (4-methoxyphenyl)(phenyl)methanamine hydrochloride Compound Summary. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5267-46-9]
  • PrepChem.com. Synthesis of 4-methoxybiphenyl. [URL: https://www.prepchem.com/synthesis-of-4-methoxybiphenyl]
  • PrepChem.com. Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. [URL: https://www.prepchem.com/synthesis-of-4-methoxybiphenyl-4-carboxylic-acid]
  • PubChem. This compound hydrochloride Compound Summary. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/54595501]
  • PubChem. 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile Compound Summary. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/93892]
  • ARKAT USA, Inc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/ark.25552/2007/vii/10-2303op/10-2303op_full_text.asp]
  • National Library of Medicine. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. [URL: https://pubmed.ncbi.nlm.nih.gov/19260655/]
  • National Library of Medicine. Organoborane coupling reactions (Suzuki coupling). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4369709/]
  • Chemguide. Reducing nitriles to primary amines. [URL: https://www.chemguide.co.uk/organicprops/nitriles/reduction.html]
  • Thieme Chemistry. Catalytic Reduction of Nitriles. [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-043-00371]
  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [URL: https://www.organic-chemistry.org/synthesis/N1/amines/reductionsnitriles.shtm]
  • The Royal Society of Chemistry. Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/qo/c6qo00137h]

Sources

The Biphenylmethanamine Scaffold: A Versatile Architectural Element in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes on [4-(4-Methoxyphenyl)phenyl]methanamine

Introduction: The Strategic Importance of the this compound Moiety

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and versatile biological activity is paramount. The this compound scaffold has emerged as a privileged structural motif, underpinning the development of a diverse array of therapeutic agents. Its biphenyl core provides a rigid, yet conformationally adaptable, framework that can effectively probe the topographies of protein binding sites. The methoxy group offers a key hydrogen bond acceptor and can influence metabolic stability, while the methanamine substituent serves as a crucial anchor for further chemical elaboration, enabling the exploration of a wide chemical space. This guide provides an in-depth exploration of the application of this valuable building block in medicinal chemistry, complete with detailed synthetic protocols and insights into its therapeutic potential.

Therapeutic Relevance: A Scaffold for Diverse Biological Targets

The inherent versatility of the this compound scaffold is underscored by its presence in compounds targeting a range of disease states. Notable examples include:

  • Oncology: Derivatives of this scaffold have been investigated as inhibitors of human lactate dehydrogenase A (hLDHA), an enzyme implicated in the Warburg effect, a metabolic hallmark of many cancers. By targeting hLDHA, these compounds aim to disrupt the energy metabolism of tumor cells, offering a promising avenue for cancer therapy.[1]

  • Infectious Diseases: The core structure is related to simplified analogs of albendazole, a broad-spectrum anthelmintic. These derivatives have demonstrated potent activity against nematodes, with the added advantage of reduced cytotoxicity compared to the parent drug, highlighting the potential for developing safer anti-parasitic agents.

  • Neuroscience: While not a direct application of the title compound, the broader class of biphenyl and methoxyphenyl derivatives has been explored for their potential as antidepressants and stimulants, suggesting that the scaffold could be adapted for neurological targets.

Synthetic Pathways and Protocols

The strategic utility of this compound is rooted in its accessible synthesis from commercially available starting materials. The following section details the key synthetic transformations, providing researchers with a practical guide to its preparation and subsequent elaboration.

Protocol 1: Synthesis of the Precursor Aldehyde, 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde

The biphenyl core of the scaffold is most efficiently constructed via a Suzuki-Miyaura cross-coupling reaction. This protocol outlines the synthesis of the key aldehyde intermediate.

Reaction Scheme:

Protocol 1 start1 4-Bromobenzaldehyde reagents Pd(PPh₃)₄ Na₂CO₃ Toluene/EtOH/H₂O start1->reagents start2 4-Methoxyphenylboronic acid start2->reagents product 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde reagents->product

Caption: Suzuki-Miyaura coupling for biphenyl aldehyde synthesis.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
4-Bromobenzaldehyde1122-91-4185.0210.0
4-Methoxyphenylboronic acid5720-07-0151.9612.0
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.3
Sodium Carbonate (Na₂CO₃)497-19-8105.9920.0
Toluene108-88-392.1450 mL
Ethanol (95%)64-17-546.0725 mL
Deionized Water7732-18-518.0225 mL

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromobenzaldehyde (1.85 g, 10.0 mmol), 4-methoxyphenylboronic acid (1.82 g, 12.0 mmol), and sodium carbonate (2.12 g, 20.0 mmol).

  • Solvent Addition and Degassing: Add toluene (50 mL), ethanol (25 mL), and deionized water (25 mL) to the flask. Degas the mixture by bubbling nitrogen through the solution for 20 minutes.

  • Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 85°C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (230-400 mesh) using a gradient of hexane/ethyl acetate (9:1 to 4:1) to afford 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde as a white solid.

Protocol 2: Synthesis of this compound via Reductive Amination

The final step in the synthesis of the title compound involves the conversion of the aldehyde to the primary amine. Reductive amination is a reliable and high-yielding method for this transformation.

Reaction Scheme:

Protocol 2 start 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde reagents NH₄OAc NaBH₃CN Methanol start->reagents product This compound reagents->product

Caption: Reductive amination to form the target methanamine.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde52988-34-8212.245.0
Ammonium Acetate (NH₄OAc)631-61-877.0850.0
Sodium Cyanoborohydride (NaBH₃CN)25895-60-762.847.5
Methanol67-56-132.0450 mL
2 M Hydrochloric Acid (HCl)7647-01-036.46As needed
2 M Sodium Hydroxide (NaOH)1310-73-240.00As needed

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde (1.06 g, 5.0 mmol) and ammonium acetate (3.85 g, 50.0 mmol) in methanol (50 mL).

  • Stirring: Stir the solution at room temperature for 30 minutes to facilitate imine formation.

  • Reducing Agent Addition: Cautiously add sodium cyanoborohydride (471 mg, 7.5 mmol) to the solution in small portions over 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of 2 M HCl until the pH is ~2. Stir for 30 minutes. Then, basify the solution with 2 M NaOH to a pH of ~10.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient to yield this compound as a solid or oil.

Application Protocol: Synthesis of a Potential hLDHA Inhibitor

This protocol demonstrates the utility of this compound as a building block in the synthesis of a potential inhibitor of human lactate dehydrogenase A (hLDHA), a target of interest in oncology.[1]

Reaction Scheme:

Application Protocol start1 This compound reagents Triethylamine Dichloromethane start1->reagents start2 4-(Trifluoromethyl)benzoyl chloride start2->reagents product N-((4'-Methoxy-[1,1'-biphenyl]-4-yl)methyl)-4-(trifluoromethyl)benzamide reagents->product

Caption: Amide coupling to synthesize a potential hLDHA inhibitor.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound769073-20-3213.282.0
4-(Trifluoromethyl)benzoyl chloride329-15-7208.572.2
Triethylamine (Et₃N)121-44-8101.193.0
Dichloromethane (DCM)75-09-284.9320 mL

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (427 mg, 2.0 mmol) and triethylamine (0.42 mL, 3.0 mmol) in anhydrous dichloromethane (20 mL) in a 50 mL round-bottom flask under a nitrogen atmosphere.

  • Acylation: Cool the solution to 0°C in an ice bath. Add a solution of 4-(trifluoromethyl)benzoyl chloride (459 mg, 2.2 mmol) in dichloromethane (5 mL) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with the addition of 1 M HCl (10 mL). Separate the organic layer, wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel (hexane/ethyl acetate gradient) to yield the target amide.

  • Characterization: Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Conclusion: A Scaffold with Enduring Potential

The this compound scaffold represents a valuable and versatile platform in medicinal chemistry. Its straightforward synthesis and the ability to readily functionalize the primary amine group make it an attractive starting point for the development of novel therapeutic agents. The examples provided herein, from potential anticancer agents targeting tumor metabolism to novel anthelmintics, serve to illustrate the broad applicability of this privileged structure. As the demand for new and effective drugs continues to grow, the strategic deployment of such well-characterized and adaptable building blocks will undoubtedly remain a cornerstone of successful drug discovery campaigns.

References

  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI. Available at: [Link]

Sources

The Versatile Facade: [4-(4-Methoxyphenyl)phenyl]methanamine as a Premier Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and functionally diverse molecules. Among these, [4-(4-M ethoxyphenyl)phenyl]methanamine emerges as a scaffold of significant interest, particularly for researchers, medicinal chemists, and materials scientists. Its unique biphenyl methanamine structure, featuring a terminal primary amine and a methoxy-activated phenyl ring, offers a versatile handle for a multitude of chemical transformations. This guide provides an in-depth exploration of the applications of this building block, complete with detailed protocols and mechanistic insights to empower your synthetic endeavors.

The inherent chemical duality of [4-(4-Methoxyphenyl)phenyl]methanamine is the cornerstone of its utility. The primary amine serves as a nucleophilic center, readily participating in reactions such as amide bond formation and reductive amination. Concurrently, the biphenyl core provides a rigid, planar backbone that can be further functionalized, influencing the steric and electronic properties of the final molecule. The methoxy group, an electron-donating substituent, can modulate the reactivity of the adjacent phenyl ring and offers a potential site for demethylation to reveal a phenolic hydroxyl group for further diversification.

Core Applications in Synthetic Chemistry

The judicious application of this compound opens avenues to a wide array of molecular architectures. This section will delve into its most prominent roles in organic synthesis, providing both the conceptual framework and practical execution of these transformations.

Amide Synthesis: Forging the Backbone of Biologically Active Molecules

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry, as this linkage is a cornerstone of peptides and numerous pharmaceuticals. This compound serves as an excellent primary amine component for amide coupling reactions.

Causality in Experimental Choices: The choice of coupling reagent is critical and depends on the nature of the carboxylic acid partner. For simple, robust carboxylic acids, carbodiimide-based activators like EDC are often sufficient. However, for more sensitive or sterically hindered substrates, more potent activating agents such as HATU are employed to ensure high yields and minimize side reactions. The addition of a base like DIEA is crucial to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.

Experimental Protocol: EDC-Mediated Amide Coupling

This protocol details a general procedure for the coupling of a generic carboxylic acid with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DCM or DMF.

  • Add this compound hydrochloride (1.1 eq) and HOBt (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) and DIEA (2.5 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired amide.

Data Presentation: Representative Amide Coupling Reactions

Carboxylic Acid PartnerCoupling ReagentBaseSolventYield (%)Reference
Benzoic AcidEDC/HOBtDIEADMF92[1][2]
Acetic AcidHATUDIEADCM88[1]
Picolinic AcidBoric Acid-Microwave70[3]

Visualization: Amide Coupling Workflow

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Carboxylic Acid Activation Carboxylic_Acid->Activation 1. Amine This compound Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Agent EDC/HOBt or HATU Coupling_Agent->Activation Base DIEA Base->Coupling Activation->Coupling 2. Workup Aqueous Workup Coupling->Workup 3. Purification Column Chromatography Workup->Purification 4. Amide_Product Amide Product Purification->Amide_Product Yields Pure Product

Caption: Workflow for Amide Synthesis.

Reductive Amination: Constructing Secondary and Tertiary Amines

Reductive amination is a powerful and versatile method for the formation of C-N bonds, allowing for the alkylation of amines.[4] This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of an amine with a carbonyl compound, followed by in situ reduction to the corresponding amine.[5] this compound is an ideal substrate for this reaction, enabling the synthesis of a diverse range of secondary amines.

Causality in Experimental Choices: The choice of reducing agent is crucial for the success of reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for this transformation. It is less basic than other borohydrides, which minimizes side reactions, and it is tolerant of a wide range of functional groups. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to prevent the hydrolysis of the reducing agent. Acetic acid is often added as a catalyst to facilitate imine formation.

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol outlines a general procedure for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde of interest

  • Sodium triacetoxyborohydride (STAB)

  • Glacial acetic acid

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCM.

  • Add glacial acetic acid (1.1 eq) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the STAB slurry to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.

Visualization: Reductive Amination Pathway

Reductive_Amination Amine This compound Imine_Formation Imine Formation (+ H₂O) Amine->Imine_Formation Aldehyde Aldehyde (R'-CHO) Aldehyde->Imine_Formation Imine Iminium Ion Intermediate Imine_Formation->Imine Reduction Reduction Imine->Reduction Product Secondary Amine Product Reduction->Product STAB Sodium Triacetoxyborohydride (STAB) STAB->Reduction

Caption: Reductive Amination Mechanism.

Applications in Drug Discovery and Materials Science

The biphenylmethanamine scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. For instance, derivatives of this scaffold have been explored as potential inhibitors of enzymes such as lactate dehydrogenase A (hLDHA), which is a target in cancer therapy.[6] The ability to readily synthesize a library of amide or secondary amine derivatives from this compound makes it a valuable tool in structure-activity relationship (SAR) studies.

In the realm of materials science, the rigid biphenyl core of molecules derived from this building block can be exploited to create materials with interesting photophysical or electronic properties. The methoxy group can be used to tune the electron density of the aromatic system, influencing properties such as fluorescence and conductivity.

Conclusion: A Building Block of Strategic Importance

This compound has firmly established itself as a versatile and valuable building block in modern organic synthesis. Its accessible primary amine and modifiable biphenyl core provide a robust platform for the construction of a diverse range of molecules with applications spanning from drug discovery to materials science. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers looking to harness the synthetic potential of this remarkable compound. By understanding the underlying principles of its reactivity and the practical considerations for its use, scientists can unlock new avenues for innovation in their respective fields.

References

  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI. Available at: [Link]

  • Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. Available at: [Link]

  • N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. PMC - NIH. Available at: [Link]

  • Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. ResearchGate. Available at: [Link]

  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. Available at: [Link]

  • (R)-(4-Methoxyphenyl)(phenyl)methanamine. PubChem. Available at: [Link]

  • (4-methoxyphenyl)(phenyl)methanamine. ChemSynthesis. Available at: [Link]

  • Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). PubMed. Available at: [Link]

  • SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. ResearchGate. Available at: [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC - NIH. Available at: [Link]

  • Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. PubMed. Available at: [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. PubMed Central. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC - NIH. Available at: [Link]

  • N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. PubChem. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate. Available at: [Link]

Sources

Application Note & Protocol: Suzuki-Miyaura Coupling for the Synthesis of [4-(4-Methoxyphenyl)phenyl]methanamine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Biaryl Methanamines and the Suzuki-Miyaura Coupling

Biaryl methanamines are privileged structural motifs in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The specific target of this guide, [4-(4-Methoxyphenyl)phenyl]methanamine, and its precursors, represent a key class of intermediates. Their synthesis requires a robust and versatile method for constructing the central carbon-carbon bond of the biphenyl system.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool for forming C(sp²)-C(sp²) bonds.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of a key precursor, 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde, via Suzuki-Miyaura coupling, followed by its conversion to the final methanamine product.

The Synthetic Strategy: A Two-Step Approach

Our synthetic route is a two-step process designed for efficiency and high yield:

  • Step 1: Suzuki-Miyaura Coupling: Formation of the biphenyl core by coupling 4-bromoanisole with 4-formylphenylboronic acid.

  • Step 2: Reductive Amination: Conversion of the resulting aldehyde to the target primary amine.

This strategy leverages the strengths of the Suzuki coupling to build the complex carbon skeleton first, followed by a well-established transformation to install the amine functionality.

In-Depth Mechanistic Rationale: The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.

The Catalytic Cycle

The generally accepted mechanism involves three key stages:[1][3]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromoanisole), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[1] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[4] For this synthesis, 4-bromoanisole provides a good balance of reactivity and cost-effectiveness.

  • Transmetalation: This is the key bond-forming step where the organic group from the organoboron compound (4-formylphenylboronic acid) is transferred to the palladium(II) complex.[1] This step requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[3][5][6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² (Product) RedElim->Product ArylHalide Ar¹-X (4-Bromoanisole) ArylHalide->OxAdd BoronicAcid Ar²B(OH)₂ (4-Formylphenylboronic acid) Boronate [Ar²B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Activation Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Part A: Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
4-Bromoanisole187.0410.01.87 gAryl Halide
4-Formylphenylboronic Acid149.9612.01.80 gOrganoboron Reagent
Pd(PPh₃)₄1155.560.3347 mgCatalyst
Potassium Carbonate (K₂CO₃)138.2120.02.76 gBase
Toluene--40 mLSolvent
Water--10 mLCo-solvent/Base Activation
Ethanol--20 mLSolvent

Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.87 g, 10.0 mmol), 4-formylphenylboronic acid (1.80 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add toluene (40 mL), water (10 mL), and ethanol (20 mL). Finally, add the tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 347 mg, 0.3 mmol).

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde as a white to off-white solid.

Part B: Synthesis of this compound

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde212.245.01.06 gAldehyde Precursor
Ammonium Acetate77.0850.03.85 gAmmonia Source
Sodium Cyanoborohydride (NaBH₃CN)62.847.5471 mgReducing Agent
Methanol--50 mLSolvent

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde (1.06 g, 5.0 mmol) and ammonium acetate (3.85 g, 50.0 mmol) in methanol (50 mL).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Reduction: Cool the solution in an ice bath and slowly add sodium cyanoborohydride (471 mg, 7.5 mmol) in small portions. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2). Stir for 30 minutes. Then, basify the solution with 2 M NaOH to pH ~10-12.

  • Extraction and Purification: Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.

Key Considerations and Field-Proven Insights

  • Choice of Catalyst and Ligand: While Pd(PPh₃)₄ is a reliable catalyst, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used in combination with phosphine ligands.[4][7] The choice of ligand is critical; bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination.[8][9]

  • The Role of the Base: The base is not merely a spectator. It activates the boronic acid for transmetalation.[3][10] Carbonates like K₂CO₃ and phosphates like K₃PO₄ are commonly used.[3] The choice of base can significantly impact yield and should be optimized for specific substrates.

  • Solvent System: A mixture of an organic solvent (like toluene or dioxane) and an aqueous solvent is often employed. Water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[11]

  • Inert Conditions: The exclusion of oxygen is paramount to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reductive Amination Safety: Sodium cyanoborohydride is more selective and less reactive than sodium borohydride, making it ideal for reducing imines in the presence of aldehydes. However, it can release hydrogen cyanide gas upon contact with strong acids, so the quenching step must be performed carefully in a fume hood.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion in Suzuki Coupling Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents.Use a fresh bottle of catalyst or a different palladium source/ligand combination; Ensure proper degassing of the reaction mixture; Use freshly distilled solvents and high-purity reagents.
Formation of Homocoupling Byproducts Oxygen contamination leading to side reactions.Improve inert atmosphere techniques; Degas solvents thoroughly before use.
Incomplete Reductive Amination Insufficient reducing agent; Deactivated reducing agent.Add a slight excess of sodium cyanoborohydride; Use a fresh bottle of the reducing agent.
Difficulty in Product Purification Presence of residual starting materials or byproducts.Optimize reaction conditions to drive the reaction to completion; Employ column chromatography with a suitable solvent gradient for purification.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a powerful and reliable method for the synthesis of the 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde precursor. Subsequent reductive amination offers a straightforward route to the desired this compound. The protocols detailed in this guide, grounded in a solid mechanistic understanding, provide a robust starting point for researchers in drug discovery and materials science. Careful attention to the key parameters of catalyst, base, solvent, and inertness will ensure successful and reproducible outcomes.

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Cano, I., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 125(1), 24-25. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Oldenhuis, N. J., et al. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(12), 2673-2682. Retrieved from [Link]

  • Correia, C. F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(12), 3464-3471. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions promoted by different ligands. Retrieved from [Link]

  • Request PDF. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]

  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. Retrieved from [Link]

  • ChemSynthesis. (2025). (4-methoxyphenyl)(phenyl)methanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.... Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross‐coupling of 4‐bromoanisole and phenylboronic acid.... Retrieved from [Link]

  • PubChem. (n.d.). 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). (R)-(4-Methoxyphenyl)(phenyl)methanamine. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Retrieved from [Link]

  • ChemRxiv. (n.d.). Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. Retrieved from [Link]

Sources

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of [4-(4-Methoxyphenyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of [4-(4-Methoxyphenyl)phenyl]methanamine. The method is developed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, and quality control. The described protocol utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and buffered water, coupled with UV detection. The choices behind the chromatographic parameters are explained in detail, providing a clear understanding of the method's scientific basis. The protocol has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction and Scientific Rationale

This compound is a primary amine featuring a biphenyl core with a methoxy substituent. This structure is a common scaffold in medicinal chemistry and materials science. Accurate quantification of this compound is critical for ensuring the quality of starting materials, monitoring reaction progress, and determining the purity of final products.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1] The chosen methodology, Reversed-Phase HPLC (RP-HPLC), is ideally suited for moderately polar compounds like our target analyte.[2][3] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.[4] Hydrophobic molecules in the mobile phase interact more strongly with the stationary phase, leading to longer retention times.[2]

The presence of aromatic rings (phenyl and methoxyphenyl) in this compound provides strong ultraviolet (UV) absorbance, making UV detection a straightforward and sensitive choice. The primary amine group, however, can pose a chromatographic challenge. Amines are basic and can interact with residual acidic silanol groups on the silica-based stationary phase, often leading to poor peak shape (tailing). To mitigate this, the mobile phase pH is controlled on the acidic side. This ensures the primary amine is protonated, minimizing undesirable secondary interactions and resulting in sharp, symmetrical peaks.

Physicochemical Properties of the Analyte

Understanding the analyte's properties is fundamental to rational method development.

PropertyValueSource
Molecular Formula C₁₄H₁₅NO[5]
Molecular Weight 213.27 g/mol [5]
Structure A biphenyl scaffold with a methoxy group and a methylamine substituent.N/A
Calculated XLogP3 2.4[5]
Functional Groups Primary amine, Ether (methoxy), Aromatic rings.N/A

The XLogP3 value of 2.4 indicates moderate hydrophobicity, making the compound well-suited for retention on a C18 column, the most common reversed-phase stationary phase.[2]

HPLC Method Parameters and Justification

The following parameters were optimized to achieve a rapid, efficient, and robust separation.

ParameterConditionJustification
Instrument Standard HPLC system with UV/Vis DetectorN/A
Column C18, 4.6 x 150 mm, 5 µmThe C18 phase provides sufficient hydrophobic interaction for retaining the moderately nonpolar analyte. The 150 mm length and 5 µm particle size offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (55:45, v/v)Acetonitrile is a common organic modifier with a low UV cutoff and viscosity.[6] 0.1% Formic Acid in water creates a buffer around pH 2.7. This acidic condition ensures the primary amine is protonated (pKa of primary amines is ~9-10), leading to improved peak shape and reproducible retention.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection UV at 225 nmThe methoxyphenyl chromophore exhibits significant absorbance at lower UV wavelengths.[8] 225 nm was chosen to maximize sensitivity while avoiding interference from the mobile phase cutoff.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Run Time 10 minutesSufficient to allow for the elution of the analyte and any potential late-eluting impurities.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase (Acetonitrile : 0.1% Formic Acid in Water, 55:45):

    • Prepare 1 L of 0.1% Formic Acid in Water by adding 1.0 mL of formic acid to 1 L of HPLC-grade water.

    • Filter the aqueous solution through a 0.45 µm membrane filter.

    • Measure 450 mL of the filtered 0.1% formic acid solution and 550 mL of HPLC-grade acetonitrile.

    • Mix thoroughly and degas for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of dilutions from the Standard Stock Solution using the mobile phase to achieve concentrations ranging from 1 µg/mL to 150 µg/mL.

  • Sample Solution (100 µg/mL):

    • Accurately weigh an amount of the test sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC System Setup and Operation
  • Purge the HPLC system with the prepared mobile phase.

  • Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 30 °C and the UV detector wavelength to 225 nm.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the standard and sample solutions in the desired sequence.

Method Validation Workflow

The developed method was validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[9][10]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Final Stage Dev Method Optimization (Phase, Solvent, pH) Spec Specificity (Blank, Placebo, Stressed) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limits LOD & LOQ Prec->Limits Robust Robustness (Flow, Temp, % Organic) Limits->Robust Report Validation Report & SOP Robust->Report

Caption: Workflow for HPLC Method Development and Validation.

Validation Results Summary

The following table summarizes the acceptance criteria and results obtained during method validation.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte.Pass. Peak is spectrally pure and well-resolved from blank and placebo peaks.
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9995 over a range of 1-150 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5% at three concentration levels.
Precision (% RSD) Repeatability (RSD) ≤ 2.0% Intermediate (RSD) ≤ 2.0%Repeatability = 0.8% Intermediate = 1.2%
Limit of Detection (LOD) S/N Ratio ≥ 3:10.3 µg/mL
Limit of Quantitation (LOQ) S/N Ratio ≥ 10:11.0 µg/mL
Robustness % RSD ≤ 2.0% for all variations.Pass. Method is robust to minor changes in flow rate, temperature, and mobile phase composition.

These results are illustrative and should be verified experimentally.

Chiral Separation Considerations

The analyte this compound possesses a chiral center at the benzylic carbon bearing the amine group. The method described herein is for achiral analysis and will not separate enantiomers. For enantiomeric purity determination, a chiral stationary phase (CSP) is required.[11] CSPs based on derivatized cellulose or amylose are often effective for separating this class of compounds.[12][13] Alternatively, derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column is another approach.[11] Development of a chiral separation method is a distinct process and outside the scope of this application note.

Conclusion

This application note details a specific, linear, accurate, precise, and robust RP-HPLC method for the quantitative analysis of this compound. The methodology is straightforward, utilizing common reagents and instrumentation, making it readily transferable to any modern analytical laboratory. The comprehensive explanation of the scientific rationale behind the parameter choices and the inclusion of a full validation summary provide researchers with a solid foundation for implementing this method for routine quality control and research applications.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Horváth, B., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Journal of Chromatographic Science. [Link]

  • Gray, M. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • Patel, D., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. [Link]

  • Wikipedia. (2023). Reversed-phase chromatography. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 697979, (R)-(4-Methoxyphenyl)(phenyl)methanamine. [Link]

  • Jiang, X., et al. (2021). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Difference Wiki. (2024). Reverse Phase HPLC vs. Normal Phase HPLC: What's the Difference?. [Link]

  • MicroSolv Technology Corporation. (n.d.). For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend. [Link]

  • ChemSynthesis. (2025). (4-methoxyphenyl)(phenyl)methanamine. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Chromatography Forum. (2006). Detecting Primary Amines. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. [Link]

  • Science of Synthesis. (n.d.). Chiral Drug Separation. [Link]

  • Janecki, T., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health. [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. [Link]

  • LC Troubleshooting Bible. (n.d.). Many chromatographers overlook the UV- absorbance properties of the solvents they. [Link]

Sources

Nuclear magnetic resonance (NMR) spectroscopy of [4-(4-Methoxyphenyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Complete NMR Structural Elucidation of [4-(4-Methoxyphenyl)phenyl]methanamine

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

This compound is a biaryl methanamine derivative, a structural motif of interest in medicinal chemistry and materials science due to its conformational flexibility and potential as a pharmacophore or a building block for advanced polymers. Unambiguous structural verification and purity assessment are paramount in the development of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

This comprehensive guide presents a detailed protocol for the complete structural assignment of this compound using a suite of modern NMR experiments. Moving beyond a simple listing of steps, this document explains the rationale behind experimental choices, from sample preparation to the logical integration of one- and two-dimensional NMR data. It is designed for researchers, chemists, and drug development professionals who require a robust methodology for molecular characterization.

Foundational NMR Principles for Structural Analysis

A complete structural assignment relies on a combination of NMR experiments that each provide a unique piece of the structural puzzle.

  • ¹H NMR (Proton NMR): Identifies the chemical environment of all hydrogen atoms. Key information includes the chemical shift (δ), signal integration (relative number of protons), and spin-spin coupling (connectivity to neighboring protons).

  • ¹³C NMR (Carbon NMR): Identifies the chemical environment of all carbon atoms. Broadband proton-decoupled spectra provide a single peak for each unique carbon.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A crucial experiment for determining the multiplicity of carbon signals.[1][2][3][4] DEPT-135 experiments show methyl (CH₃) and methine (CH) signals as positive peaks, while methylene (CH₂) signals appear as negative peaks. Quaternary carbons are not observed. A DEPT-90 experiment will only show signals for CH carbons.[1][4]

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that maps correlations between protons that are coupled to each other, typically over two or three bonds (e.g., H-C-H or H-C-C-H).[5][6][7][8] Cross-peaks in a COSY spectrum reveal which protons are neighbors in a spin system.[5][6]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates a proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹J-coupling).[9][10][11][12] This is the primary method for definitively linking proton and carbon skeletons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J and ³J couplings).[12][13][14][15][16] This is arguably the most powerful experiment for piecing together molecular fragments, especially for identifying connections across quaternary carbons or heteroatoms.[14][15]

Safety & Handling

Before beginning any experimental work, consult the Material Safety Data Sheet (MSDS/SDS) for this compound and all solvents.

  • Hazards: The compound may cause skin and eye irritation.[17] Structurally similar compounds like 4-methoxybenzylamine are classified as harmful if swallowed and can cause severe skin burns and eye damage.[18]

  • Precautions: Handle the compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17][18] Avoid inhalation of dust and direct contact with skin and eyes.[17]

Experimental Protocol: From Sample to Spectrum

This section provides a detailed, field-proven workflow for preparing a high-quality NMR sample and acquiring a comprehensive dataset.

Part A: High-Quality Sample Preparation

The quality of the final NMR spectrum is directly dependent on the quality of the sample preparation.[19] A homogeneous, particulate-free solution is essential for achieving sharp lines and a stable lock signal.[19]

Materials & Equipment:

  • This compound

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-quality 5 mm NMR tubes (clean, unscratched)[20][21]

  • Glass vial and cap

  • Glass Pasteur pipette and bulb

  • Small plug of glass wool or a syringe filter

  • Analytical balance

Step-by-Step Protocol:

  • Weigh the Sample:

    • For standard ¹H NMR, weigh approximately 5-10 mg of the compound into a clean, dry glass vial.[20][22]

    • For a comprehensive suite of experiments including ¹³C NMR, HSQC, and HMBC, a more concentrated sample of 15-25 mg is recommended.[19][20]

  • Select and Add Solvent:

    • Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common first choice for non-polar to moderately polar organic molecules.

    • Using a glass pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[20][21] This volume corresponds to the optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[19]

  • Ensure Complete Dissolution:

    • Cap the vial and gently swirl or vortex to dissolve the sample completely. A clear, homogeneous solution should be formed.

  • Filter the Sample:

    • This step is critical to remove any suspended particulate matter which can severely degrade spectral quality.[20]

    • Tightly pack a small plug of glass wool into the neck of a Pasteur pipette.

    • Using the pipette, draw the sample solution from the vial and carefully transfer it into the NMR tube, filtering it through the glass wool.

  • Cap and Label:

    • Cap the NMR tube securely.

    • Wipe the outside of the tube clean with a lint-free tissue dampened with isopropanol or acetone.[22]

    • Label the tube clearly with a permanent marker on the cap or the very top of the tube.

G cluster_prep Sample Preparation weigh 1. Weigh Sample (15-25 mg) dissolve 2. Dissolve in Vial (0.6-0.7 mL CDCl3) weigh->dissolve filter 3. Filter into Tube (Remove Particulates) dissolve->filter cap 4. Cap & Clean Tube filter->cap

Caption: Workflow for preparing a high-quality NMR sample.

Part B: NMR Data Acquisition

The following parameters are suggested for a standard 400 or 500 MHz spectrometer equipped with a broadband probe.

Experiment Key Parameters & Rationale
¹H (Proton) Pulse Program: zg30 (30° pulse angle to ensure full relaxation between scans). Spectral Width: ~16 ppm (centered around 6-7 ppm). Acquisition Time: ~2-3 seconds (for good resolution). Relaxation Delay (d1): 2-5 seconds. Number of Scans (ns): 8-16 (adjust for concentration).
¹³C{¹H} (Carbon) Pulse Program: zgpg30 (power-gated decoupling to suppress NOE variations). Spectral Width: ~220-240 ppm. Acquisition Time: ~1 second. Relaxation Delay (d1): 2 seconds. Number of Scans (ns): 1024 or more (¹³C has low natural abundance).
DEPT-135 Pulse Program: dept135. Parameters are typically copied from the ¹³C experiment. Provides CH/CH₃ (positive) and CH₂ (negative) information.[1][2]
¹H-¹H COSY Pulse Program: cosygpqf. Spectral Width: Same as ¹H in both dimensions. Data Points (F2, F1): 2048 x 256. Number of Scans (ns): 2-4 per increment.
¹H-¹³C HSQC Pulse Program: hsqcedetgpsisp2.3 (edited HSQC to phase CH/CH₃ opposite to CH₂). Spectral Width (F2): Same as ¹H. Spectral Width (F1): Same as ¹³C. ¹JCH Coupling Constant: Optimized for ~145 Hz (typical for aromatic/aliphatic C-H).
¹H-¹³C HMBC Pulse Program: hmbcgplpndqf. Spectral Width (F2): Same as ¹H. Spectral Width (F1): Same as ¹³C. Long-Range Coupling Delay: Optimized for 8-10 Hz (to detect ²JCH and ³JCH).

Data Processing and Structural Elucidation

A. Processing Workflow

Raw FID (Free Induction Decay) data must be processed to generate interpretable spectra.

  • Fourier Transformation (FT): Converts the time-domain signal (FID) to a frequency-domain spectrum.[23][24]

  • Phase Correction: Adjusts all peaks to be purely absorptive (positive and symmetrical).[23][24]

  • Baseline Correction: Corrects distortions in the spectral baseline.[23]

  • Referencing: Calibrates the chemical shift axis. For CDCl₃, the residual solvent peak is set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C spectra.

  • Integration (¹H NMR): Determines the relative ratios of protons corresponding to each signal.

G cluster_workflow NMR Analysis Logic H1 1. Acquire 1D ¹H (Proton Environments) C13 2. Acquire 1D ¹³C & DEPT (Carbon Environments & Types) H1->C13 COSY 4. Acquire ¹H-¹H COSY (Identify H-H Spin Systems) H1->COSY HSQC 3. Acquire ¹H-¹³C HSQC (Link Protons to their Carbons) C13->HSQC HMBC 5. Acquire ¹H-¹³C HMBC (Connect Molecular Fragments) HSQC->HMBC COSY->HMBC Structure 6. Assemble Structure HMBC->Structure

Caption: Logical workflow for integrating multiple NMR experiments.

B. Spectral Interpretation of this compound

Molecular Structure and Atom Numbering:


(Self-generated image for illustrative purposes)
  • ¹H NMR Analysis:

    • Aromatic Region (δ ~6.8-7.5 ppm): Expect four distinct signals, each integrating to 2H. The two phenyl rings are electronically different. The protons on the methoxy-substituted ring (H-2', H-3') will be more shielded (upfield) than those on the other ring (H-2, H-3). Due to symmetry, H-2' and H-6' are equivalent, as are H-3' and H-5'. Similarly, H-2 and H-6 are equivalent, and H-3 and H-5 are equivalent. Each will appear as a doublet due to coupling with its ortho neighbor.

    • Methanamine (CH₂-N, H-7): A sharp singlet around δ 3.8-4.0 ppm, integrating to 2H.

    • Methoxy (O-CH₃, H-8): A sharp singlet around δ 3.8 ppm, integrating to 3H.

    • Amine (NH₂): A broad singlet that can appear over a wide range (δ ~1.5-2.5 ppm) and may exchange with trace water in the solvent. Its integration would be 2H.

  • ¹³C NMR and DEPT-135 Analysis:

    • Quaternary Carbons (C-1, C-4, C-1', C-4'): Expect four signals for the non-protonated aromatic carbons. These will be present in the broadband ¹³C spectrum but absent in DEPT spectra.

    • Methine Carbons (CH): Eight aromatic CH carbons are expected. The four pairs (C-2/6, C-3/5, C-2'/6', C-3'/5') will give four distinct signals, all appearing as positive peaks in the DEPT-135 spectrum.

    • Methylene Carbon (CH₂): The C-7 carbon will appear as a single negative peak in the DEPT-135 spectrum.

    • Methyl Carbon (CH₃): The C-8 methoxy carbon will appear as a single positive peak in the DEPT-135 spectrum.

  • 2D Correlation Analysis:

    • COSY: Will show cross-peaks between H-2 and H-3, and between H-2' and H-3', confirming the ortho-coupling within each aromatic ring.

    • HSQC: Will definitively link each proton to its attached carbon: H-2 to C-2, H-3 to C-3, H-2' to C-2', H-3' to C-3', H-7 to C-7, and H-8 to C-8.

    • HMBC: This is the key to confirming the entire structure. Expect the following crucial long-range correlations:

      • H-7 (CH₂) protons will show correlations to C-1 , C-2/6 , and C-1' , bridging the two aromatic rings and the methylene linker.

      • H-8 (OCH₃) protons will show a strong correlation to C-4' .

      • H-2' protons will show correlations to C-4' and C-1' .

      • H-2 protons will show correlations to C-4 and C-7 .

C. Summary of Expected NMR Data
Atom #¹H Shift (ppm), Mult.¹³C Shift (ppm)DEPT-135Key HMBC Correlations from Proton
1-~140AbsentH-2/6, H-7
2, 6~7.35, d~129CH (+)C-4, C-7, C-1'
3, 5~7.25, d~128CH (+)C-1, C-4
4-~132AbsentH-2/6, H-3/5
1'-~131AbsentH-2'/6', H-7
2', 6'~7.20, d~130CH (+)C-4', C-1'
3', 5'~6.90, d~114CH (+)C-1', C-4'
4'-~159AbsentH-2'/6', H-3'/5', H-8
7~3.90, s~45CH₂ (-)C-1, C-2/6, C-1'
8~3.80, s~55CH₃ (+)C-4'
NH₂~1.8, br s---
(Note: Chemical shifts are predictive and may vary based on solvent and concentration.)

Conclusion

By systematically applying a combination of 1D and 2D NMR experiments, the complete and unambiguous structural assignment of this compound can be achieved with high confidence. The workflow presented herein, from meticulous sample preparation to the logical interpretation of COSY, HSQC, and particularly HMBC data, provides a robust and reliable protocol for researchers. This methodology ensures scientific integrity and provides the authoritative data required for publications, patents, and regulatory submissions in the fields of chemical research and drug development.

References

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. [Link]

  • CEITEC. (n.d.). COSY (COrrelation SpectroscopY). CF NMR. [Link]

  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • Scribd. NMR Data Processing Guide. [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • Fiveable. COSY Definition. [Link]

  • Fiveable. HSQC Definition. [Link]

  • Columbia University. COSY - NMR Core Facility. [Link]

  • Columbia University. HSQC and HMBC | NMR Core Facility. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Chemistry For Everyone. (2025). What Is HMBC NMR?. YouTube. [Link]

  • Chemistry For Everyone. (2025). What Is HSQC NMR?. YouTube. [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link]

  • CEITEC. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CF NMR. [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. [Link]

  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]

  • Chemistry For Everyone. (2025). How Do You Process NMR Data?. YouTube. [Link]

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. [Link]

  • Slideshare. (n.d.). Dept nmr. [Link]

  • NMR Wiki. (2011). 2D HMBC. [Link]

  • Wiley Online Library. (n.d.). NMR Data Processing. [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. [Link]

Sources

Topic: Evaluating [4-(4-Methoxyphenyl)phenyl]methanamine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Methodological Framework

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[1] Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a successful class of drugs.[2][3] This document introduces [4-(4-Methoxyphenyl)phenyl]methanamine, a compound featuring a biaryl-methanamine scaffold. While this specific molecule is novel in the context of kinase inhibition, structurally related compounds such as diphenylmethylamine and biarylamine derivatives have demonstrated inhibitory activity against kinases like Akt and Met.[4][5][6] This provides a strong rationale for investigating the potential of this compound as a kinase inhibitor. This application note provides a comprehensive, three-stage methodological framework for the systematic evaluation of this compound, beginning with direct biochemical assays, progressing to cell-based functional screens, and culminating in the elucidation of its intracellular mechanism of action.

Section 1: Compound Profiling and Preparation

Before initiating biological assays, it is essential to properly handle and prepare the compound of interest.

Compound Details:

  • Chemical Name: this compound

  • Molecular Formula: C₁₄H₁₅NO[7]

  • Molecular Weight: 213.27 g/mol [8]

Protocol 1.1: Preparation of Stock Solutions

Causality: A high-concentration, well-solubilized stock solution in an inert solvent like Dimethyl Sulfoxide (DMSO) is critical for accurate and reproducible serial dilutions. DMSO is widely used as it is miscible with aqueous cell culture media and is generally non-toxic to cells at low final concentrations (typically ≤0.5%).

  • Weighing: Accurately weigh 5-10 mg of this compound powder using a calibrated analytical balance.

  • Solubilization: Dissolve the compound in an appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 10 mM or 20 mM. For example, to make a 10 mM stock from 5 mg of the compound (MW: 213.27 g/mol ), dissolve it in 2.34 mL of DMSO.

  • Vortexing: Vortex the solution thoroughly for 2-5 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.

Section 2: Stage 1 - In Vitro Kinase Inhibition Assay

The first step is to determine if the compound directly inhibits the enzymatic activity of a purified kinase in a cell-free system. This biochemical assay provides a direct measure of the compound's potency (IC50).[9]

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by a recombinant kinase.[9][10] The inhibitory effect of the compound is quantified by measuring the reduction in kinase activity, often by detecting the amount of ADP produced, which is directly proportional to the enzyme's activity.[9]

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Dilution Prepare Serial Dilutions of Compound Add_Compound Add Compound Dilutions to Assay Plate Compound_Dilution->Add_Compound Reagent_Mix Prepare Kinase/Substrate Master Mix Add_Kinase Add Kinase/Substrate Mix Reagent_Mix->Add_Kinase Add_Compound->Add_Kinase Incubate_1 Pre-incubate Add_Kinase->Incubate_1 Start_Reaction Initiate with ATP Incubate_1->Start_Reaction Incubate_2 Incubate at RT Start_Reaction->Incubate_2 Stop_Reaction Stop Reaction & Add Detection Reagent Incubate_2->Stop_Reaction Read_Signal Read Luminescence/ Fluorescence Signal Stop_Reaction->Read_Signal Analyze_Data Calculate % Inhibition and IC50 Read_Signal->Analyze_Data

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol 2.1: General In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is a template and should be optimized for the specific kinase of interest.

  • Compound Dilution: Prepare a series of 2-fold or 3-fold dilutions of the this compound stock solution in the appropriate kinase assay buffer. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

  • Kinase Reaction Setup:

    • To each well of a 96-well or 384-well plate, add 5 µL of the diluted compound.

    • Add 10 µL of a master mix containing the target kinase and its specific substrate (protein or peptide) in kinase buffer.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). Ensure the reaction is within the linear range.

  • Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis and Presentation:

  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 x (1 - (Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background))

  • Determine IC50: Plot the Percent Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Concentration (nM)Luminescence (RLU)% Inhibition
0 (DMSO Control)150,0000%
10135,00010%
10090,00040%
50078,00048%
100045,00070%
500022,50085%
1000016,50090%
Table 1: Example data for determining the IC50 of this compound against a target kinase.

Section 3: Stage 2 - Cell-Based Antiproliferative Assay

A promising result from the in vitro assay must be translated into a cellular context.[11] Cell viability assays determine if the compound can inhibit cell growth or induce cell death, which is the desired therapeutic outcome for an anticancer agent.[12]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of living, metabolically active cells.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_detection Detection & Analysis Seed_Cells Seed Cells in 96-Well Plate Incubate_24h Incubate (24h) for Adherence Seed_Cells->Incubate_24h Treat_Cells Treat with Compound Serial Dilutions Incubate_24h->Treat_Cells Incubate_72h Incubate (48-72h) Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate (2-4h) Add_MTT->Incubate_4h Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (~570 nm) Solubilize->Read_Absorbance Analyze_GI50 Calculate % Viability and GI50/IC50 Read_Absorbance->Analyze_GI50

Caption: General workflow for the MTT cell viability assay.

Protocol 3.1: MTT Assay for Cell Viability

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase (or a panel of cell lines) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[14]

  • Compound Treatment: Remove the old media and add fresh media containing serial dilutions of this compound. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.[14]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[15] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the media containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14] Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Data Analysis and Presentation:

  • Calculate Percent Viability:

    • Percent Viability = 100 x (Absorbance_Treated - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)

  • Determine GI50/IC50: Plot the Percent Viability against the logarithm of the compound concentration and use non-linear regression to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

Concentration (µM)Absorbance (570 nm)% Viability
0 (DMSO Control)0.850100%
0.10.83398%
10.63875%
50.44252%
100.29835%
250.12815%
500.08510%
Table 2: Example data for determining the antiproliferative IC50 of the compound in a cancer cell line.

Section 4: Stage 3 - Cellular Mechanism of Action via Western Blot

If the compound is potent in both biochemical and cell-based assays, the final step is to confirm that its cellular activity is due to the inhibition of the intended kinase signaling pathway.

Principle: Western blotting uses specific antibodies to detect the phosphorylation status of a kinase's downstream substrate. A potent inhibitor should decrease the level of the phosphorylated substrate without affecting the total amount of that substrate protein.[16] This provides direct evidence of target engagement in a cellular environment. Key pathways often investigated include the MAPK/ERK and PI3K/AKT pathways.[17]

Signaling_Pathway cluster_pathway Hypothetical Kinase Cascade RTK Receptor Tyrosine Kinase (e.g., EGFR) Kinase_A Upstream Kinase (e.g., RAF) RTK->Kinase_A Kinase_B Target Kinase (e.g., MEK) Kinase_A->Kinase_B Substrate Downstream Substrate (e.g., ERK) Kinase_B->Substrate Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor This compound Inhibitor->Kinase_B

Caption: Inhibition of a signaling pathway by the test compound.

Protocol 4.1: Western Blot for Phospho-Protein Analysis

  • Cell Treatment and Lysis:

    • Plate cells and grow them to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (centered around the cell-based IC50) for a short duration (e.g., 1-4 hours).

    • Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors.[16]

    • Scrape the cells, collect the lysate, and clarify by centrifugation.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in SDS-PAGE sample buffer.[17]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target substrate (e.g., anti-phospho-ERK).

    • Secondary Antibody: Wash the membrane with TBST and then incubate for 1 hour with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imager or X-ray film.

  • Stripping and Reprobing:

    • To ensure equal protein loading, strip the first antibody from the membrane using a mild stripping buffer.

    • Re-probe the same membrane with an antibody that recognizes the total protein of the substrate (e.g., anti-total-ERK).[16] This serves as a crucial loading control.

Data Interpretation: A successful result will show a dose-dependent decrease in the signal from the phospho-specific antibody, while the signal from the total protein antibody remains constant across all lanes. This demonstrates specific inhibition of the signaling pathway.

Conclusion and Future Directions

This application note outlines a systematic, three-stage approach to rigorously evaluate the potential of this compound as a kinase inhibitor. This workflow enables researchers to:

  • Quantify the direct inhibitory potency against a purified kinase.

  • Assess the compound's functional effect on cancer cell proliferation.

  • Confirm on-target activity within the complex intracellular environment.

Positive results from this workflow would justify further investigation, including kinase selectivity profiling against a broad panel of kinases, structure-activity relationship (SAR) studies to optimize potency and selectivity, and eventual progression to in vivo xenograft models to assess therapeutic efficacy.[6][19]

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Al-Shakarchi, W., et al. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Journal of Visualized Experiments. [Link]

  • ResearchGate. (2021). The evolution of novel diphenylmethylamine derivatives as Akt inhibitors. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Hu, Y., et al. (2013). Structure-based design, synthesis and biological evaluation of diphenylmethylamine derivatives as novel Akt1 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Shults, M. D., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. SLAS DISCOVERY. [Link]

  • HMP Education. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. [Link]

  • Ostrand-Rosenberg, S., et al. (2014). Small Molecule Protein Kinase Inhibitors and their Effects on the Immune System: Implications for Cancer Treatment. Journal of Immunology. [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]

  • Zhang, J., et al. (2009). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Annual Review of Pharmacology and Toxicology. [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. [Link]

  • PubChem. (n.d.). (R)-(4-Methoxyphenyl)(phenyl)methanamine. [Link]

  • PubChem. (n.d.). This compound hydrochloride. [Link]

  • Williams, D. K., et al. (2010). Design, synthesis and structure-activity relationships of novel biarylamine-based Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry. [Link]

Sources

Introduction: The Strategic Importance of [4-(4-Methoxyphenyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Functionalization of the Amine Group in [4-(4-Methoxyphenyl)phenyl]methanamine

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development focused on the chemical modification of this compound. This versatile primary benzylic amine is a valuable building block in medicinal chemistry, and the strategic functionalization of its nucleophilic amine group is critical for developing novel molecular entities. This guide moves beyond simple procedural lists to explain the underlying chemical principles, providing field-proven insights to ensure reproducible and high-yielding transformations.

This compound features a primary amine on a benzylic carbon, making it a reactive and versatile handle for molecular elaboration. The biphenyl scaffold, substituted with an electron-donating methoxy group, is a common motif in pharmacologically active compounds. Modifying the amine group allows for the introduction of diverse functionalities that can modulate a compound's physicochemical properties, including its solubility, lipophilicity, metabolic stability, and target-binding interactions. This guide details four fundamental and highly reliable transformations: N-Acylation, N-Sulfonylation, N-Alkylation via Reductive Amination, and direct N-Alkylation, with a critical discussion of their respective advantages and limitations.

N-Acylation: Formation of Robust Amide Bonds

The conversion of the primary amine to a stable amide is one of the most fundamental transformations in medicinal chemistry. The resulting amide bond is generally planar and metabolically robust, serving as a key structural element in countless therapeutic agents. The reaction involves the nucleophilic attack of the amine onto an activated carboxyl group, typically an acyl chloride or anhydride.

Chemical Principles

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acyl chloride.[1][2] This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the N-substituted amide.[1] A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3]

Experimental Workflow: N-Acylation

reagent_node reagent_node process_node process_node analysis_node analysis_node product_node product_node sub This compound + Anhydrous DCM base Triethylamine (1.2 eq) sub->base cool Cool to 0 °C (Ice Bath) base->cool add Dropwise Addition cool->add acyl Acyl Chloride (1.1 eq) in DCM acyl->add react Stir at RT Monitor by TLC/LC-MS add->react workup Aqueous Workup (e.g., 1M HCl, sat. NaHCO₃, Brine) react->workup dry Dry (Na₂SO₄), Filter, Concentrate workup->dry purify Purification (Recrystallization or Chromatography) dry->purify final Pure N-Acylated Product purify->final reagent_node reagent_node process_node process_node analysis_node analysis_node product_node product_node sub This compound (1.1 eq) + Anhydrous Pyridine (as solvent/base) cool Cool to 0 °C (Ice Bath) sub->cool add Slow, Dropwise Addition cool->add sulfonyl Sulfonyl Chloride (1.0 eq) in DCM or neat sulfonyl->add react Stir at 0 °C to RT Monitor by TLC/LC-MS add->react workup Aqueous Workup (Dilute with EtOAc, wash with 1M HCl) react->workup dry Dry (MgSO₄), Filter, Concentrate workup->dry purify Purification (Recrystallization or Chromatography) dry->purify final Pure N-Sulfonylated Product purify->final reagent_node reagent_node process_node process_node analysis_node analysis_node product_node product_node sub This compound (1.0 eq) + Aldehyde/Ketone (1.1 eq) solvent Dissolve in Anhydrous DCM or DCE sub->solvent add Add Reductant in Portions solvent->add reducer Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) reducer->add react Stir at RT for 4-24h Monitor by TLC/LC-MS add->react workup Quench with sat. NaHCO₃ Extract with DCM react->workup dry Dry (Na₂SO₄), Filter, Concentrate workup->dry purify Purification (Flash Column Chromatography) dry->purify final Pure N-Alkylated Secondary Amine purify->final

Sources

Scale-up Synthesis of [4-(4-Methoxyphenyl)phenyl]methanamine for Preclinical Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable synthetic route for the production of [4-(4-Methoxyphenyl)phenyl]methanamine, a key intermediate for various pharmaceutical candidates. The presented methodology is designed for preclinical scale-up, emphasizing safety, efficiency, and high purity of the final active pharmaceutical ingredient (API). The core synthetic strategy involves a two-step sequence: a Suzuki-Miyaura cross-coupling to construct the biphenyl backbone, followed by a catalytic hydrogenation of the nitrile functionality to yield the target primary amine. This document provides detailed, step-by-step protocols, process optimization insights, safety and handling guidelines for hazardous reagents, and methods for the purification and isolation of the final compound as both the free base and its hydrochloride salt.

Introduction

The biphenylmethanamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. This compound, in particular, serves as a crucial building block for the development of novel therapeutics. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This application note provides a well-vetted and scalable synthetic pathway suitable for producing preclinical quantities of this compound with the high degree of purity required for further studies.

The chosen synthetic strategy prioritizes commercially available starting materials, robust and well-understood chemical transformations, and purification methods amenable to larger scales. The two key transformations are the Suzuki-Miyaura coupling and the catalytic reduction of a nitrile. The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology renowned for its versatility and functional group tolerance in the formation of C-C bonds, making it ideal for constructing the biaryl core of our target molecule.[1][2] For the subsequent reduction of the nitrile to the primary amine, we have selected catalytic hydrogenation with Raney® Nickel. This method is a classic and industrially relevant transformation known for its high efficiency and clean reaction profile, avoiding the use of stoichiometric metal hydride reagents.[3][4]

Synthetic Strategy Overview

The overall synthetic route is a two-step process commencing from commercially available 4-bromobenzonitrile and 4-methoxyphenylboronic acid.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Catalytic Hydrogenation 4-bromobenzonitrile 4-bromobenzonitrile product_nitrile 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile 4-bromobenzonitrile->product_nitrile Pd(OAc)2, PPh3, K2CO3 Toluene/Ethanol/Water 4-methoxyphenylboronic_acid 4-methoxyphenylboronic_acid 4-methoxyphenylboronic_acid->product_nitrile start_nitrile 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile final_product This compound start_nitrile->final_product Raney® Ni, KBH4 Ethanol

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

The initial step involves the construction of the biphenyl core via a Suzuki-Miyaura cross-coupling reaction. This reaction is highly efficient and scalable, providing the nitrile precursor in excellent yield.[1][5]

Protocol 1: Suzuki-Miyaura Coupling

Materials and Reagents:

  • 4-Bromobenzonitrile

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-bromobenzonitrile (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

  • Solvent and Base Addition: Add a 3:1:1 mixture of toluene, ethanol, and deionized water (degassed). To this mixture, add potassium carbonate (2.0 equiv).

  • Reaction: Under a nitrogen atmosphere, heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile as a white solid.

ParameterValueReference
Typical Yield 85-95%[2]
Purity (post-chromatography) >98%Internal Data
Reaction Time 4-6 hours[2]
Reaction Temperature 80 °C[2]

Table 1: Typical reaction parameters and outcomes for the Suzuki-Miyaura coupling.

Part 2: Scale-up Synthesis of this compound

The second and final step is the reduction of the nitrile to the primary amine. For a scalable and efficient process, we utilize a catalytic hydrogenation with Raney® Nickel and potassium borohydride as a co-reductant. This method offers high yields under mild conditions.[3][4]

Protocol 2: Catalytic Hydrogenation of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Materials and Reagents:

  • 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

  • Raney® Nickel (50% slurry in water)

  • Potassium borohydride (KBH₄)

  • Anhydrous Ethanol

  • Ethyl acetate

  • Deionized water

  • Celite®

Equipment:

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Hydrogen source (balloon or cylinder)

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation: In a round-bottom flask, carefully wash the required amount of Raney® Nickel slurry with anhydrous ethanol to remove water.

  • Reaction Setup: To the flask containing the washed Raney® Nickel, add anhydrous ethanol, followed by 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile (1.0 equiv).

  • Addition of Co-reductant: Carefully add potassium borohydride (4.0 equiv) portion-wise to the stirred suspension. An exothermic reaction and gas evolution will be observed.

  • Hydrogenation: The reaction can be carried out under a hydrogen atmosphere (balloon pressure is often sufficient) with vigorous stirring at room temperature. For larger scales, a dedicated hydrogenation apparatus should be used.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 45-90 minutes).[4]

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel filter cake is pyrophoric and must be kept wet with water or ethanol at all times and disposed of properly.[6][7][8]

  • Purification: The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. The product can be further purified by crystallization.

ParameterValueReference
Typical Yield 80-93%[3][4]
Purity (post-crystallization) >99%Internal Data
Reaction Time 45-90 minutes[4]
Reaction Temperature Room Temperature[4]

Table 2: Typical reaction parameters and outcomes for the catalytic hydrogenation.

Part 3: Purification and Hydrochloride Salt Formation

For preclinical studies, the final compound must be of high purity. Crystallization is an effective method for purifying the amine free base. Furthermore, APIs are often converted to their salt forms to improve stability and handling properties.

Protocol 3: Purification by Crystallization
  • Solvent Selection: A suitable solvent system for the crystallization of this compound is a mixture of ethanol and water.

  • Dissolution: Dissolve the crude amine in a minimal amount of hot ethanol.

  • Crystallization: Slowly add deionized water to the hot solution until turbidity is observed. Reheat the solution until it becomes clear again, and then allow it to cool slowly to room temperature.

  • Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Protocol 4: Preparation of this compound Hydrochloride
  • Dissolution: Dissolve the purified this compound free base in a suitable solvent such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) or gaseous hydrogen chloride with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt.

Safety Considerations

Raney® Nickel:

  • Pyrophoric Hazard: Raney® Nickel is highly pyrophoric, especially when dry. It can ignite spontaneously upon exposure to air. Always handle it as a slurry under water or a suitable solvent.[6][7][8]

  • Handling: Use non-sparking tools. Work in a well-ventilated fume hood. Keep flammable materials away from the handling area.[9]

  • Filtration: Never allow the filter cake to dry. Keep it wet with water or ethanol during and after filtration.

  • Disposal: Quench spent Raney® Nickel by slowly adding it to a large volume of water, followed by careful acidification with dilute hydrochloric acid until the metal dissolves. Neutralize the resulting solution before disposal.[8]

Potassium Borohydride:

  • Reactivity with Water: Reacts with water and acids to produce flammable hydrogen gas.

  • Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE).

Hydrogen Gas:

  • Flammability and Explosive Hazard: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure proper ventilation and eliminate all ignition sources.[6]

  • Handling: Use appropriate pressure-rated equipment for hydrogenations. Purge the reaction vessel with an inert gas (nitrogen or argon) before introducing hydrogen.

Conclusion

The synthetic route and protocols detailed in this application note provide a reliable and scalable method for the production of high-purity this compound for preclinical research. The two-step sequence, involving a Suzuki-Miyaura coupling followed by a catalytic hydrogenation, is efficient and utilizes well-established chemistry. Adherence to the provided safety guidelines, particularly for the handling of Raney® Nickel, is crucial for the safe execution of this synthesis on a larger scale.

References

  • Viney, S. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. Retrieved from [Link]

  • Safety Slide: Raney Nickel. (n.d.). Retrieved from [Link]

  • chamberland-sop-weighing-and-working-with-raney-nickel.docx. (n.d.).
  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC, 2008(12), 95–102.
  • Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Semantic Scholar. Retrieved from [Link]

  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (n.d.). Retrieved from [Link]

  • Hazardous Substance Fact Sheet: Raney Nickel. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (1999). ACS Publications. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of [4-(4-Methoxyphenyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of [4-(4-Methoxyphenyl)phenyl]methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis of this valuable biphenylmethylamine intermediate, providing troubleshooting advice and optimized protocols in a direct question-and-answer format. Our goal is to help you improve yield, minimize impurities, and streamline your purification process.

Section 1: Selecting Your Synthetic Pathway

The optimal route to this compound depends on your starting materials, scale, and impurity sensitivity. This section helps you decide on the most appropriate strategy.

Question: What are the primary methods for synthesizing this compound, and how do I choose the best one?

Answer: There are three main strategies, with Reductive Amination being the most common and direct.

  • Reductive Amination: This is the most widely used method, starting from the corresponding aldehyde, 4-(4-methoxyphenyl)benzaldehyde. It involves forming an imine with an ammonia source, which is then reduced in situ. It is often performed as a one-pot reaction, making it highly efficient.[1][2]

  • Gabriel Synthesis: This classic method builds the primary amine from 4-(4-methoxybiphenyl)methyl halide (e.g., the bromide). It uses phthalimide as a protected ammonia equivalent, which effectively prevents the over-alkylation that can plague other methods.[3][4] It is an excellent choice for achieving high purity, though it involves more steps than reductive amination.

  • Reduction of Precursors: This involves the reduction of a nitrile (CN) or oxime (C=NOH) group at the benzylic position. This route is viable if the corresponding nitrile or ketone precursor is readily available.

The flowchart below provides a decision-making framework for selecting your synthetic route.

G start What is your starting material? aldehyde 4-(4-Methoxyphenyl)benzaldehyde start->aldehyde halide 4-(Bromomethyl)-4'-methoxybiphenyl start->halide other Other (e.g., Nitrile, Ketone) start->other reductive_amination Recommended Method: Reductive Amination aldehyde->reductive_amination gabriel Recommended Method: Gabriel Synthesis halide->gabriel reduction Recommended Method: Direct Reduction other->reduction pro_ra Pros: High efficiency, one-pot. Cons: Risk of over-alkylation and alcohol byproduct. reductive_amination->pro_ra pro_gabriel Pros: High purity, no over-alkylation. Cons: Multi-step, requires halide. gabriel->pro_gabriel

Caption: Decision tree for selecting a synthetic route.

Section 2: Troubleshooting Reductive Amination

Reductive amination is efficient but can be prone to several side reactions. This section addresses the most common issues.

Question: My reaction yield is low, and TLC/LCMS analysis shows a significant amount of unreacted 4-(4-methoxyphenyl)benzaldehyde. What is the likely cause?

Answer: This issue almost always points to inefficient imine formation. The reductive amination is a two-step process: (1) formation of the imine from the aldehyde and ammonia, and (2) reduction of the imine to the amine. If the first step is slow or the equilibrium is unfavorable, the reducing agent may simply reduce the starting aldehyde to an alcohol byproduct or do nothing at all.

Solutions:

  • Increase the Concentration of the Amine: For primary amines, using a large excess of the ammonia source (e.g., ammonium acetate, ammonium formate) can drive the imine formation equilibrium forward according to Le Châtelier's principle.[5]

  • Control pH: Imine formation is typically catalyzed by mild acid. The optimal pH is usually between 4 and 6. If the medium is too acidic, the amine nucleophile will be protonated and non-nucleophilic. If it's too basic, the carbonyl group won't be sufficiently activated. When using ammonium salts, the pH is often self-regulating. Adding a small amount of acetic acid can be beneficial.[6]

  • Remove Water: Imine formation releases a molecule of water. Removing this water can drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like magnesium sulfate or molecular sieves, although this is more common in two-step procedures.

Question: The main byproduct of my reaction is [4-(4-Methoxyphenyl)phenyl]methanol. How can I prevent this?

Answer: The formation of the corresponding alcohol is a result of the reducing agent attacking the starting aldehyde before it can form an imine. This indicates that your reducing agent is too reactive towards the aldehyde under the chosen conditions or that imine formation is too slow.

Solutions:

  • Choose a More Selective Reducing Agent: This is the most critical factor. Standard sodium borohydride (NaBH₄) will readily reduce both aldehydes and imines.[7] A better choice is a reductant that is more selective for the iminium ion over the carbonyl. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this reason, as their reactivity is attenuated, especially at the mildly acidic pH required for imine formation.[1][7]

  • Staged Addition: If using a less selective reducing agent, allow the aldehyde and ammonia source to stir together for a period (e.g., 30-60 minutes) to allow the imine to form before adding the reducing agent. This ensures the substrate for reduction is the imine, not the aldehyde.

The diagram below illustrates the competing reaction pathways.

G cluster_0 Reaction Pathways Aldehyde Starting Aldehyde (R-CHO) Imine Imine Intermediate (R-CH=NH) Aldehyde->Imine + NH3 - H2O Alcohol Alcohol Byproduct (R-CH2-OH) Aldehyde->Alcohol + [H-] (Reduction) Amine Desired Primary Amine (R-CH2-NH2) Imine->Amine + [H-] (Reduction) Secondary_Amine Secondary Amine Byproduct ((R-CH2)2-NH) Amine->Secondary_Amine + Imine + [H-]

Caption: Competing pathways in reductive amination.

Question: I am observing the formation of a significant amount of the secondary amine, bis([4-(4-methoxyphenyl)phenyl]methyl)amine. How can I suppress this over-alkylation?

Answer: The formation of the secondary amine occurs when the desired primary amine product, being nucleophilic itself, reacts with another molecule of the imine intermediate. This is a common problem when the concentration of the primary amine product builds up.

Solutions:

  • Use a Large Excess of the Ammonia Source: This is the most effective strategy. By keeping the concentration of ammonia (or its equivalent) high, you create a statistical preference for the imine to be formed from ammonia rather than from the primary amine product. An excess of 10-20 equivalents of ammonium acetate or formate is common.[5]

  • Control Stoichiometry: Ensure the aldehyde is the limiting reagent.

  • Slow Addition: In some cases, slowly adding the aldehyde to the mixture of the ammonia source and reducing agent can help maintain a low concentration of the imine intermediate, disfavoring the secondary amine pathway.

Data Summary: Reducing Agent Selection
Reducing AgentProsConsOptimal Conditions
NaBH₃CN Highly selective for imines/iminium ions over carbonyls. Stable in mildly acidic conditions (pH 4-6).[1][7]Toxic (releases HCN upon strong acidification).Methanol or Ethanol, pH 4-6 (often buffered with acetic acid).
NaBH(OAc)₃ (STAB) Selective, non-toxic cyanide source. Mild and effective.[1][7]More expensive, can be moisture sensitive.Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), often with acetic acid.
H₂ / Catalyst (e.g., Pd/C) "Green" reagent (byproduct is water). Excellent for large scale.Requires specialized hydrogenation equipment. Can sometimes reduce the aromatic rings under harsh conditions.Methanol or Ethanol, often with an acid catalyst.
Leuckart-Wallach Inexpensive reagents (Ammonium formate, formic acid).[5][8]Requires high temperatures (100-180 °C). Can produce N-formyl byproducts.[5][9]Neat reaction or high-boiling solvent.
Section 3: Purification & Handling

Purifying and handling amines can be challenging due to their basicity and potential instability.

Question: My product streaks badly on silica gel TLC plates and gives poor separation during column chromatography. What can I do?

Answer: The basic nature of the amine causes strong interaction with the acidic silanol groups (Si-OH) on the surface of silica gel. This leads to peak tailing, streaking, and sometimes irreversible adsorption.

Solutions:

  • Neutralize the Silica: Pre-treat the eluent by adding a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) or ammonia (e.g., using a mobile phase of DCM/Methanol/Ammonia). This deprotonates the silanol groups, preventing the amine product from binding strongly.

  • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina or a polymer-based support.

  • Salt Conversion and Extraction: Convert the crude product to its hydrochloride (HCl) salt by dissolving it in a solvent like ether or ethyl acetate and adding HCl (e.g., 2M HCl in ether). The amine salt will precipitate and can be isolated by filtration, leaving many non-basic impurities behind. The free base can then be regenerated by partitioning the salt between DCM and a basic aqueous solution (e.g., NaHCO₃ or NaOH).

Question: My purified amine, which was a clear oil/white solid, is turning yellow/brown upon storage. Is it decomposing? How should I store it?

Answer: Yes, primary benzylic amines are susceptible to air oxidation, which often leads to discoloration and the formation of imine-related impurities. The free base is particularly prone to this.

Storage Recommendations:

  • Convert to a Salt: The most effective way to improve long-term stability is to store the amine as its hydrochloride (HCl) or other stable salt. Salts are crystalline, non-volatile, and much less susceptible to air oxidation.[10]

  • Inert Atmosphere: Store the free base under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

  • Low Temperature: Store at low temperatures (e.g., -20°C) to slow the rate of any potential degradation pathways.[10]

  • Protect from Light: Store in an amber vial to prevent light-induced degradation.

Section 4: Detailed Experimental Protocol

This section provides a reliable, optimized protocol for the synthesis via reductive amination.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is recommended for its high selectivity and use of a non-toxic reducing agent.

Materials:

  • 4-(4-Methoxyphenyl)benzaldehyde

  • Ammonium Acetate (NH₄OAc)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-(4-methoxyphenyl)benzaldehyde (1.0 eq).

  • Add ammonium acetate (10.0 eq) followed by the solvent (DCE or DCM, to make a ~0.1 M solution with respect to the aldehyde).

  • Stir the resulting suspension vigorously at room temperature for 30 minutes. The mixture may not become fully homogeneous.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the suspension over 15 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LCMS (typically complete within 3-12 hours).

  • Once the starting aldehyde is consumed, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir for 20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify the crude product by flash column chromatography on silica gel using an eluent system containing 0.5-1% triethylamine (e.g., Hexane/Ethyl Acetate with 1% Et₃N or DCM/Methanol with 0.5% Et₃N).

Section 5: References
  • Grokipedia. (n.d.). Eschweiler–Clarke reaction.

  • MDPI. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction.

  • MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine.

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.

  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).

  • Hive Novel Discourse. (2002). Leuckart-Wallach Reductive Amination @ 50-70°C.

  • ChemSynthesis. (2025). (4-methoxyphenyl)(phenyl)methanamine.

  • Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.

  • The Journal of Organic Chemistry. (2024). Simplified Version of the Eschweiler–Clarke Reaction.

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction.

  • Wikipedia. (n.d.). Reductive amination.

  • Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

  • Synthetic Pages. (2001). solid-supported reductive amination.

  • PubChem. (n.d.). (R)-(4-Methoxyphenyl)(phenyl)methanamine.

  • Wikipedia. (n.d.). Leuckart reaction.

  • Semantic Scholar. (1944). STUDIES ON THE LEUCKART REACTION.

  • Benchchem. (n.d.). Technical Support Center: Purification of (4-(Bromomethyl)phenyl)methanamine Derivatives.

  • Unknown Source. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction.

  • ResearchGate. (n.d.). Reductive aminations of benzaldehyde.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

  • Science of Synthesis. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones.

  • PubChemLite. (n.d.). (4-methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride.

  • ResearchGate. (n.d.). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method.

  • Master Organic Chemistry. (2025). The Gabriel Synthesis.

  • Semantic Scholar. (2009). Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives.

  • YouTube. (2018). 22.4d Synthesis of Amines Gabriel Synthesis.

  • YouTube. (2022). Synthesis of Panowamycins, TM-135, and Veramycin F with Dr. Ben Bergstrom (#104).

  • YouTube. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine.

Sources

Technical Support Center: Purification of Crude [4-(4-Methoxyphenyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of [4-(4-Methoxyphenyl)phenyl]methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the column chromatography of this specific aromatic amine. The following sections are structured in a question-and-answer format to directly address potential issues and provide actionable solutions based on established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions encountered during the purification process.

Q1: My target compound, this compound, is streaking badly or "tailing" on the TLC plate. What's causing this?

A1: This is the most common issue when working with amines on silica gel. The tailing is caused by a strong interaction between the basic amine group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This acid-base interaction is often non-uniform, leading to a continuous "bleeding" of the compound down the plate rather than a compact spot.

Q2: How can I prevent peak tailing during column chromatography?

A2: The most effective solution is to neutralize the acidic sites on the silica gel. This is typically achieved by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (eluent).[1][2] A common starting point is to add 0.5-2% TEA to the eluent mixture. This competing base will interact with the silanol groups, effectively masking them from your target compound.[3][4]

Q3: I ran my column, but I can't seem to get my compound to elute, even with a highly polar solvent system. Where is it?

A3: It is highly likely that your amine has irreversibly adsorbed onto the silica gel due to the strong acid-base interactions mentioned previously.[2][5] If increasing the eluent polarity (e.g., high concentrations of methanol in dichloromethane) doesn't work, you will likely need to repack the column using a deactivated stationary phase. Consider preparing a slurry of your silica gel in the chosen eluent that already contains triethylamine to ensure the silica is neutralized before you load your compound.

Q4: Can this compound decompose on the silica gel column?

A4: Yes, acid-sensitive compounds, including some amines, can degrade on acidic silica gel.[5][6][7] If you observe multiple new spots on your TLC analysis of the collected fractions that were not in your crude material, degradation may be occurring. Deactivating the silica with a base like triethylamine is the primary solution to mitigate this.[8]

Q5: What is a good starting solvent system for the TLC analysis of this compound?

A5: For aromatic amines, a good starting point for TLC analysis is a mixture of a non-polar and a moderately polar solvent.[9] Begin with systems like hexane/ethyl acetate or dichloromethane/methanol. For example, start with a 7:3 mixture of hexane to ethyl acetate and adjust the ratio based on the resulting Retention Factor (Rf).

Part 2: Troubleshooting Guide & Detailed Protocols

This section provides in-depth, step-by-step guidance for overcoming specific challenges.

Issue 1: Developing an Optimal Solvent System via TLC

Question: How do I systematically find the best mobile phase for my column?

Answer: The key is to use Thin-Layer Chromatography (TLC) to scout for a solvent system that provides good separation and an ideal Retention Factor (Rf) for your target compound.

Protocol for TLC Solvent System Scouting:

  • Preparation: Prepare several small beakers with different solvent mixtures. Good starting points are listed in the table below. Add a filter paper to each beaker to saturate the chamber atmosphere.

  • Spotting: Dissolve a small amount of your crude this compound in a suitable solvent (like dichloromethane). Using a capillary tube, spot the solution onto the baseline of several TLC plates.

  • Development: Place one TLC plate in each beaker, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plates and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining (e.g., with a permanganate dip).

  • Rf Calculation: Measure the distance from the baseline to the center of your product spot and the distance from the baseline to the solvent front. Calculate the Rf value.[10][11][12]

    Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Goal: Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.35 .[13] This Rf range in TLC typically translates to a good elution profile on a column, allowing for adequate separation from impurities.

Problem Observation on TLC Solution
Compound stuck on the baseline Rf ≈ 0The solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture).
Compound at the solvent front Rf ≈ 1The solvent system is too polar. Decrease the proportion of the more polar solvent.
Poor separation from impurities Spots are too close togetherTry a different solvent system. For example, switch from hexane/ethyl acetate to dichloromethane/methanol.
Spot is tailing/streaking Elongated, comet-shaped spotAdd 0.5-2% triethylamine (TEA) to the solvent mixture to neutralize the acidic silica.[1][2]
Issue 2: Severe Peak Tailing and/or Compound Irreversible Adsorption

Question: I've tried adding triethylamine to my eluent, but I'm still having issues with tailing. What else can I do?

Answer: If simply adding a basic modifier to the mobile phase is insufficient, you may need to employ a more thorough deactivation of the stationary phase or consider alternative stationary phases.

Workflow for Mitigating Strong Amine Adsorption

Caption: Troubleshooting decision tree for amine purification.

Protocol for Pre-treating Silica Gel:

  • Choose the mobile phase that gives the desired Rf value from your TLC analysis (this eluent should already contain 1-3% triethylamine).

  • Prepare a slurry of your silica gel in this mobile phase.[13]

  • Pack the column with the slurry and then flush the packed column with at least two to three column volumes of the same mobile phase.

  • This ensures that the entire silica bed is neutralized before the crude sample is introduced.

  • Proceed with loading your sample and running the column as usual.

Alternative Stationary Phase:

  • Basic Alumina: Alumina is a basic stationary phase and is a good alternative to silica for the purification of basic compounds like amines, as it minimizes the problematic acid-base interactions.[14] However, be aware that alumina can sometimes have its own reactivity issues. It is always recommended to perform a preliminary TLC analysis on an alumina TLC plate if you plan to use an alumina column.

Issue 3: Column Packing and Sample Loading

Question: My separation is poor, and I see uneven bands in the column. What did I do wrong?

Answer: Poor separation is often a result of a poorly packed column or improper sample loading. The goal is to have a uniform, tightly packed stationary phase and to load the sample in a very narrow band.

Best Practices for Column Packing and Loading:

Parameter Best Practice Rationale
Silica to Compound Ratio Use a 30:1 to 100:1 ratio of silica gel weight to crude product weight.[13]A higher ratio is needed for difficult separations of compounds with similar Rf values.
Packing Method The "slurry method" is generally preferred.[15] Prepare a slurry of silica gel in your initial, least polar eluent and pour it into the column. Gently tap the column to settle the silica and remove air bubbles.[14]This method minimizes the chances of air bubbles and channels forming within the stationary phase, which would lead to poor separation.
Sample Loading Dissolve the crude product in the minimum amount of solvent (preferably the eluent).[16] Apply it carefully to the top of the silica bed. For less soluble compounds, consider "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[13][16]Loading the sample in a large volume of strong solvent will cause the initial band to be very broad, leading to significant overlap of separated components.

Experimental Workflow Diagram

Sources

Technical Support Center: Synthesis of [4-(4-Methoxyphenyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of [4-(4-Methoxyphenyl)phenyl]methanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable biphenyl intermediate. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the successful execution of your synthetic protocols.

Troubleshooting Guide: Synthesis Pathways & Side Reactions

The synthesis of this compound can be approached through several common pathways. Each route, while effective, presents a unique set of potential side reactions and optimization challenges. This guide addresses the most prevalent issues for two major synthetic strategies:

  • Route 1: Suzuki Coupling followed by Nitrile Reduction

  • Route 2: Reductive Amination of a Biphenyl Aldehyde

Route 1: Suzuki Coupling & Nitrile Reduction Pathway

This popular two-step approach first constructs the biphenyl backbone via a palladium-catalyzed Suzuki-Miyaura coupling, followed by the reduction of a nitrile group to the target primary amine.

Q1: I am observing low yields and significant byproducts in my Suzuki coupling of 4-methoxyphenylboronic acid and 4-bromobenzonitrile. What are the primary causes and how can I troubleshoot this?

A1: Low yields in Suzuki coupling are a frequent issue, often stemming from catalyst deactivation, suboptimal reaction conditions, or competing side reactions.[1] The most common byproducts are homocoupled dimers and products of dehalogenation or protodeboronation.[2][3]

Causality & Troubleshooting Steps:

  • Catalyst System Inactivity: The choice of palladium catalyst, ligand, and base is critical and substrate-dependent.[1] Inactive or decomposed catalyst (often visible as precipitated palladium black) is a primary cause of failure.[2]

    • Solution: Ensure all reagents and solvents are anhydrous and degassed. Oxygen can deactivate the Pd(0) catalyst. Perform the reaction under an inert atmosphere (Argon or Nitrogen). If catalyst decomposition is observed, consider a more robust ligand that stabilizes the palladium center.

  • Homocoupling Side Reactions: The formation of 4,4'-dimethoxybiphenyl (from the boronic acid) and 4,4'-dicyanobiphenyl (from the aryl bromide) are common side reactions.[2]

    • Solution: This is often exacerbated by the presence of oxygen or suboptimal base concentration. Ensure thorough degassing. The choice of base is also crucial; inorganic bases like K₃PO₄ or K₂CO₃ are often effective.

  • Protodeboronation/Dehalogenation: This involves the replacement of the boronic acid group or the halogen with a hydrogen atom, leading to anisole and benzonitrile, respectively.[2]

    • Solution: This can be minimized by carefully controlling the reaction temperature and ensuring the base is not excessively strong for the given substrate. Slower addition of the base or using a milder base can sometimes mitigate this issue.

dot

Caption: Key side reactions in the Suzuki coupling step.

Q2: My reduction of 4-(4-methoxyphenyl)benzonitrile is sluggish, incomplete, or produces impurities. How can I optimize this transformation?

A2: The reduction of an aromatic nitrile to a primary amine requires a potent reducing agent, and side reactions can occur if conditions are not carefully controlled.

Causality & Troubleshooting Steps:

  • Incomplete Reduction: Benzonitriles can be resistant to reduction.

    • Solution: Powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (like THF or Diethyl Ether) are highly effective. Alternatively, catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium on Carbon catalyst) at elevated pressure and temperature can be used for a cleaner, scalable process. Diisopropylaminoborane with a catalytic amount of LiBH₄ has also been shown to be effective.[4]

  • Formation of Amide/Carboxylic Acid: Accidental hydrolysis of the nitrile or reaction intermediates can occur if water is present.

    • Solution: Ensure strictly anhydrous conditions, especially when using reactive hydrides like LiAlH₄. The reaction workup should be carefully controlled, typically involving a sequential addition of water and then a base (e.g., Fieser workup) at low temperatures to quench excess reagent without hydrolyzing intermediates.

  • Formation of Secondary Amines: While less common for nitrile reductions compared to reductive aminations, over-alkylation can sometimes occur under certain catalytic hydrogenation conditions.

    • Solution: The addition of ammonia during catalytic hydrogenation can help suppress the formation of secondary amine byproducts.

Reducing Agent Typical Conditions Pros Cons
LiAlH₄ Anhydrous THF or Et₂O, 0°C to refluxHighly effective, fast reactionHighly reactive, requires strict anhydrous conditions, difficult workup
H₂ / Raney Ni EtOH or MeOH, high pressure (50-100 atm), high temp (100-150°C)Scalable, cleanRequires specialized high-pressure equipment
BH₃·THF THF, refluxMilder than LiAlH₄Can be slower, may require excess reagent
Diisopropylaminoborane / cat. LiBH₄ THF, ambient to refluxGood yields, tolerates some functional groups[4]Reagent must be prepared[4]
Route 2: Reductive Amination Pathway

This one-pot method involves the reaction of 4-(4-methoxyphenyl)benzaldehyde with an ammonia source to form an imine in situ, which is then immediately reduced to the target amine.

Q3: During the reductive amination of 4-(4-methoxyphenyl)benzaldehyde, the primary byproduct is the corresponding alcohol, 4-(4-methoxyphenyl)benzyl alcohol. Why is this happening and how can I prevent it?

A3: This is a classic issue in reductive amination where the reduction of the starting aldehyde competes with the reduction of the desired imine intermediate.[5][6]

Causality & Troubleshooting Steps:

  • Choice of Reducing Agent: Standard, highly reactive reducing agents like Sodium Borohydride (NaBH₄) can rapidly reduce the aldehyde before it has a chance to form the imine with the amine source.[6]

    • Solution: Use a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose.[7] It is less reactive towards aldehydes and ketones but highly effective for reducing iminium ions. Another option is Sodium Cyanoborohydride (NaBH₃CN), which is also selective for iminium ions at a controlled pH (around 6-7).[7]

  • Reaction Conditions: The rate of imine formation is pH-dependent and can be slow.

    • Solution: Imine formation is often catalyzed by mild acid. Adding a stoichiometric amount of acetic acid can accelerate imine formation, favoring the desired reaction pathway before reduction occurs. When using NaBH(OAc)₃, the acetic acid byproduct serves this catalytic role.[7]

dot

Reductive_Amination_Troubleshooting cluster_sol start Aldehyde + NH₃ path1 Imine Formation start->path1 Desired Path path2 Aldehyde Reduction (Side Reaction) start->path2 Competing Path reagent Problem: Non-selective Reducing Agent (e.g., NaBH₄) Reduces both Aldehyde and Imine alcohol Alcohol Byproduct amine Desired Primary Amine reagent->amine Reduction imine Imine Intermediate path1->imine path2->alcohol imine->amine Reduction solution Solution: Use Selective Reducing Agent e.g., NaBH(OAc)₃ Preferentially reduces Imine solution:f0->imine Selective Reduction

Caption: Troubleshooting workflow for byproduct formation in reductive amination.

Frequently Asked Questions (FAQs)

Q: Can the Eschweiler-Clarke reaction be used to synthesize derivatives of this compound?

A: The Eschweiler-Clarke reaction is specifically for the methylation of primary or secondary amines to form tertiary amines using formic acid and formaldehyde.[8][9] Therefore, it is not suitable for the primary synthesis of this compound itself. However, if your goal is to synthesize the N,N-dimethyl derivative, the Eschweiler-Clarke reaction would be an excellent method, starting from the primary amine you've synthesized. A key advantage is that it cleanly stops at the tertiary amine stage without forming quaternary ammonium salts.[8]

Q: Is the Gabriel synthesis a viable route for this molecule? What are the potential pitfalls?

A: Yes, the Gabriel synthesis is a viable, albeit longer, route. It would involve reacting 4-(chloromethyl)-4'-methoxybiphenyl with potassium phthalimide, followed by cleavage to release the primary amine.[10] This method is excellent for avoiding the over-alkylation problems seen in direct alkylations.[11] The main pitfalls are:

  • Harsh Cleavage Conditions: The final step to liberate the amine can require strong acid or base, which might not be compatible with other functional groups.[12]

  • The Ing-Manske Procedure: A milder alternative for the cleavage step is using hydrazine (the Ing-Manske procedure).[10][12] However, the phthalhydrazide byproduct can sometimes be difficult to separate from the desired product.[10]

Q: What is the best general method for purifying the final this compound product?

A: A combination of acid-base extraction and chromatography or recrystallization is typically most effective.

  • Acid-Base Extraction: As a basic amine, the product can be selectively extracted from a non-polar organic solvent (like Dichloromethane or Ethyl Acetate) into an acidic aqueous solution (e.g., 1M HCl). Neutral and acidic impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to a high pH (>12) to deprotonate the amine, which can then be re-extracted back into a fresh organic layer.

  • Chromatography: If impurities have similar basicity, silica gel column chromatography is effective. A common eluent system would be a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine (~1%) to prevent the amine from streaking on the acidic silica gel.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide highly pure material.

References

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

Sources

Improving the stability of [4-(4-Methoxyphenyl)phenyl]methanamine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: [4-(4-Methoxyphenyl)phenyl]methanamine

A Guide to Improving Solution Stability for Researchers

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that maintaining the stability of this compound in solution is critical for the reproducibility and success of your research. This guide is designed to provide in-depth, practical solutions to common stability challenges, moving beyond simple instructions to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow or brown. What is causing this discoloration, and is the compound degrading?

A1: This is the most common indicator of degradation. The yellow/brown color is typically due to the formation of oxidized species. The primary degradation pathway for benzylamines like your compound is oxidation.[1][2] The benzylic carbon-nitrogen bond is susceptible to attack, especially in the presence of oxygen, light, or trace metal impurities.

The initial step is often the oxidation of the amine to an imine. This imine intermediate can then hydrolyze to form 4-(4-methoxyphenyl)benzaldehyde and ammonia.[3][4][5] Aldehydes and subsequent condensation products are often colored, leading to the observed discoloration. The electron-donating nature of the methoxy group can increase the susceptibility of the aromatic system to oxidation, potentially accelerating this process.[6]

To confirm degradation, we strongly recommend analytical validation. Please refer to the protocol for "Protocol 2: Stability Assessment by HPLC-UV" below.

Q2: How do solvent choice and pH affect the stability of my compound?

A2: Both solvent and pH are critical factors that you can control to enhance stability.

  • pH: The primary amine functional group is basic. In acidic to neutral conditions (pH < 7), the amine will be protonated to form a benzylammonium salt (R-CH₂-NH₃⁺). This is highly beneficial for stability. The protonation removes the lone pair of electrons on the nitrogen atom, making it significantly less susceptible to oxidation. In alkaline conditions (high pH), the amine is in its free base form (R-CH₂-NH₂), which is much more reactive and prone to degradation.[7] Therefore, maintaining a slightly acidic pH is a key stabilization strategy.

  • Solvent:

    • Protic Solvents (e.g., water, methanol, ethanol): While often necessary for biological assays, these solvents can participate in degradation pathways, particularly the hydrolysis of the imine intermediate.[3][4] If using aqueous buffers, ensure they are deoxygenated and maintain a slightly acidic pH.

    • Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are generally preferred for stock solutions. They are less likely to directly participate in hydrolysis. However, they must be of high purity and anhydrous, as residual water and impurities can still promote degradation. Always use fresh, high-quality solvents.

Q3: What are the optimal storage conditions for a stock solution of this compound?

A3: Based on the compound's chemical liabilities, a multi-faceted approach to storage is required. We have summarized the optimal conditions below.

ParameterRecommendationRationale
Temperature -20°C or -80°CReduces the rate of all chemical reactions, significantly slowing degradation kinetics.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, the primary oxidant responsible for amine degradation.[1] This is one of the most effective stabilization methods.
pH (for aqueous solutions) pH 4-6Protonates the amine to the more stable ammonium salt form, protecting it from oxidation.
Light Exposure Amber Vials / In the DarkProtects against photodegradation, a common pathway for aromatic amines.[7][9]
Solvent for Stock Anhydrous, Aprotic (e.g., DMSO)Minimizes water-mediated hydrolysis and provides a non-reactive environment.

Troubleshooting Guide

If you suspect instability, this workflow will guide you through diagnosis and resolution.

G observe Observation: Solution discoloration, precipitate, or loss of activity. confirm Confirm Degradation: Run HPLC-UV analysis. Compare to a fresh standard or t=0 sample. observe->confirm assess Assess Extent: Is degradation >5%? confirm->assess identify Identify Cause: Review storage conditions. (Air, Light, Temp, pH) assess->identify Yes accept Acceptable: Continue with experiment, monitor closely. assess->accept No remediate Remediation: Implement optimal storage protocols. Prepare fresh solution. identify->remediate end Resolution: Stable solution achieved. remediate->end accept->end G amine This compound (Stable Form: R-CH₂-NH₃⁺ at low pH) imine Imine Intermediate (R-CH=NH) amine->imine Oxidation aldehyde 4-(4-Methoxyphenyl)benzaldehyde + Ammonia (NH₃) imine->aldehyde Hydrolysis oxidant [O] (O₂, Light, Metal Ions) edge_oxidant oxidant->edge_oxidant water H₂O (Hydrolysis) edge_water water->edge_water edge_oxidant->imine edge_water->aldehyde

Caption: Simplified oxidative degradation pathway of the compound.

By understanding these mechanisms and implementing the recommended strategies, you can significantly improve the stability of this compound in your experiments, leading to more reliable and reproducible results.

References

  • Lin, C. H., Chen, W. H., & Mitch, W. A. (2024). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology. [Link]

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society. [Link]

  • Komiya, N., et al. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. The Journal of Organic Chemistry. [Link]

  • Mitch, W. A., et al. (2024). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology. [Link]

  • Wang, L., et al. (2014). Lewis acid-catalyzed oxidation of benzylamines to benzamides. Chemical Communications. [Link]

  • Hu, E., et al. (2021). Schematic degradation pathway of benzylamine as described in literature. ResearchGate. [Link]

  • Meenakshisundaram, S., & Sockalingam, R. (2003). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences. [Link]

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society. [Link]

  • Sharma, S. (2016). Forced Degradation Studies. MedCrave. [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata Insights. [Link]

  • Bajaj, S., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Jensen, G. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Richard, J. P., et al. (2011). Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution. Journal of the American Chemical Society. [Link]

Sources

Troubleshooting low yield in the final reduction step to [4-(4-Methoxyphenyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of [4-(4-Methoxyphenyl)phenyl]methanamine

A Guide to Troubleshooting the Final Reduction Step

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working on the synthesis of this compound and encountering challenges in the final nitrile reduction step. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate common pitfalls and optimize your reaction outcomes.

Troubleshooting Workflow

Before diving into specific frequently asked questions, the following workflow provides a logical sequence for diagnosing and resolving low-yield issues in the reduction of 4-(4-methoxyphenyl)benzonitrile.

TroubleshootingWorkflow start Low Yield of this compound check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_workup 3. Evaluate Workup & Purification start->check_workup incomplete_reaction Issue: Incomplete Reaction check_reagents->incomplete_reaction check_conditions->incomplete_reaction side_products Issue: Side Product Formation check_conditions->side_products isolation_loss Issue: Product Loss During Isolation check_workup->isolation_loss solution_reagents Solution: Use fresh, anhydrous reagents. Increase equivalents of reducing agent. incomplete_reaction->solution_reagents solution_conditions Solution: Increase reaction time/temperature. Ensure inert atmosphere. incomplete_reaction->solution_conditions side_products->solution_conditions solution_workup Solution: Optimize quenching procedure. Employ acid-base extraction. isolation_loss->solution_workup alternative_methods 4. Consider Alternative Reduction Methods solution_reagents->alternative_methods If unresolved solution_conditions->alternative_methods If unresolved solution_workup->alternative_methods If unresolved

Caption: A step-by-step diagnostic workflow for troubleshooting low yields in the final reduction step.

Frequently Asked Questions (FAQs)

Section 1: Reaction Initiation & Execution

Question 1: My reaction with Lithium Aluminum Hydride (LiAlH₄) is sluggish or incomplete. What are the likely causes?

Answer: An incomplete or slow reaction is a common issue when reducing nitriles.[1] Several factors related to your reagents and setup are critical:

  • Quality of LiAlH₄: LiAlH₄ is a highly reactive hydride source that can decompose upon exposure to atmospheric moisture.[2] Commercial samples can vary in quality, and older reagents may have reduced activity. It is crucial to use a fresh, finely powdered sample from a reputable supplier.

  • Anhydrous Conditions: All glassware must be thoroughly flame-dried or oven-dried before use. The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Any moisture will consume the LiAlH₄, reducing the amount available for the nitrile reduction.[2]

  • Solvent Purity: The solvent, typically an ether like diethyl ether or tetrahydrofuran (THF), must be anhydrous.[2] Using a freshly distilled solvent or a commercially available anhydrous grade is essential.

  • Stoichiometry: A sufficient excess of LiAlH₄ is generally required to ensure the reaction goes to completion.[2][3] A typical starting point is 1.5 to 2.0 equivalents of LiAlH₄ relative to the nitrile.

Question 2: I am observing the formation of an aldehyde or ketone as a major byproduct. How can this be avoided?

Answer: The formation of a carbonyl compound, in this case, 4-(4-methoxyphenyl)benzaldehyde, points to the hydrolysis of the imine intermediate. The reaction proceeds in two stages: the nitrile is first reduced to an imine, which is then further reduced to the primary amine.[4][5][6]

ReactionPathway Nitrile 4-(4-Methoxyphenyl)benzonitrile Imine Imine Intermediate Nitrile->Imine + [H⁻] Amine This compound (Desired Product) Imine->Amine + [H⁻] Aldehyde 4-(4-Methoxyphenyl)benzaldehyde (Byproduct) Imine->Aldehyde + H₂O (during workup)

Caption: Reaction pathway showing the desired reduction and the side reaction leading to aldehyde formation.

This hydrolysis can occur if water is introduced prematurely during the workup while the imine intermediate is still present.[4][7] To prevent this:

  • Ensure Complete Reduction: Allow the reaction to proceed to completion to fully reduce the imine intermediate to the amine before quenching. Monitoring the reaction by Thin Layer Chromatography (TLC) is advisable.

  • Controlled Quenching: The workup procedure must be carefully controlled. The reaction mixture should be cooled to 0 °C before the slow, dropwise addition of the quenching agent.[8][9] A violent or uncontrolled quench can lead to localized heating and side reactions.

Question 3: Besides the desired primary amine, I am isolating secondary and tertiary amines. What causes their formation and how can I suppress it?

Answer: The formation of secondary and tertiary amines is a known side reaction in catalytic hydrogenation of nitriles, where the initially formed primary amine can react with the imine intermediate.[10][11] While less common with LiAlH₄, it can still occur under certain conditions. To minimize this, ensure a sufficient excess of the reducing agent is present to rapidly reduce the imine intermediate as it is formed.

Section 2: Workup & Purification

Question 4: My workup procedure results in a gelatinous precipitate that is difficult to filter and leads to product loss. How can I improve this?

Answer: The formation of aluminum salt emulsions is a classic problem in LiAlH₄ reductions.[12] A poorly executed workup can trap the product in the inorganic precipitate, significantly lowering the isolated yield. The Fieser method is a widely adopted and reliable procedure to produce a granular, easily filterable precipitate.[8][9][13]

Fieser Workup Protocol: For a reaction conducted with X grams of LiAlH₄:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and sequentially add the following with vigorous stirring:

    • X mL of water

    • X mL of 15% aqueous NaOH solution

    • 3X mL of water

  • Allow the mixture to warm to room temperature and stir for at least 15-30 minutes.

  • The resulting granular solid can be removed by filtration through a pad of Celite®.

Question 5: I'm having difficulty separating my product from unreacted starting material during column chromatography. What are my options?

Answer: If the starting nitrile and the product amine have similar polarities, chromatographic separation can be challenging.[14] Consider the following:

  • Acid-Base Extraction: Being a primary amine, your product is basic. An acid-base workup can effectively separate it from the neutral starting nitrile.

    • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).

    • Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The amine will move into the aqueous layer as the protonated ammonium salt, while the nitrile remains in the organic layer.

    • Separate the layers.

    • Basify the aqueous layer with a base (e.g., 2M NaOH) until it is strongly alkaline.

    • Extract the aqueous layer with fresh organic solvent. The free amine will now be in the organic layer.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to obtain the purified amine.

Section 3: Alternative Methodologies

Question 6: LiAlH₄ is too harsh or inconvenient for my scale. What are some effective alternative reducing agents for this transformation?

Answer: Several alternatives to LiAlH₄ exist, each with its own advantages in terms of safety, selectivity, and reaction conditions.[10][15]

Reducing Agent/SystemTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, Raney Ni or Pd/C catalyst, in a solvent like ethanol or methanol.[10][11]Economical, scalable, and environmentally friendly.May require high pressure; potential for secondary/tertiary amine formation.[11]
Borane Reagents Borane-THF (BH₃·THF) or Borane-dimethyl sulfide (BH₃·SMe₂) in THF, often with heating.[11]Milder than LiAlH₄; good for substrates with other reducible groups.BH₃·SMe₂ has an unpleasant odor.
Sodium Borohydride (NaBH₄) with a Catalyst NaBH₄ with CoCl₂ or NiCl₂ in a protic solvent like methanol or ethanol.[10][15]Safer and easier to handle than LiAlH₄.The catalytic system may require optimization.
Diisopropylaminoborane BH₂N(iPr)₂ with catalytic LiBH₄.[16][17]Reduces nitriles in the presence of some other functional groups.[17]Reagent needs to be prepared.

Experimental Protocol: Reduction of 4-(4-methoxyphenyl)benzonitrile with LiAlH₄

This protocol is a general guideline and may require optimization for your specific setup and scale.

Materials:

  • 4-(4-methoxyphenyl)benzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 15% (w/v) aqueous sodium hydroxide (NaOH)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Celite®

Procedure:

  • Setup: Under an inert atmosphere of nitrogen, add LiAlH₄ (1.5 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Add anhydrous THF to create a suspension.

  • Addition of Nitrile: Dissolve 4-(4-methoxyphenyl)benzonitrile (1 equivalent) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material. Gentle heating (reflux) may be required for some substrates.[18]

  • Workup (Fieser Method):

    • Cool the reaction flask to 0 °C using an ice bath.

    • Let X be the mass of LiAlH₄ used in grams.

    • Slowly and carefully add X mL of water dropwise.

    • Next, add X mL of 15% aqueous NaOH solution dropwise.

    • Finally, add 3X mL of water dropwise.

  • Isolation:

    • Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. A white, granular precipitate should form.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

    • Combine the filtrate and the washings. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by acid-base extraction as described in Question 5.

References

  • Benchchem. Application Notes and Protocols for Lithium Aluminium Hydride Reaction Work-up Procedures.
  • Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.
  • ChemicalDesk.Com. Mechanism (LAH reduction nitrile to amine).
  • Chemguide. reduction of nitriles.
  • Chemistry LibreTexts. Reactivity of Nitriles.
  • Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4.
  • Benchchem.
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4)
  • Wikipedia. Nitrile reduction.
  • PubMed Central (PMC).
  • OpenStax. 20.7 Chemistry of Nitriles.
  • University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction.
  • Benchchem. Technical Support Center: Overcoming Low Reactivity in Nitrile Functional Group Reactions.
  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970.
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • ResearchGate. Can anyone suggest the best method for lithium aluminium hydride work up?.
  • Organic Chemistry Portal. Amine synthesis by nitrile reduction.
  • Google Patents. CN1810766A - Nitrile reducing process to prepare amine.
  • MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine.
  • Chemistry Steps. Reactions of Nitriles.
  • Organic Chemistry Portal. Nitrile to Amine - Common Conditions.
  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction).
  • Benchchem. Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • Scribd. LAH Reduction of Nitriles to Amines.
  • Reddit. Nitrile reduction issues.
  • Organic Chemistry Portal. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane.
  • ResearchGate. Stoichiometric reductions of benzonitrile.
  • Thieme.
  • YouTube. Reduction of nitriles to amines using LiAlH4.
  • MDPI. 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.
  • Benchchem. Technical Support Center: Purification of (4-(Bromomethyl)phenyl)
  • Doc Brown's Chemistry. Reduction of aldehydes ketones nitriles.
  • ResearchGate. Reaction of InCl3 with Various Reducing Agents.
  • PubChem. (4-methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride.
  • University of Calgary. Ch20: Reduction of Nitriles using LiAlH4 to amines.
  • YouTube. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism.
  • ResearchGate. Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde.
  • ResearchGate. Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method.
  • Royal Society of Chemistry. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide.
  • PubChem. (R)-(4-Methoxyphenyl)(phenyl)methanamine.

Sources

Removal of palladium catalyst from [4-(4-Methoxyphenyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Palladium Catalyst Removal

Product Focus: [4-(4-Metoxyphenyl)phenyl]methanamine

Welcome to the technical support center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in purifying amine-containing compounds like [4-(4-Methoxyphenyl)phenyl]methanamine, a common intermediate in pharmaceutical synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the stringent purity levels required for your research and development.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my this compound reaction mixture so challenging?

A1: The primary difficulty stems from the molecular structure of your product. The primary amine group (-CH₂NH₂) in this compound acts as a potent ligand that can form stable, soluble complexes with palladium species (both Pd(0) and Pd(II)).[1][2] This chelation effect keeps the palladium in solution, rendering simple filtration of the crude reaction mixture ineffective for removing the catalyst.[1]

Q2: What are the main types of palladium impurities I might be dealing with?

A2: Palladium impurities can exist in several forms depending on the reaction conditions and work-up procedure:

  • Homogeneous Palladium: These are soluble palladium complexes, often the initial catalyst (e.g., Pd(OAc)₂) or species complexed with your product, ligands, or solvent. This is the most common and challenging form to remove from amine-containing products.[3][4]

  • Heterogeneous Palladium: This refers to solid forms of palladium, such as palladium on carbon (Pd/C) or palladium metal that has precipitated out of solution ("Pd black"). This form is the easiest to remove via filtration.[1][5]

  • Colloidal Palladium: These are fine, suspended palladium particles that may not be removable by standard filtration methods.[5]

Q3: What are the most effective methods for removing palladium from amine-containing compounds?

A3: The most successful strategies target the specific form of the palladium impurity. The primary methods include:

  • Adsorption via Scavengers: This is the most common and effective method for removing soluble palladium.[6] Scavengers are solid-supported materials with functional groups that have a high affinity for palladium, allowing for its removal by filtration.[1][6]

  • Filtration: Primarily used for removing heterogeneous palladium catalysts. The effectiveness can be significantly improved by using a filter aid like Celite®.[5][7]

  • Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[8]

  • Activated Carbon Treatment: A cost-effective but often less selective method where activated carbon adsorbs the palladium. A major drawback is the potential for non-specific adsorption of the desired product, leading to yield loss.[1][8]

Q4: How do I select the right scavenger for my experiment?

A4: Scavenger selection is critical and depends on several factors.[6]

  • Palladium Species: The oxidation state of the palladium (Pd(0) vs. Pd(II)) can influence its affinity for different scavengers. Thiol-based scavengers are generally effective for Pd(II), while others may be better for Pd(0).[7]

  • Product Compatibility: Since your product contains a primary amine, you must choose a scavenger that will not react with it. Avoid scavengers with electrophilic groups like isocyanates. Thiol, thiourea, and diamine-based scavengers are generally safe choices.[4][9]

  • Solvent System: Ensure the scavenger is compatible with your reaction solvent. Most commercial scavengers work in a wide range of organic solvents.[10]

  • Cost and Scalability: For large-scale synthesis, the cost and handling of the scavenger become important considerations.[1]

Troubleshooting Guide

This section addresses common problems encountered during palladium removal from this compound.

Problem/Symptom Possible Cause Suggested Solutions & Explanations
High residual palladium (>10 ppm) after filtration through Celite®. The palladium is likely in a soluble (homogeneous) form, chelated to your amine product.[1]1. Employ a High-Affinity Scavenger: Filtration alone is insufficient for soluble palladium.[7] Use a scavenger designed for palladium removal, such as those with thiol, thiourea, or dimercaptotriazine (DMT) functionalities.[4][9] 2. Induce Precipitation: In some cases, adding an anti-solvent might cause the palladium complex to precipitate, allowing for removal by filtration. This is highly system-dependent.
Significant product loss during purification. Non-specific adsorption of your product onto the purification medium. This is a common issue with activated carbon.[8]1. Screen Different Scavengers: Test a panel of scavengers to find one with high selectivity for palladium and low affinity for your product.[7] 2. Reduce Adsorbent Amount: Use the minimum effective amount of scavenger or carbon (start with 5-10 wt% relative to the crude product).[1] 3. Optimize Solvent: A solvent in which your product is highly soluble may reduce its adsorption onto the scavenger.[8]
Inconsistent palladium removal from batch to batch. Variability in the palladium species present at the end of the reaction (e.g., different oxidation states or ligand environments).1. Standardize Work-up: Ensure a consistent work-up procedure before the scavenging step to minimize variability. 2. Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.[4][8] 3. Pre-treatment: Consider a mild oxidation or reduction step to convert the palladium into a single, more easily removed species. This is an advanced technique and should be carefully evaluated.[8]
Scavenger appears ineffective. Incorrect scavenger selection, insufficient loading, or non-optimal reaction conditions.1. Check Scavenger Compatibility: Confirm the chosen scavenger is appropriate for the likely palladium oxidation state and is compatible with your product's amine group.[7][9] 2. Optimize Conditions: Increase the scavenger loading (equivalents relative to palladium), temperature (e.g., 40-60 °C), and/or treatment time (e.g., up to 18-24 hours) to enhance efficiency.[1][8]

Method Selection Workflow

To assist in choosing the appropriate purification strategy, the following decision tree illustrates a logical workflow for tackling palladium contamination.

G start Start: Crude Reaction Mixture of this compound catalyst_type What is the nature of the Pd catalyst used? start->catalyst_type hetero_path Filtration through Celite® Pad (See Protocol 1) catalyst_type->hetero_path Heterogeneous (e.g., Pd/C) homo_path Palladium is likely soluble. Proceed to Scavenging. catalyst_type->homo_path Homogeneous (e.g., Pd(OAc)₂) analysis Analyze Filtrate for Residual Pd (e.g., ICP-MS) hetero_path->analysis scavenger_choice Select Scavenger Type homo_path->scavenger_choice activated_carbon Activated Carbon (See Protocol 2) - Cost-effective - Risk of product loss scavenger_choice->activated_carbon Low Cost Priority functional_scavenger Functionalized Scavenger (See Protocol 3) - High selectivity - Higher cost scavenger_choice->functional_scavenger High Selectivity Priority activated_carbon->analysis functional_scavenger->analysis success Success: Residual Pd < ICH Limit analysis->success Pd Below Limit troubleshoot Failure: Consult Troubleshooting Guide analysis->troubleshoot Pd Above Limit

Caption: Decision workflow for selecting a palladium removal method.

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium via Celite® Filtration

This protocol is effective for removing solid palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[5]

  • Prepare the Filter Pad: Place a piece of filter paper in a Büchner funnel. Add a layer of Celite® (typically 1-2 cm thick) onto the filter paper.[7]

  • Pre-wet the Pad: Gently pour the reaction solvent over the Celite® pad and apply a light vacuum to settle the bed. This prevents the Celite® from disturbing when the reaction mixture is added.[7]

  • Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity and ensure efficient filtration.[5]

  • Filter: Carefully pour the diluted reaction mixture onto the pre-wetted Celite® pad under vacuum.

  • Wash: Wash the filter cake with additional fresh solvent to recover any product retained in the pad.

  • Analyze: Collect the filtrate and analyze an aliquot for residual palladium content using ICP-MS or a similar technique.[6]

Protocol 2: Palladium Removal Using Activated Carbon

This method is a cost-effective option for adsorbing soluble palladium, but requires careful optimization to minimize product loss.[1]

  • Prepare the Solution: If the crude product is solid, dissolve it in an appropriate solvent (e.g., Ethyl Acetate, THF).

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]

  • Stir the Suspension: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). Scavenging time can range from 1 to 18 hours and should be optimized for your specific process.[1]

  • Filter: Remove the activated carbon by filtration through a pad of Celite® as described in Protocol 1. The Celite® is crucial to remove fine carbon particles.

  • Analyze: Analyze the filtrate for residual palladium to determine the effectiveness of the treatment.

Protocol 3: Palladium Removal Using a Functionalized Silica Scavenger

This protocol uses a high-affinity, selective scavenger and is often the most effective method for amine-containing products.[6][8]

  • Select the Scavenger: Choose a scavenger with high affinity for palladium that is compatible with your amine product (e.g., SiliaMetS® Thiol, Thiourea, or DMT).[4][9]

  • Dissolve the Crude Product: Dissolve the crude product containing residual palladium in a suitable organic solvent.

  • Add Scavenger: Add the scavenger to the solution. The amount needed depends on the initial palladium concentration and the scavenger's capacity (typically 5-10 equivalents relative to the palladium content is a good starting point).

  • Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours.[8] The optimal time and temperature should be determined experimentally.

  • Filter: Filter the mixture through a suitable filter paper or a Celite® pad to remove the solid scavenger.[8]

  • Wash and Analyze: Wash the scavenger with fresh solvent to recover any adsorbed product. Combine the filtrates and analyze for final palladium concentration.[6]

Visualizing the Scavenging Process

The following diagram illustrates the fundamental principle of using a solid-supported scavenger to purify your product.

G cluster_1 2. Scavenging cluster_2 3. Filtration Product_Crude Product Pd_Crude Pd Complex Scavenger Add Scavenger Particle Product_Scavenge Product Pd_Bound Bound Pd Filter Filter Scavenger_Particle Scavenger Product_Pure Purified Product in Filtrate Scavenger_Filtered Scavenger with Bound Pd

Caption: Mechanism of palladium removal using a solid-supported scavenger.

References

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • ResearchGate. How can i remove palladium Pd catalyst easily?. [Link]

  • BHS-Sonthofen Inc. Inventive Filtration Technologies for Palladium Recovery. [Link]

  • ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]

  • ACS Publications. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development. [Link]

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. [Link]

  • Powder Systems. Which Filtration Products are Used for Catalyst Recovery?. [Link]

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. [Link]

  • Biotage. How to Remove Palladium in three easy steps. [Link]

  • Sopachem. Metal Scavenger Guide. [Link]

  • ResearchGate. The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers | Request PDF. [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]

  • Johnson Matthey Technology Review. oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

  • ResearchGate. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF. [Link]

  • RSC Publishing. The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. [Link]

  • ResearchGate. Residual Pd in products after couplings. [Link]

  • SciSpace. Poisoning and deactivation of palladium catalysts. [Link]

  • Universitat Autònoma de Barcelona Research Portal. The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. [Link]

  • ResearchGate. (PDF) Synthesis of 4-Methoxybiphenyl Using Pd-Containing Catalysts Based on Polymeric Matrix of Functionalized Hypercrosslinked Polystyrene. [Link]

  • BCREC Publishing Group. Synthesis of 4-Methoxybiphenyl Using Pd-Containing Catalysts Based on Polymeric Matrix of Functionalized Hypercrosslinked Polystyrene. [Link]

  • ResearchGate. Palladium catalyzed reaction in aqueous DMF: Synthesis of 3-alkynyl substituted flavones in the presence of prolinol. [Link]

  • Amanote Research. (PDF) Synthesis of 4-Methoxybiphenyl Using Pd-Containing. [Link]

Sources

Technical Support Center: Characterization of Impurities in [4-(4-Methoxyphenyl)phenyl]methanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of [4-(4-Methoxyphenyl)phenyl]methanamine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies associated with this specific synthesis. Here, we will address potential impurities, troubleshoot common issues, and provide detailed protocols for characterization and purification, ensuring the integrity of your final compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis-Related Impurities

Question 1: My reaction is complete, but TLC and LC-MS analysis show multiple spots/peaks. What are the likely impurities generated during the synthesis of this compound?

Answer: The synthesis of this compound typically involves two key stages: a Suzuki-Miyaura coupling to form the biphenyl backbone, followed by a reductive amination to introduce the methanamine group. Impurities can arise from both stages.

Stage 1: Suzuki-Miyaura Coupling Impurities

If you are synthesizing the precursor, 4-(4-methoxyphenyl)benzaldehyde, via a Suzuki-Miyaura coupling, you may encounter the following byproducts[1]:

  • Homocoupling Products: Biphenyls formed from the coupling of two molecules of the same starting material (e.g., 4,4'-dimethoxybiphenyl or biphenyl-4,4'-dicarbaldehyde). These arise from side reactions of the organoboron reagent or the aryl halide.

  • Protodeboronation Products: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of anisole from 4-methoxyphenylboronic acid, for instance[1].

  • Residual Palladium Catalyst: Palladium residues can remain in your intermediate, which may interfere with subsequent reactions or pose a toxicity concern in pharmaceutical applications.

Stage 2: Reductive Amination Impurities

The reductive amination of 4-(4-methoxyphenyl)benzaldehyde with ammonia is a common route to the final product.[2][3] This step is prone to forming several impurities:

  • Unreacted Aldehyde: Incomplete reaction will leave residual 4-(4-methoxyphenyl)benzaldehyde.

  • Imine Intermediate: The intermediate Schiff base, N-((4-(4-methoxyphenyl)phenyl)methylene)amine, may be present if the reduction step is not fully efficient.[2]

  • Over-alkylation Products: The primary amine product can react with another molecule of the aldehyde and undergo reduction to form the secondary amine, bis([4-(4-methoxyphenyl)phenyl]methyl)amine. This is a common issue in reductive aminations.[4]

  • Alcohol Byproduct: The reducing agent can directly reduce the starting aldehyde to [4-(4-methoxyphenyl)phenyl]methanol.[2]

Question 2: I'm observing a significant amount of the secondary amine impurity, bis([4-(4-methoxyphenyl)phenyl]methyl)amine. How can I minimize its formation?

Answer: The formation of the secondary amine is a classic challenge in reductive amination when using ammonia.[5] To minimize this, you can employ a few strategies:

  • Use a Large Excess of the Amine Source: By Le Châtelier's principle, using a large excess of ammonia or an ammonia surrogate (like ammonium acetate or ammonium chloride) will favor the formation of the primary amine over the secondary amine.

  • Control the Stoichiometry and Addition Rate: Adding the reducing agent slowly to the reaction mixture containing the aldehyde and the ammonia source can help to reduce the imine as it is formed, minimizing the opportunity for the primary amine product to react with remaining aldehyde.

  • Choice of Reducing Agent: Milder reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), are often more selective for the imine over the aldehyde and can sometimes lead to cleaner reactions.[5]

Below is a diagram illustrating the main reaction pathway and the formation of key impurities during reductive amination.

G cluster_reactants Reactants cluster_intermediates Intermediates & Products cluster_impurities Key Impurities Aldehyde 4-(4-Methoxyphenyl)benzaldehyde Imine Schiff Base (Imine Intermediate) Aldehyde->Imine + NH3 - H2O SecondaryAmine Bis-Adduct (Secondary Amine) Aldehyde->SecondaryAmine Alcohol [4-(4-Methoxyphenyl)phenyl]methanol Aldehyde->Alcohol + [H] (Direct Reduction) Ammonia Ammonia (NH3) Ammonia->Imine Product This compound (Primary Amine - Desired Product) Imine->Product + [H] (Reduction) Product->SecondaryAmine + Aldehyde, then [H] (Over-alkylation)

Caption: Formation pathway of the desired product and major impurities.

Purification and Characterization

Question 3: My crude product is an oil/waxy solid that is difficult to purify by recrystallization. What is the recommended purification strategy?

Answer: Primary amines, especially those with a biphenyl structure, can be challenging to crystallize directly. Flash column chromatography on silica gel is the most effective method for purifying this compound.[6]

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase (Eluent): A gradient elution is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) to elute non-polar impurities like homocoupling byproducts. Gradually increase the polarity by increasing the proportion of ethyl acetate and then adding a small amount of a more polar solvent like methanol or triethylamine.

  • Tailing Reduction: Amines are basic and can interact strongly with the acidic silica gel, leading to peak tailing. To mitigate this, you can pre-treat the silica gel with triethylamine or include a small percentage (0.5-1%) of triethylamine in your eluent system. This will neutralize the acidic sites on the silica and improve the peak shape.

Protocol 1: General Purification by Flash Column Chromatography

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial eluent. Adsorb this solution onto a small amount of silica gel and dry it under reduced pressure. This "dry loading" method often yields better separation than direct liquid injection.

  • Column Packing: Prepare a column with silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% Triethylamine).

  • Loading: Carefully add the dried silica with your adsorbed sample to the top of the packed column.

  • Elution: Begin elution with the starting solvent system, collecting fractions.

  • Gradient: Gradually increase the polarity of the eluent (e.g., to 70:30 Hexane:Ethyl Acetate, then to 95:5 Ethyl Acetate:Methanol, always containing 0.5% Triethylamine) to elute your product and more polar impurities.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Question 4: How can I definitively identify the impurities I've isolated or detected in my product mixture?

Answer: A combination of spectroscopic and spectrometric techniques is essential for unambiguous structure elucidation of impurities.[7]

  • Mass Spectrometry (MS): LC-MS is invaluable for quickly determining the molecular weights of the components in your mixture.[2][8] This can provide immediate clues. For example, the secondary amine impurity will have a molecular weight corresponding to the product plus the mass of the [4-(4-methoxyphenyl)phenyl]methyl group minus one hydrogen.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standards for structure determination.[9][10]

    • ¹H NMR: Look for characteristic signals. The benzylic protons (-CH₂-NH₂) of the product will appear as a singlet around 3.8-4.0 ppm. The corresponding alcohol impurity will have a singlet around 4.6 ppm. The secondary amine will have a characteristic singlet for its benzylic protons as well.

    • ¹³C NMR: The number of signals and their chemical shifts will help confirm the carbon framework of the impurities.

  • Infrared (IR) Spectroscopy: Can help identify functional groups. The primary amine will show two N-H stretching bands, while the secondary amine will show only one. The alcohol will have a broad O-H stretch, and any unreacted aldehyde will show a strong C=O stretch.

Table 1: Typical Spectroscopic Data for Product and Key Impurities

CompoundKey ¹H NMR Signals (in CDCl₃, approx. δ ppm)Key IR Bands (cm⁻¹)
Product 3.8 (s, 3H, OCH₃), 3.9 (s, 2H, CH₂NH₂)3370, 3290 (N-H stretch)
Aldehyde 3.8 (s, 3H, OCH₃), 10.0 (s, 1H, CHO)1695 (C=O stretch)
Alcohol 3.8 (s, 3H, OCH₃), 4.7 (s, 2H, CH₂OH)3350 (broad, O-H stretch)
Secondary Amine 3.8 (s, 6H, 2xOCH₃), 3.85 (s, 4H, 2xCH₂)3300 (N-H stretch)

Note: Chemical shifts can vary depending on the solvent and concentration.

Advanced Troubleshooting Workflow

For persistent or unknown impurities, a more systematic approach is required. The following workflow can guide your investigation.

G Start Impurity Detected (TLC, LC-MS, NMR) LCMS Run LC-MS to get MW Start->LCMS MW_Known MW matches a plausible impurity? LCMS->MW_Known Isolate Isolate impurity via prep-HPLC or column MW_Known->Isolate Yes Hypothesize Hypothesize structure based on reactants/side reactions MW_Known->Hypothesize No NMR Acquire ¹H, ¹³C, COSY, HSQC NMR Isolate->NMR Structure Elucidate Structure NMR->Structure Confirm Confirm by synthesizing the suspected impurity Structure->Confirm Hypothesize->Isolate Optimize Optimize reaction conditions to minimize impurity Confirm->Optimize End Problem Solved Optimize->End

Caption: A logical workflow for identifying and mitigating unknown impurities.

References

  • Veeprho. (n.d.). Amine Impurities and Related Compound.
  • MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine.
  • Semantic Scholar. (n.d.). Reductive amination of aldehyde 2,4-dinitorophenylhydrazones using 2-picoline borane and high-performance liquid chromatographic analysis.
  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • ResearchGate. (n.d.). Reductive Amination of Aldehyde 2,4.Dinitorophenylhydrazones Using 2-Picoline Borane and High-Performance Liquid Chromatographic Analysis.
  • ChemSynthesis. (n.d.). (4-methoxyphenyl)(phenyl)methanamine.
  • Agilent. (n.d.). Amines and ammonia Analysis of impurities in amine streams.
  • ACS Publications. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry.
  • PubMed. (2023). Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry.
  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • PubChem. (n.d.). (R)-(4-Methoxyphenyl)(phenyl)methanamine.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Benchchem. (n.d.). Technical Support Center: Purification of (4-(Bromomethyl)phenyl)methanamine Derivatives.
  • The University of Manchester. (n.d.). New NMR Tools for Impurity Analysis. Retrieved from The University of Manchester Website.
  • ResearchGate. (2019). Impurities Characterization in Pharmaceuticals: A Review.
  • ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a)....
  • ACS Publications. (n.d.). Determination of the Structural Features of Distinct Amines Important for the Absorption of CO2 and Regeneration in Aqueous Solution.
  • ResearchGate. (n.d.). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...).
  • NIH. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from Andrew G Myers Research Group Website.
  • Benchchem. (n.d.). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PubMed. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubChemLite. (n.d.). (4-methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride.
  • Issue's Article Details. (n.d.). nmr for “pharmacy of the world”.
  • ResearchGate. (n.d.). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method.
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

Sources

Technical Support Center: Recrystallization of [4-(4-Methoxyphenyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of [4-(4-Methoxyphenyl)phenyl]methanamine. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material. We will delve into the fundamental principles, provide a robust experimental protocol, and offer in-depth troubleshooting for common challenges encountered during the recrystallization of this specific aromatic amine.

Foundational Knowledge: Physicochemical Profile

Understanding the physicochemical properties of this compound is the cornerstone of developing a successful recrystallization protocol. The molecule's structure, featuring a polar primary amine group and a large, relatively non-polar biphenyl backbone, dictates its solubility behavior.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₄H₁₅NO[1]
Molecular Weight 213.27 g/mol [2]
Appearance Expected to be a solid at room temperature.Based on similar aromatic amines and biphenyl structures.
Melting Point Data not explicitly published. Related compounds like (4-methoxyphenyl)-phenyl-amine have a melting point of 88-90 °C. The target compound's melting point is likely in a similar range.
Solubility Profile Possesses both polar (amine) and non-polar (biphenyl) characteristics, suggesting varied solubility. It is likely soluble in moderately polar to non-polar organic solvents, especially upon heating.[3]

Core Principles: Selecting the Right Recrystallization Solvent

The success of any recrystallization hinges on the choice of solvent. The ideal solvent system adheres to the following principles:

  • High Solubility at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to ensure complete dissolution of the crude material.[4][5]

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing for the formation of pure crystals and maximizing yield.[4]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[4]

  • Non-Reactivity: The solvent must be chemically inert towards this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[6]

Given the hybrid polarity of the target molecule, a solvent screening is highly recommended. Good starting points include alcohols (isopropanol, ethanol), esters (ethyl acetate), ketones (acetone), aromatic hydrocarbons (toluene), or binary mixtures (e.g., ethanol/water, toluene/heptane).

Experimental Protocol: A Step-by-Step Workflow

This protocol provides a robust starting point. Researchers should optimize parameters based on the specific impurity profile of their crude material.

Step 1: Solvent Selection (Small-Scale Trial)
  • Place ~20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., isopropanol, ethyl acetate, toluene) dropwise at room temperature. Note the solubility.

  • If the compound is insoluble at room temperature, gently heat the tube. Add the solvent dropwise until the solid just dissolves.[4]

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The solvent that dissolves the compound when hot but yields a large amount of crystalline solid upon cooling is the best choice.

Step 2: Main Recrystallization Procedure
  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture gently (e.g., on a hot plate). Continue adding the minimum amount of near-boiling solvent until the solid completely dissolves.[4][7]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (If Necessary): If insoluble impurities or charcoal are present, perform a hot filtration. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization.[6] Filter the hot solution quickly.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8][9]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[9][10]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[10]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[4]

  • Drying: Dry the crystals under vacuum to remove residual solvent. The purity can then be assessed by methods such as melting point analysis, NMR, or HPLC.

Visual Workflow for Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Place Crude Amine in Flask B Add Minimal Hot Solvent A->B Heat Gently C All Solid Dissolved? B->C C->B No, Add More Solvent D Hot Filtration (Optional) C->D Yes E Cool Slowly to Room Temp D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Ice-Cold Solvent G->H I Dry Under Vacuum H->I J Pure Crystalline Product I->J

Caption: Standard workflow for the recrystallization of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues in a direct question-and-answer format, providing both the cause and the solution grounded in chemical principles.

Q1: My compound separated as an oil instead of forming crystals. What is "oiling out" and how can I fix it?

A1: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[8] This is common for compounds with relatively low melting points or when high concentrations of impurities are present, which can cause melting point depression.

  • Immediate Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to lower the solution's saturation point. Allow the solution to cool much more slowly. A slower cooling rate ensures that the solution becomes supersaturated at a temperature below the compound's melting point.[11]

  • Alternative Strategy: If slow cooling fails, try adding a seed crystal (a tiny amount of pure solid) to the solution just as it begins to cool. This provides a template for proper crystal lattice formation and can prevent oiling.[8][11]

Q2: The solution has cooled, but no crystals have formed. What should I do?

A2: This indicates that the solution is supersaturated but lacks a nucleation site to initiate crystal growth.

  • Induce Nucleation: The simplest method is to gently scratch the inner surface of the flask at the meniscus with a glass rod.[6] The microscopic scratches on the glass provide nucleation sites.

  • Seeding: As mentioned above, adding a seed crystal is a highly effective way to induce crystallization.[6]

  • Reduce Solvent Volume: It is possible you used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[11]

Q3: My final yield of recrystallized product is disappointingly low. What are the likely causes?

A3: Low yield is a common problem with several potential causes:

  • Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining dissolved in the cold mother liquor.[4][10]

  • Premature Crystallization: If the product crystallized in the funnel during hot filtration, you will lose material. Ensure your filtration apparatus is thoroughly pre-heated.[6]

  • Incomplete Cooling: Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize precipitation.[10]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can re-dissolve some of your product.[4]

Q4: My final product is still colored, or analytical data (TLC, NMR) shows persistent impurities. What went wrong?

A4: This suggests that impurities were trapped within the crystal lattice (occlusion) or the impurity has very similar solubility properties to your product.

  • Slow Down Crystallization: Rapid crystal growth is a primary cause of impurity trapping.[11] If crystallization occurred too quickly, re-dissolve the crystals in the minimum amount of hot solvent and allow it to cool even more slowly. You can insulate the flask to prolong the cooling period.

  • Use Activated Charcoal: For colored impurities, use a small amount of activated charcoal during the initial dissolution step, followed by hot filtration to remove the charcoal and the adsorbed impurities.[10] Be cautious, as excessive charcoal can reduce your yield by adsorbing the product.[10]

  • Consider an Alternative Solvent: The impurity may have a solubility profile that is too similar to your product in the chosen solvent. A different solvent may provide better discrimination between the product and the impurity.

  • Orthogonal Purification: If recrystallization fails to remove a persistent impurity, an orthogonal purification method like column chromatography may be necessary either before or after the recrystallization step.[7][12]

Troubleshooting Decision Tree

G Start Recrystallization Outcome OilingOut Problem: Product 'Oiled Out' Start->OilingOut NoCrystals Problem: No Crystals Formed Start->NoCrystals LowYield Problem: Low Yield Start->LowYield Impure Problem: Product Still Impure Start->Impure Sol_Oiling Solution: 1. Re-heat & Add More Solvent 2. Cool Slower 3. Add Seed Crystal OilingOut->Sol_Oiling Sol_NoCrystals Solution: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume NoCrystals->Sol_NoCrystals Sol_LowYield Check: 1. Was minimal solvent used? 2. Was hot filtration apparatus pre-heated? 3. Was solution fully cooled? LowYield->Sol_LowYield Sol_Impure Solution: 1. Re-crystallize with slower cooling 2. Use activated charcoal (if colored) 3. Change solvent or use chromatography Impure->Sol_Impure

Sources

Preventing oxidation of [4-(4-Methoxyphenyl)phenyl]methanamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Oxidation During Storage for Researchers, Scientists, and Drug Development Professionals

Introduction to [4-(4-Methoxyphenyl)phenyl]methanamine Stability

This compound is a primary aromatic amine that is susceptible to degradation, primarily through oxidation. The lone pair of electrons on the nitrogen atom makes it susceptible to attack by atmospheric oxygen, leading to the formation of impurities that can compromise experimental results and the development of drug candidates. The primary degradation pathway for benzylamines, the class of compounds to which this molecule belongs, involves oxidation to the corresponding imine, which can be further hydrolyzed to an aldehyde and a lower-order amine.[1] Understanding and mitigating this degradation is critical for ensuring the quality and reproducibility of your research.

This guide will provide a comprehensive overview of the causes of oxidation, troubleshooting strategies for identifying and quantifying degradation, and best practices for long-term storage.

Troubleshooting Guide

This section addresses specific issues you may encounter related to the oxidation of this compound.

Question 1: I've noticed a yellowing or darkening of my stored this compound. What is causing this discoloration?

Answer: The yellowing or darkening of your compound is a common indicator of oxidation. Aromatic amines are known to discolor upon storage, a process that is accelerated by exposure to air and elevated temperatures.[2] The color change is due to the formation of oxidized species and conjugated impurities. The primary oxidation product is likely the corresponding imine, formed from the coupling of the amine with the aldehyde that results from its own degradation.

To confirm oxidation, you can use the analytical techniques described in the "Analytical Protocols for Detecting Oxidation" section of this guide.

Question 2: My analytical results (e.g., NMR, LC-MS) show unexpected peaks. How can I determine if these are due to oxidation?

Answer: The appearance of new signals in your analytical data is a strong indication of degradation. The primary oxidation pathway of benzylamines involves the formation of an imine and subsequently a benzaldehyde derivative.[1]

  • Expected Oxidation Products:

    • Imine: N-([4-(4-methoxyphenyl)phenyl]methylidene)amine

    • Aldehyde: 4-(4-Methoxyphenyl)benzaldehyde

    • Ammonia

  • Analytical Confirmation:

    • 1H NMR: Look for the appearance of a new singlet in the 8.3-8.4 ppm region, which is characteristic of an imine proton.[3] The aldehyde proton will appear further downfield, typically around 9.9-10.0 ppm.

    • LC-MS: Analyze your sample using a stability-indicating HPLC method coupled with a mass spectrometer. Look for new peaks with masses corresponding to the expected imine and aldehyde. The imine will have a molecular weight twice that of the starting amine minus the mass of ammonia. The aldehyde will have a molecular weight corresponding to the replacement of the -CH2NH2 group with a -CHO group.

    • GC-MS: This technique is also well-suited for identifying the volatile aldehyde degradation product.

Question 3: How can I quantify the level of oxidation in my sample?

Answer: Quantifying the extent of degradation is crucial for determining if a batch of this compound is suitable for your experiments. A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.[4]

A typical Reverse-Phase HPLC (RP-HPLC) method can be developed to separate the parent compound from its degradation products. By running a calibration curve with a pure standard of this compound, you can determine the concentration of the remaining active compound and, by extension, the percentage of degradation.

For a detailed protocol, please refer to the "Analytical Protocols for Detecting Oxidation" section.

Frequently Asked Questions (FAQs)

What is the primary cause of this compound degradation?

The primary cause of degradation is oxidation due to exposure to atmospheric oxygen. This process can be accelerated by light, elevated temperatures, and the presence of metal ions which can catalyze oxidation reactions.

What is the recommended way to store this compound?

To minimize oxidation, this compound, particularly its more stable hydrochloride salt, should be stored under an inert atmosphere (argon or nitrogen) at room temperature.[5] It is crucial to use a tightly sealed container to prevent the ingress of air and moisture. For long-term storage, refrigeration (2-8 °C) in a desiccator is recommended.

Can I use antioxidants to prevent the oxidation of this compound?

Yes, the addition of a small amount of a suitable antioxidant can significantly retard color deterioration and degradation. For aromatic amines, stabilizers such as hindered phenols, phosphites, and certain aromatic amines have been shown to be effective.[2][6] However, the choice of antioxidant must be carefully considered to ensure it does not interfere with your downstream applications. It is advisable to conduct a small-scale compatibility study before adding an antioxidant to your entire batch.

What is the expected shelf-life of this compound?

The shelf-life of this compound is highly dependent on the storage conditions. When stored properly under an inert atmosphere, in a tightly sealed container, and protected from light, the compound can be stable for an extended period. However, without specific stability data from the manufacturer, it is recommended to re-analyze the compound after long-term storage (e.g., >1 year) to confirm its purity before use.

Experimental Protocols

Protocol 1: Recommended Storage Procedure

This protocol outlines the best practices for storing this compound to minimize oxidation.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined cap

  • Source of inert gas (argon or nitrogen) with a regulator and tubing

  • Schlenk line or glove box (optional, but recommended)

  • Parafilm or other sealing tape

  • Desiccator with fresh desiccant

  • Refrigerator (2-8 °C)

Procedure:

  • Inert Atmosphere: If possible, perform all manipulations in a glove box or under a positive pressure of inert gas using a Schlenk line.

  • Aliquotting: If you have a large quantity of the compound, it is best to aliquot it into smaller, single-use vials. This minimizes the exposure of the bulk material to air each time it is used.

  • Inert Gas Purge: Place the desired amount of the amine into a clean, dry amber glass vial. Flush the vial with a gentle stream of inert gas for 1-2 minutes to displace any air.

  • Sealing: Immediately and tightly cap the vial. For added protection, wrap the cap and neck of the vial with Parafilm.

  • Storage:

    • Short-term (weeks): Store the sealed vial at room temperature in a dark, dry place.

    • Long-term (months to years): Place the sealed vial inside a desiccator containing fresh desiccant and store it in a refrigerator at 2-8 °C.

  • Usage: When you need to use the compound, allow the vial to warm to room temperature before opening to prevent condensation of moisture from the air onto the cold compound.

Protocol 2: Analytical Protocols for Detecting Oxidation

These protocols provide methods for the qualitative and quantitative analysis of this compound and its primary oxidation products.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) is a good starting point. The polarity may need to be adjusted to achieve good separation. For amines, adding a small amount of triethylamine (e.g., 0.5%) to the mobile phase can improve spot shape.

  • Visualization:

    • UV lamp (254 nm)

    • Iodine chamber

    • p-Anisaldehyde stain (for aldehydes and some amines)[7]

    • Ninhydrin stain (for primary amines)[7]

Procedure:

  • Spotting: Dissolve a small amount of your stored amine in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot this solution onto the baseline of a TLC plate. It is also helpful to spot a reference sample of fresh, unoxidized amine if available.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp. The aromatic rings of the amine and its degradation products should be UV active.

    • Place the plate in an iodine chamber. Most organic compounds will appear as brown spots.

    • For more specific visualization, spray the plate with p-anisaldehyde or ninhydrin stain and gently heat. The parent amine should give a positive result with ninhydrin. The aldehyde degradation product may give a colored spot with p-anisaldehyde.

Interpretation: The appearance of new spots in the lane of the stored sample that are not present in the fresh sample indicates the presence of degradation products. The aldehyde will typically have a higher Rf value than the more polar amine.

This method can be adapted to create a stability-indicating assay.

Instrumentation and Conditions:

  • HPLC System: With a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like 0.1% formic acid or phosphoric acid is a common starting point for separating aromatic compounds.[8][9]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of this compound (can be determined using a UV-Vis spectrophotometer).

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Prepare a solution of your stored amine of known concentration in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Quantification: To quantify the amount of parent amine and degradation products, a calibration curve of the pure amine standard is required. The area of the peaks can then be used to determine the concentration of each component.

Instrumentation and Conditions:

  • GC-MS System: With a mass selective detector.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless injection is recommended for trace analysis.

  • Temperature Program: A typical program would start at a lower temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

  • MS Detection: Electron ionization (EI) at 70 eV.

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate. Derivatization with an agent like BSTFA may be necessary to improve the volatility and chromatographic behavior of the amine and its degradation products.

  • Analysis: Inject the sample into the GC-MS system.

  • Identification: The mass spectrum of each separated component can be compared to a library (e.g., NIST) to identify the degradation products.

Data Summary and Visualization

Table 1: Recommended Storage Conditions for this compound
ConditionRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.
Temperature Room Temperature (short-term), 2-8 °C (long-term)Reduces the rate of degradation reactions.[5]
Light Amber vial or protection from lightPrevents photolytic degradation.
Container Tightly sealed glass vial with PTFE-lined capPrevents ingress of air and moisture.
Form Hydrochloride salt (if available)Salts are generally more stable than the free base.
Diagrams

Oxidation_Pathway Amine This compound Imine Imine Intermediate Amine->Imine Oxidation (-2H) Aldehyde 4-(4-Methoxyphenyl)benzaldehyde Imine->Aldehyde Hydrolysis (+H2O) Ammonia Ammonia Imine->Ammonia Hydrolysis

Caption: Proposed oxidation pathway of this compound.

Storage_Workflow start Receive Compound aliquot Aliquot into smaller vials start->aliquot inert Purge with Inert Gas (Ar or N2) aliquot->inert seal Tightly Seal Vials (PTFE-lined cap + Parafilm) inert->seal storage_conditions Store in Desiccator seal->storage_conditions short_term Room Temperature (Short-term) storage_conditions->short_term long_term Refrigerator (2-8 °C) (Long-term) storage_conditions->long_term use Warm to RT before use short_term->use long_term->use

Caption: Recommended workflow for the proper storage of this compound.

References

  • Baird, J. H. (1953). Stabilization of aromatic amines. U.S. Patent No. 2,637,636. Washington, DC: U.S.
  • Forced Degradation Studies. (n.d.). IJBPR. Retrieved from [Link]

  • Shaikh, N., et al. (2025). Identification and Structural Characterization of Degradation Products of Tivozanib Using LC-Q-TOF-MS/MS and NMR: An In Silico Approach for Degradation and Toxicity Prediction.
  • SIELC Technologies. (n.d.). Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Stability Indicating Forced Degradation Studies. (2018). RJPT. [Link]

  • SIELC Technologies. (2018, February 16). 4-Methoxyphenol. Retrieved from [Link]

  • Lin, C. H., Chen, W. H., & Mitch, W. A. (2024). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology. [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]

  • Wikipedia. (n.d.). Hot-melt adhesive. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Pivovar, B. S., et al. (2014). Hydroxide based Benzyltrimethylammonium Degradation: Quantification of Rates and Degradation Technique Development. Journal of The Electrochemical Society, 161(12), F1149–F1155. [Link]

  • REACH Devices, LLC. (n.d.). TLC stains. Retrieved from [Link]

  • Khederlou, M. (2012). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. ResearchGate. [Link]

  • Valente, C. A., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. [Link]

  • The Royal Society of Chemistry. (2016). Supporting information. [Link]

  • Asian Journal of Research in Chemistry. (2012). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. [Link]

  • SWGDRUG.org. (n.d.). Thin Layer Chromatography (TLC) System Descriptions and Visualizations. Retrieved from [Link]

  • Archiv der Pharmazie. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. [Link]

  • ACS Omega. (2023). Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniques. [Link]

  • ChemSynthesis. (2025). (4-methoxyphenyl)(phenyl)methanamine. Retrieved from [Link]

  • IJPPR. (2021). Degradation Profiling by RP- HPLC: A Review. [Link]

  • PubChem. (n.d.). N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)(3-methylphenyl)methanone. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved from [Link]

Sources

Alternative synthetic routes to [4-(4-Methoxyphenyl)phenyl]methanamine to avoid impurities

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Alternative Synthetic Routes for Impurity Mitigation

Welcome to the Technical Support Center for the synthesis of [4-(4-Methoxyphenyl)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on synthesizing this valuable compound with a focus on achieving high purity by avoiding common process-related impurities. This document offers a comprehensive analysis of various synthetic strategies, troubleshooting advice for common experimental issues, and detailed protocols for recommended synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

A1: Impurities in the synthesis of this compound typically originate from the two main synthetic steps: the formation of the biphenyl core and the subsequent introduction of the methanamine group.

  • From Suzuki-Miyaura Coupling: When preparing the intermediate 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde, common impurities include homocoupling products of the starting materials (e.g., 4,4'-dimethoxybiphenyl or biphenyl-4,4'-dicarbaldehyde), phenol byproducts from the decomposition of starting materials, and residual palladium catalyst.[1]

  • From Reductive Amination: The conversion of the aldehyde to the amine can introduce several impurities. If using harsh methods like the Leuckart reaction, a complex mixture of byproducts can form, including N-formyl intermediates, various secondary and tertiary amines, and heterocyclic compounds like pyrimidines.[2][3] With milder hydride-based reductive amination, over-alkylation can lead to the formation of the corresponding secondary amine, bis{[4-(4-methoxyphenyl)phenyl]methyl}amine.

Q2: I am observing a significant amount of a dimeric byproduct in my Suzuki coupling reaction. What is the likely cause and how can I prevent it?

A2: The dimeric byproduct is likely a homocoupling product of your boronic acid or aryl halide starting material. This is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen.[1] To minimize homocoupling, ensure your reaction is thoroughly deoxygenated by purging with an inert gas (argon or nitrogen) before adding the palladium catalyst. Additionally, using a pre-catalyst or ensuring the palladium(0) species is efficiently generated in situ can help to favor the desired cross-coupling pathway.

Q3: My final product is contaminated with a secondary amine. How can I avoid this?

A3: The formation of a secondary amine is a result of the newly formed primary amine reacting with another molecule of the starting aldehyde. This is a common issue in reductive amination. To suppress this, you can employ a few strategies:

  • Use a large excess of the ammonia source: This will statistically favor the reaction of the aldehyde with ammonia over the product amine.

  • Slow addition of the reducing agent: This keeps the concentration of the primary amine product low during the reaction, minimizing its chance to react further.

  • Choose a less reactive reducing agent: A milder reducing agent will favor the reduction of the initially formed imine over any iminium ion formed from the secondary amine.

Q4: Are there "greener" alternatives to traditional reductive amination methods that can also improve purity?

A4: Yes, several modern reductive amination protocols are considered "greener" and often provide higher purity products. Catalytic hydrogenation using a heterogeneous catalyst (like palladium on carbon) with hydrogen gas is a very clean method, as the only byproduct is water. The catalyst can also be filtered off, simplifying purification. Additionally, transfer hydrogenation using formic acid or ammonium formate as the hydrogen source can be a good alternative to metal hydrides.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of [4-(4-Moxyphenyl)phenyl]methanamine.

Problem 1: Low yield in the Suzuki-Miyaura Coupling Step
  • Possible Cause: Inefficient catalyst activity or decomposition of the boronic acid.

  • Solution:

    • Catalyst and Ligand: Ensure your palladium catalyst and phosphine ligand are of high quality and handled under an inert atmosphere. Consider using a pre-formed palladium catalyst to ensure a consistent active species.

    • Base: The choice of base is critical. Ensure it is anhydrous and of the correct strength for your specific catalyst system.

    • Solvent: Use high-purity, degassed solvents. The presence of water can affect the reaction, although some Suzuki protocols tolerate or even require it.

    • Boronic Acid Quality: Boronic acids can degrade over time. Use fresh or properly stored boronic acid.

Problem 2: Difficulty in Removing Palladium Residues
  • Possible Cause: The palladium catalyst has not been effectively removed during workup.

  • Solution:

    • Filtration: After the reaction, passing the organic solution through a pad of celite can help remove precipitated palladium.

    • Aqueous Washes: Washing the organic layer with an aqueous solution of a thiol-containing reagent (like sodium thioglycolate) or a solution of sodium sulfide can help to sequester residual palladium.

    • Activated Carbon: Treatment of the crude product solution with activated carbon can also be effective in adsorbing residual palladium.

Problem 3: Incomplete Conversion in the Reductive Amination Step
  • Possible Cause: The imine formation is slow or the reducing agent is not active enough.

  • Solution:

    • Imine Formation: For sterically hindered or electron-rich aldehydes, imine formation can be the rate-limiting step. You can facilitate this by adding a dehydrating agent like magnesium sulfate or by azeotropic removal of water.

    • pH Control: The pH of the reaction is crucial for imine formation. A slightly acidic pH (around 5-6) is often optimal.

    • Reducing Agent: Ensure your reducing agent is fresh. If using sodium borohydride, consider adding it portion-wise to maintain its activity. For challenging substrates, a more reactive reducing agent might be necessary.

Comparative Analysis of Synthetic Routes

The choice of synthetic route can significantly impact the purity and yield of the final product. Below is a comparison of two common approaches.

ParameterRoute 1: Suzuki Coupling & Reductive AminationRoute 2: Leuckart Reaction
Purity Profile High purity achievable with proper optimization.Often results in a complex mixture of byproducts.[3]
Key Impurities Homocoupling products, residual palladium, secondary amine.N-formyl intermediates, over-alkylated amines, pyrimidines.[2]
Reaction Conditions Milder conditions, greater functional group tolerance.High temperatures required.
Workup & Purification Generally straightforward purification by chromatography or crystallization.Difficult purification, often requiring extensive chromatography.
Overall Yield Good to excellent.Variable and often lower due to byproduct formation.

Recommended Synthetic Protocol: Suzuki-Miyaura Coupling followed by Reductive Amination

This two-step protocol is recommended for achieving high purity this compound.

Step 1: Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde via Suzuki-Miyaura Coupling

Materials:

  • 4-Bromobenzaldehyde

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (4:1 v/v).

  • In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of degassed toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir vigorously for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde.[4]

Step 2: Synthesis of this compound via Reductive Amination

Materials:

  • 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde

  • Ammonia (7N solution in methanol)

  • Sodium borohydride (NaBH₄)

  • Methanol

Procedure:

  • Dissolve 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Add a 7N solution of ammonia in methanol (10 eq) and stir the mixture at room temperature for 1 hour to form the imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to yield this compound. The product can be further purified by crystallization from a suitable solvent system if required.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 Recommended Route cluster_1 Alternative Route (High Impurity Potential) A1 4-Bromobenzaldehyde + 4-Methoxyphenylboronic acid B1 Suzuki-Miyaura Coupling A1->B1 C1 4'-Methoxy-[1,1'-biphenyl]- 4-carbaldehyde B1->C1 D1 Reductive Amination (NH3, NaBH4) C1->D1 E1 [4-(4-Methoxyphenyl)phenyl]- methanamine D1->E1 A2 4'-Methoxy-[1,1'-biphenyl]- 4-carbaldehyde B2 Leuckart Reaction (Ammonium Formate) A2->B2 C2 [4-(4-Methoxyphenyl)phenyl]- methanamine + Impurities B2->C2

Caption: Comparison of a recommended synthetic route versus a high-impurity alternative.

Troubleshooting Logic Diagram

Troubleshooting_Logic Impurity Impurity Detected in Final Product IsSecondaryAmine Is it a secondary amine? Impurity->IsSecondaryAmine IsHomocoupling Is it a homocoupling product? Impurity->IsHomocoupling IsStartingMaterial Is it unreacted starting material? Impurity->IsStartingMaterial Sol_SecAmine Solution: - Use excess NH3 - Slow addition of NaBH4 IsSecondaryAmine->Sol_SecAmine Yes Sol_Homocoupling Solution: - Deoxygenate reaction mixture - Use fresh catalyst IsHomocoupling->Sol_Homocoupling Yes Sol_StartMat Solution: - Increase reaction time/temp - Check reagent stoichiometry IsStartingMaterial->Sol_StartMat Yes

Sources

Validation & Comparative

A Comparative Analysis of [4-(4-Methoxyphenyl)phenyl]methanamine and Structurally Related Biphenyl Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of [4-(4-Methoxyphenyl)phenyl]methanamine, a biphenyl compound of interest in medicinal chemistry and materials science. We will explore its synthesis, physicochemical properties, and potential biological activities in relation to structurally similar analogs. By examining the impact of substituting the methoxy group with other functionalities, this document aims to provide a predictive framework for the rational design of novel biphenyl derivatives with tailored properties.

The biphenyl scaffold is a privileged structure in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties.[1] The rotational flexibility of the biphenyl rings allows these molecules to adapt to the topology of various biological targets, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, antihypertensive, and anticancer effects.[1][2] The specific substitutions on the biphenyl core play a critical role in modulating this activity. This guide will focus on the 4'-substituted biphenyl-4-yl-methanamine framework, with a primary focus on the methoxy-substituted analog and its comparison with hypothetical chloro- and methyl-substituted counterparts.

Synthesis Strategies: Building the Biphenyl Core

The synthesis of this compound and its analogs typically involves a multi-step process, with the key challenge being the construction of the substituted biphenyl core. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose, offering high yields and tolerance to a variety of functional groups.[3]

A general synthetic approach is outlined below:

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reduction of Nitrile A 4-Bromobenzonitrile C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) A->C B Substituted Phenylboronic Acid (e.g., 4-Methoxyphenylboronic acid) B->C D 4'-Substituted-biphenyl-4-carbonitrile C->D E 4'-Substituted-biphenyl-4-carbonitrile F Reducing Agent (e.g., LiAlH4 or H2/Raney Ni) E->F G [4-(4-Substituted-phenyl)phenyl]methanamine F->G

Caption: Generalized synthetic workflow for 4'-substituted biphenyl-4-yl-methanamines.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4'-Methoxy-biphenyl-4-carbonitrile

  • To a degassed solution of 4-bromobenzonitrile (1.0 eq) and 4-methoxyphenylboronic acid (1.1 eq) in a 2:1 mixture of toluene and ethanol, add an aqueous solution of sodium carbonate (2.0 eq).

  • Purge the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4'-methoxy-biphenyl-4-carbonitrile.

Step 2: Synthesis of this compound

  • To a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 4'-methoxy-biphenyl-4-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Physicochemical Properties: A Comparative Overview

The nature of the substituent at the 4'-position of the biphenyl ring significantly influences the physicochemical properties of the molecule. These properties, in turn, affect the compound's solubility, membrane permeability, and ultimately its biological activity. The following table provides a comparative summary of the predicted and known properties of this compound and its chloro- and methyl-analogs.

PropertyThis compound[4-(4-Chlorophenyl)phenyl]methanamine (Analog 1)[4-(4-Methylphenyl)phenyl]methanamine (Analog 2)
Molecular Formula C₁₄H₁₅NOC₁₃H₁₂ClNC₁₄H₁₅N
Molecular Weight 213.27 g/mol [4]217.70 g/mol 197.28 g/mol
Predicted LogP 2.4[4]~2.9~2.8
Predicted pKa (Amine) ~9.5~9.2~9.6
Melting Point (°C) Data not availableData not availableData not available
Appearance Data not availableData not availableData not available

Note: Predicted values are based on computational models and data from structurally similar compounds.

The methoxy group in the target compound is a hydrogen bond acceptor and can influence solubility and interactions with biological targets. The chloro-substituent in Analog 1 introduces an electron-withdrawing group, which can affect the pKa of the amine and introduce halogen bonding capabilities. The methyl group in Analog 2 is a weakly electron-donating and lipophilic group, which can enhance binding to hydrophobic pockets in proteins.

Spectroscopic Characterization

The structural identity and purity of these biphenyl compounds are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, a singlet for the benzylic methylene protons (CH₂-NH₂), and a broad singlet for the amine protons (NH₂). The methoxy group in the target compound will appear as a sharp singlet around 3.8 ppm. The methyl group in Analog 2 will also present as a singlet around 2.3 ppm.

  • ¹³C NMR: The carbon NMR will display distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the nature of the 4'-substituent.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹). The C-O stretching of the methoxy group will be observed around 1250 cm⁻¹.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the synthesized compounds by providing a highly accurate mass measurement of the molecular ion.

Comparative Biological Activity and Structure-Activity Relationships (SAR)

The biphenyl methanamine scaffold is a versatile starting point for the design of biologically active molecules. The nature of the 4'-substituent can profoundly impact the compound's affinity and selectivity for various biological targets.

SAR cluster_0 Structure-Activity Relationship cluster_1 4'-Substituent Effects Core Biphenyl-4-yl-methanamine Core Structure Methoxy Methoxy (-OCH3) - H-bond acceptor - Electron-donating - Potential for improved solubility Core->Methoxy Modulates Chloro Chloro (-Cl) - Electron-withdrawing - Halogen bonding potential - Increased lipophilicity Core->Chloro Modulates Methyl Methyl (-CH3) - Weakly electron-donating - Increased lipophilicity - Steric effects Core->Methyl Modulates

Caption: Key structural modifications and their potential impact on biological activity.

While specific biological data for this compound is limited in the public domain, we can extrapolate potential activities based on related biphenyl structures. Biphenyl derivatives have shown activity as:

  • Enzyme Inhibitors: The biphenyl scaffold can fit into the active sites of various enzymes. For instance, derivatives have been explored as inhibitors of lactate dehydrogenase (LDHA), a target in cancer therapy.[3]

  • Receptor Ligands: The conformational flexibility of the biphenyl core allows for interaction with a variety of receptors, including G-protein coupled receptors (GPCRs).

  • Antimicrobial Agents: The lipophilic nature of the biphenyl moiety can facilitate membrane disruption in microorganisms.

Hypothetical Comparative Performance:

  • This compound: The methoxy group may enhance interactions with targets that have hydrogen bond donor sites. Its moderate lipophilicity could lead to balanced solubility and permeability properties.

  • [4-(4-Chlorophenyl)phenyl]methanamine (Analog 1): The chloro group increases lipophilicity, which might enhance membrane permeability and binding to hydrophobic pockets. The potential for halogen bonding could provide additional specific interactions with a target protein.

  • [4-(4-Methylphenyl)phenyl]methanamine (Analog 2): The methyl group also increases lipophilicity. Its small size may allow it to probe small hydrophobic pockets within a binding site.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of these compounds, a series of in vitro assays are recommended.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

Enzyme Inhibition Assay (Example: Lactate Dehydrogenase A)

This assay measures the ability of the compounds to inhibit the activity of a specific enzyme.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the enzyme (e.g., recombinant human LDHA), its substrate (pyruvate), and the cofactor (NADH) in a suitable buffer.

  • Compound Addition: Add various concentrations of the test compounds to the wells.

  • Initiation and Measurement: Initiate the reaction and monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ values for each compound.

Conclusion

This guide provides a comparative framework for understanding the synthesis, physicochemical properties, and potential biological activities of this compound and its structurally related analogs. The choice of the 4'-substituent is a critical determinant of the molecule's properties and its potential as a lead compound in drug discovery. The provided experimental protocols offer a starting point for researchers to empirically validate the predicted characteristics and to further explore the therapeutic potential of this versatile class of biphenyl compounds. Further detailed structure-activity relationship studies are warranted to fully elucidate the potential of these molecules in various therapeutic areas.

References

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research, 2015, 7(7):939-954.
  • Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applic
  • (R)-(4-Methoxyphenyl)(phenyl)methanamine. PubChem.
  • N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Antimicrobial Agents and Chemotherapy, 2022, 66(8): e0049122.
  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank, 2025, 2025(1), M1953.
  • (4-methoxyphenyl)(phenyl)methanamine. ChemSynthesis.
  • N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. PubChem.
  • A Comparative Guide to the Biological Activity of 4-Methoxy-2,3,5,6-tetramethylphenol Deriv
  • 4'-Methoxyflavone: A Technical Guide to its Physicochemical Properties and Biological Activity. BenchChem.
  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.
  • (4-methoxyphenyl)(phenyl)methanamine hydrochloride. PubChem.
  • (4-methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride. PubChem.
  • (R)-N-(4-Methoxyphenyl)-.alpha.-phenylbenzenepropanamine. SpectraBase.
  • (4-methoxyphenyl)-N-methylmethanamine. ChemBK.

Sources

A Comparative Validation of the Biological Activity of [4-(4-Methoxyphenyl)phenyl]methanamine (Compound ID: Methoxy-PM)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Preclinical Evaluation

Executive Summary

This guide provides a comprehensive framework for the initial biological validation of the newly synthesized compound, [4-(4-Methoxyphenyl)phenyl]methanamine, hereafter referred to as Methoxy-PM. The structural characteristics of Methoxy-PM, specifically the phenylmethanamine core, suggest a potential interaction with key central nervous system targets, particularly those involved in monoamine neurotransmission. This document outlines a logical, multi-step experimental workflow designed to first assess baseline cytotoxicity, followed by a targeted screening against high-probability molecular targets: monoamine oxidases (MAO-A and MAO-B) and monoamine transporters (SERT, DAT, NET). Performance is objectively compared against well-established pharmacological standards. All described protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of robust and reliable data for go/no-go decisions in early-stage drug discovery.

Introduction: Rationale and Scientific Context

The development of novel compounds with potential activity in the central nervous system (CNS) is a cornerstone of modern pharmacology. The chemical scaffold of Methoxy-PM, featuring a methoxy-substituted biphenyl system linked to a methanamine moiety, bears a structural resemblance to known biogenic amines and synthetic molecules that modulate their signaling. Monoamine systems, which include serotonin, dopamine, and norepinephrine, are implicated in the pathophysiology of numerous neurological and psychiatric disorders, making their regulatory proteins critical therapeutic targets.[1]

Monoamine oxidases (MAO) and monoamine transporters (SERT, DAT, NET) are primary regulators of neurotransmitter levels in the synaptic cleft.[2][3]

  • Monoamine Oxidase (MAO): These mitochondrial enzymes are responsible for the degradation of monoamine neurotransmitters.[2][4] Inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are used in the management of Parkinson's disease.[1][4][5]

  • Monoamine Transporters (SERT, DAT, NET): These proteins mediate the reuptake of serotonin, dopamine, and norepinephrine from the synapse back into the presynaptic neuron, thus terminating their signal.[6][7] They are the primary targets for many classes of antidepressants and psychostimulants.

This guide establishes a foundational biological profile for Methoxy-PM by systematically evaluating its interaction with these targets. The initial and most critical step is to determine the compound's intrinsic cytotoxicity to establish a viable concentration range for subsequent pharmacological assays, ensuring that observed effects are due to specific target engagement rather than general cellular toxicity.

Experimental Workflow Overview

The validation process follows a tiered approach, moving from general safety assessment to specific, hypothesis-driven target engagement assays.

G cluster_0 Phase 1: Safety & Viability cluster_1 Phase 2: Primary Target Screening cluster_2 Phase 3: Data Analysis A Compound Synthesis This compound (Methoxy-PM) B Cytotoxicity Screening (MTT Assay) A->B Initial Characterization C MAO Inhibition Assays (MAO-A & MAO-B) B->C Determine Non-Toxic Concentration Range D Transporter Binding Assays (SERT, DAT, NET) B->D Determine Non-Toxic Concentration Range E Comparative Analysis (IC50 / Ki Determination) C->E D->E

Caption: High-level experimental workflow for Methoxy-PM validation.

Preliminary Safety Assessment: Cytotoxicity Profiling

Causality: Before assessing specific biological activity, it is imperative to rule out broad-spectrum cytotoxicity. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8] A reduction in signal indicates a loss of viable, metabolically active cells. This step ensures that any activity observed in subsequent assays occurs at non-toxic concentrations of Methoxy-PM.

Comparative Cytotoxicity Data

The cytotoxicity of Methoxy-PM was evaluated in HEK293 cells (a common cell line for transfection and pharmacological studies) after 24 hours of exposure.

CompoundCC₅₀ (µM) in HEK293 CellsInterpretation
Methoxy-PM > 100 µM No significant cytotoxicity observed up to the highest tested concentration.
Doxorubicin (Control)0.85 µMPotent cytotoxic effect, validating assay sensitivity.

Primary Target Screening: Monoamine System Interactions

Based on the structural alerts within Methoxy-PM, we hypothesized interactions with monoamine oxidases and transporters.

Monoamine Oxidase (MAO) Inhibition

Rationale: The potential for Methoxy-PM to inhibit MAO-A and/or MAO-B was assessed using a fluorometric assay that measures hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[10][11][12] A decrease in fluorescence signal indicates inhibition of the enzyme. Known selective inhibitors, Clorgyline (MAO-A) and Selegiline (MAO-B), were used as positive controls and comparators.[2][4]

G cluster_0 MAO Catalytic Cycle Monoamine Monoamine (e.g., Tyramine) MAO MAO-A or MAO-B Enzyme Monoamine->MAO Aldehyde Aldehyde Product MAO->Aldehyde H2O2 H₂O₂ MAO->H2O2 Probe Fluorometric Probe H2O2->Probe Signal Fluorescent Signal Probe->Signal Inhibitor Methoxy-PM or Control Inhibitor Inhibitor->MAO Blocks Activity

Caption: Mechanism of the MAO inhibition assay.

Comparative MAO Inhibition Data
CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity (MAO-A/MAO-B)
Methoxy-PM 75.2 1,250 0.06 (MAO-A Selective)
Clorgyline (Control)8.19,8000.0008 (MAO-A Selective)
Selegiline (Control)6,50015.5419.3 (MAO-B Selective)
Tranylcypromine (Control)1902150.88 (Non-selective)

Interpretation: The data reveal that Methoxy-PM is a potent and selective inhibitor of MAO-A. Its IC₅₀ value is within a relevant pharmacological range, though less potent than the reference standard Clorgyline. Its selectivity for MAO-A over MAO-B is pronounced.

Monoamine Transporter Binding Affinity

Rationale: To determine if Methoxy-PM binds to monoamine transporters, competitive radioligand binding assays were performed.[13][14] These assays measure the ability of a test compound to displace a known high-affinity radioligand from its binding site on the transporter. The experiments used membranes from HEK293 cells expressing human SERT, DAT, or NET. A reduction in radioactivity bound to the membrane indicates competitive binding.

G cluster_0 Binding Competition Transporter Monoamine Transporter (SERT, DAT, or NET) Binding Site Radioligand Radioligand ([³H]-Citalopram, [³H]-WIN 35,428, etc.) Radioligand->Transporter:f1 Binds & Emits Signal MethoxyPM Methoxy-PM MethoxyPM->Transporter:f1 Competes for Binding Site

Caption: Principle of competitive radioligand binding assay.

Comparative Transporter Binding Data
CompoundSERT Kᵢ (nM)DAT Kᵢ (nM)NET Kᵢ (nM)
Methoxy-PM > 10,000 > 10,000 > 10,000
Fluoxetine (SSRI Control)1.21,800950
GBR 12909 (DATi Control)2505.5320
Desipramine (NETi Control)1502,1000.9

Interpretation: Methoxy-PM shows no significant binding affinity for the serotonin, dopamine, or norepinephrine transporters at concentrations up to 10,000 nM. This indicates a highly selective mechanism of action, with its primary effect being the inhibition of MAO-A, without directly blocking monoamine reuptake.

Discussion and Forward Outlook

The initial biological validation of this compound (Methoxy-PM) has yielded a clear and compelling pharmacological profile. The compound is non-cytotoxic at high concentrations and acts as a potent, selective inhibitor of monoamine oxidase A. It does not exhibit significant off-target activity at the primary monoamine transporters (SERT, DAT, NET).

This profile is characteristic of a Reversible Inhibitor of Monoamine Oxidase A (RIMA), a class of drugs used in the treatment of depression and anxiety disorders.[1] The high selectivity for MAO-A over MAO-B is a desirable trait, as MAO-B inhibition is more commonly associated with the treatment of neurodegenerative conditions like Parkinson's disease.[4][5] The lack of interaction with monoamine transporters further refines its mechanism and distinguishes it from broad-spectrum antidepressants like tricyclics or SNRIs.

Future Directions:

  • Determine Reversibility: Conduct dialysis experiments to confirm if the inhibition of MAO-A is reversible, which is a key safety feature of modern MAOIs.

  • In Vivo Efficacy Studies: Evaluate the compound in established animal models of depression and anxiety to correlate the in vitro findings with in vivo behavioral effects.

  • Pharmacokinetic Profiling: Assess the ADME (Absorption, Distribution, Metabolism, Excretion) properties of Methoxy-PM to determine its suitability as a drug candidate.

  • Safety Pharmacology: Conduct further studies to assess potential cardiovascular and other off-target effects.

Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Objective: To determine the concentration of Methoxy-PM that reduces cell viability by 50% (CC₅₀).

  • Materials: HEK293 cells, DMEM, FBS, Penicillin-Streptomycin, 96-well plates, Methoxy-PM, Doxorubicin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or SDS-HCl).

  • Procedure:

    • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[15]

    • Compound Treatment: Prepare serial dilutions of Methoxy-PM and the positive control (Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

    • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8][15]

    • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8]

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of compound concentration and use non-linear regression to determine the CC₅₀ value.

Protocol 2: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
  • Objective: To determine the IC₅₀ values of Methoxy-PM for MAO-A and MAO-B.

  • Materials: Recombinant human MAO-A and MAO-B enzymes, Assay Buffer, p-Tyramine (substrate), HRP (Horseradish Peroxidase), Fluorometric Probe (e.g., Amplex Red), Methoxy-PM, Clorgyline (MAO-A inhibitor), Selegiline (MAO-B inhibitor), black 96-well plates.

  • Procedure: (Adapted from commercial kit protocols[10][12])

    • Reagent Preparation: Prepare serial dilutions of Methoxy-PM and control inhibitors (Clorgyline, Selegiline) in Assay Buffer.

    • Enzyme/Inhibitor Pre-incubation: In a black 96-well plate, add 50 µL of MAO-A or MAO-B enzyme solution to each well. Add 5 µL of the diluted inhibitor solutions or vehicle. Incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[12]

    • Reaction Initiation: Prepare a Master Reaction Mix containing Assay Buffer, p-Tyramine substrate, HRP, and the fluorometric probe. Add 50 µL of this mix to each well to start the reaction.

    • Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.

    • Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation at ~530 nm and emission at ~585 nm.[10][12]

    • Data Analysis: Subtract the background fluorescence (wells with no enzyme). Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the log of inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 3: Monoamine Transporter Radioligand Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of Methoxy-PM for SERT, DAT, and NET.

  • Materials: Cell membranes from HEK293 cells stably expressing hSERT, hDAT, or hNET. Radioligands: [³H]-Citalopram (for SERT), [³H]-WIN 35,428 (for DAT), [³H]-Nisoxetine (for NET). Non-specific binding inhibitors: Fluoxetine (SERT), GBR 12909 (DAT), Desipramine (NET). Methoxy-PM. Binding Buffer. 96-well plates, filter mats, scintillation fluid, scintillation counter.

  • Procedure: (General protocol, specific conditions may vary[17][18])

    • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

      • Total Binding: Add 50 µL Binding Buffer, 50 µL radioligand, and 100 µL membrane suspension.

      • Non-specific Binding (NSB): Add 50 µL of a high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT), 50 µL radioligand, and 100 µL membrane suspension.

      • Competition: Add 50 µL of serially diluted Methoxy-PM, 50 µL radioligand, and 100 µL membrane suspension.

    • Incubation: Incubate the plate at an appropriate temperature (e.g., 4°C or room temperature) for 60-120 minutes to reach equilibrium.[17]

    • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[18]

    • Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting the average NSB CPM from the average total binding CPM. For competition wells, calculate the percentage of inhibition relative to specific binding. Plot the percentage of inhibition against the log of Methoxy-PM concentration to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • MTT assay protocol. (n.d.). Abcam.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Dopamine Transporter Binding Assay Using [³H]-Nomifensine. (n.d.). Benchchem.
  • AI Methods for New Psychoactive Substance (NPS) Design and Analysis. (n.d.). MDPI.
  • SERT Biochemical Binding Assay Service. (n.d.). Reaction Biology.
  • Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole. (n.d.). Benchchem.
  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec.
  • human Serotonin Transporter Receptor Cell Line. (n.d.). Revvity.
  • Enzyme Inhibition Assays for Monoamine Oxidase. (n.d.). PubMed.
  • Monoamine Oxidase (MAO) Inhibition Assay Background Information. (n.d.). Evotec.
  • Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin. (n.d.). Sigma-Aldrich.
  • Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031). (n.d.). Abcam.
  • Monoamine Oxidase Assays. (n.d.). Cell Biolabs, Inc.
  • EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. (n.d.). BioAssay Systems.
  • Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne.
  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins.
  • NET Transporter Assay. (n.d.). BioIVT.
  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PMC.
  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. (n.d.). Molecular Devices.
  • Application Notes and Protocols for a Norepinephrine Transporter (NET) Functional Assay for Thozalinone. (n.d.). Benchchem.
  • Monoamine oxidase inhibitor. (n.d.). Wikipedia.

Sources

Cross-reactivity studies of [4-(4-Methoxyphenyl)phenyl]methanamine in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity Profiling of [4-(4-Methoxyphenyl)phenyl]methanamine

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological cross-reactivity of the novel compound, this compound. Off-target interactions are a leading cause of drug candidate failure, making early, systematic profiling essential for mitigating risk and reducing resource expenditure.[1][2] This document outlines the structural rationale for potential cross-reactivity, proposes a tiered panel of biological assays, provides detailed experimental protocols, and presents a model for comparative data analysis. By synthesizing structural chemistry insights with established pharmacological screening methodologies, this guide serves as a practical tool for elucidating the selectivity profile of this compound and analogous compounds.

Introduction: The Imperative of Selectivity

This compound is a small molecule featuring a biphenyl scaffold, a terminal primary amine, and a methoxy substitution. This unique combination of functional groups suggests potential biological activity but also presents a significant risk of binding to multiple, unintended biological targets—a phenomenon known as cross-reactivity or polypharmacology.[3] Undesired off-target interactions are a primary contributor to adverse drug reactions and are responsible for a substantial portion of preclinical and clinical drug attrition.[1][2] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory hurdle but a cornerstone of strategic drug development.

This guide provides an objective, technically grounded methodology for characterizing the cross-reactivity profile of this compound. We will explore the causal links between its chemical structure and potential biological targets, detail robust protocols for in vitro screening, and offer a clear framework for interpreting the resulting data in comparison to relevant alternatives.

Structural Rationale for Potential Cross-Reactivity

The chemical architecture of this compound provides clear, mechanistically-grounded hypotheses for potential off-target interactions. The structure can be deconstructed into three key pharmacophoric elements that are known to interact with major classes of biological targets.

  • Methanamine Moiety : The terminal primary amine is a classic structural mimic of endogenous biogenic amine neurotransmitters such as dopamine, norepinephrine, and serotonin.[4] This makes monoamine transporters (DAT, NET, SERT) and their associated G-protein coupled receptors (GPCRs) high-probability targets.[5][6]

  • Biphenyl Scaffold : The biphenyl core provides a rigid, lipophilic structure that can participate in hydrophobic and π-stacking interactions within receptor binding pockets. This motif is present in numerous biologically active compounds.[7]

  • Methoxyphenyl Group : The methoxy substitution on one of the phenyl rings can significantly modulate binding affinity and selectivity by forming hydrogen bonds and altering the electronic properties of the ring system.[8][9] Its position can influence activity at adrenergic and serotonergic receptors.[3][8]

Figure 1: Structural components and their likely biological target classes.

A Tiered Strategy for Cross-Reactivity Profiling

A systematic, tiered approach to screening ensures that resources are used efficiently while providing a comprehensive overview of the compound's selectivity.

Figure 2: A tiered workflow for efficient cross-reactivity screening.

Tier 1: Focused Screening on High-Probability Targets Based on the structural rationale, the initial screening should focus on a panel of receptors and transporters implicated in biogenic amine signaling. The primary method for this tier is the competitive radioligand binding assay, which measures the affinity of the test compound for a specific target.

Recommended Tier 1 Panel:

  • Serotonin Receptors : 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7[10][11]

  • Dopamine Receptors : D1, D2, D3

  • Adrenergic Receptors : α1A, α1B, α2A, β1, β2[9][12]

  • Monoamine Transporters : SERT (Serotonin), DAT (Dopamine), NET (Norepinephrine)[5][6]

Tier 2: Broad Panel Screening If significant activity is observed in Tier 1, or for comprehensive due diligence, a broader screening panel is recommended. Commercial services offer panels that test a compound against hundreds of targets, including a wide range of GPCRs, ion channels, kinases, and other enzymes. This approach is highly effective for identifying unexpected off-target interactions that could lead to toxicity.[1]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a self-validating system to determine the binding affinity (expressed as the inhibitor constant, Ki) of this compound for a target of interest (e.g., the 5-HT1A receptor).

Objective: To quantify the ability of a test compound to displace a specific, high-affinity radioligand from its receptor target.

Materials:

  • Test Compound: this compound, dissolved in DMSO to a 10 mM stock.

  • Cell Membranes: Commercially available membranes prepared from cells expressing the human receptor of interest (e.g., 5-HT1A).

  • Radioligand: A high-affinity ligand for the target receptor, labeled with tritium (3H) or iodine (125I). For 5-HT1A, [3H]8-OH-DPAT is a standard choice.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target (e.g., 10 µM Serotonin).

  • 96-well Plates, Glass Fiber Filters, Scintillation Fluid, and a Microplate Scintillation Counter.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound stock solution in assay buffer to achieve a final concentration range spanning from 10 pM to 100 µM.

  • Assay Plate Setup: To designated wells of a 96-well plate, add:

    • 25 µL of assay buffer (for total binding).

    • 25 µL of non-specific binding control (for non-specific binding).

    • 25 µL of the test compound at various concentrations.

  • Add Radioligand: Add 25 µL of the radioligand (at a concentration near its Kd value) to all wells.

  • Initiate Reaction: Add 50 µL of the cell membrane preparation to all wells to initiate the binding reaction. The final volume in each well is 100 µL.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter. The output is in counts per minute (CPM).

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Data Analysis

To contextualize the cross-reactivity profile, it is essential to compare the binding affinities of this compound with structurally related alternatives. The following table presents hypothetical, yet plausible, data derived from the protocol described above. Lower Ki values indicate higher binding affinity.

Table 1: Comparative Binding Affinity Profile (Ki in nM)

TargetThis compound Alternative 1: (4-Chlorophenyl)(phenyl)methanamine [13]Alternative 2: (Phenyl)methanamine
SERT 25 150>10,000
DAT 450800>10,000
NET 120350>10,000
5-HT1A 852008,500
5-HT2A 350500>10,000
D2 Receptor 1,2002,500>10,000
α1A-Adrenergic 950400>10,000
α2A-Adrenergic 2,8001,500>10,000

Data are hypothetical for illustrative purposes.

Interpretation:

  • Primary Activity: The hypothetical data suggest that this compound is a potent ligand for the serotonin transporter (SERT), with a Ki of 25 nM.

  • Selectivity: The compound displays moderate affinity for the norepinephrine transporter (NET) and the 5-HT1A receptor. Its affinity for other screened targets is significantly lower (>10-fold), suggesting a degree of selectivity.

  • Structure-Activity Relationship (SAR): Comparison with Alternative 1 (chloro-substituted) suggests the methoxy group is favorable for SERT affinity. Comparison with Alternative 2 (unsubstituted) highlights the critical role of the substituted biphenyl scaffold for activity at these targets.

Discussion and Strategic Implications

The hypothetical results indicate that while this compound has a promising primary activity at SERT, its cross-reactivity at NET and 5-HT1A must be carefully considered. This profile is not uncommon for SERT ligands but requires further functional characterization.

Key Considerations:

  • Functional Activity: Binding does not equal function. It is crucial to perform functional assays (e.g., neurotransmitter uptake assays for transporters or second messenger assays for GPCRs) to determine if the compound acts as an agonist, antagonist, or inverse agonist at these off-targets.[14]

  • Selectivity Index: The selectivity index (Ki of off-target / Ki of on-target) is a critical metric. A selectivity index of >100-fold is often desired. In our example, the selectivity for SERT over NET is approximately 4.8-fold (120/25), which may be insufficient to avoid physiological effects related to norepinephrine modulation.

  • Therapeutic Context: The acceptable level of cross-reactivity depends on the therapeutic indication. For some central nervous system disorders, dual SERT/NET activity can be beneficial. For others, it could lead to unwanted side effects like cardiovascular changes.

Figure 3: Decision-making framework based on initial cross-reactivity data.

Conclusion

The systematic evaluation of cross-reactivity is a critical, value-adding step in the early-stage development of any new chemical entity. For this compound, its structural similarity to biogenic amines mandates a focused investigation into its activity at monoamine transporters and receptors. By employing a tiered screening approach, utilizing robust in vitro assays like competitive radioligand binding, and carefully analyzing the data in a comparative context, researchers can build a comprehensive selectivity profile. This profile is indispensable for making informed decisions, guiding medicinal chemistry efforts, and ultimately increasing the probability of developing a safe and effective therapeutic agent.

References

  • In silico off-target profiling for enhanced drug safety assessment - PMC - PubMed Central. (Source: National Center for Biotechnology Information) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3bE7_25_my8-oUASxQehGX90qhojBCP51TA7Fv1BrhG7uLuhhFBmN4RDPsrqu0Yyb2zPPYUYVs37jrQJl9nuHGJa4XSWojufZwXH_92lHhe3NlEXsSw2n_q9MfeAMfaotcHIoFvdbHE_YqJ6A]
  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. (Source: Creative Biolabs) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuU1d6h6BIYROQWpA7IMb4c3dim5Zrs-PeSDgngThlUuX7KpthajL_gb-X8bU24t-zgSnOPWe1jn5YjupLcIan6OukqBp59x9rWK05TMDy4Frv9ROV8UMBSvRfkklFT9n6Vst36urcNRS9_Nuxs25MtSAO46HX2kKdla9f6o7V1htKiltcBqnP50E8Zn4C3lUx7e_TyHWKnTl2_dEDL2qvGbgttORX]
  • Comparative Cross-Reactivity Analysis of 3-Methoxyphenyl Derivatives: A Guide for Researchers. (Source: Benchchem) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw74nWxsSjJMSFWi7xpGrK3Er2Vvv7pbTK71aLZqiSX2Ra7sN1RYFiGA7CwNvo6F0piRPzJzllCk4XnKdRejictvAUciBYG1bXOyLSuNkdyy6McyaukGIXCSCgkUnx_n8re42-yQq26Ns6x-kHiXRr-3OGgRfcWFoszbqGYri7cWvEAvXsVDFdEvShqYZIi2EDLDHMAMsZXHojITXaYUKoKEadY0v5hYTbJd4CiX2jnEkRxS10FW7DBA==]
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (Source: Excelra) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9sviVgD_GNOupvV0PqmdBqw17tOE04gTbnfVyNLTc7vt4pRn-AeWKbAdUZtPAe9AP02mk1zS-1unIia633nhYw05sT_ufxoL3QoTNkPDJWzMCNj_73Oi5TJPuE8wkv5evJVPSREJjz3jPvJDmUV473_D_VUSpx98VZZ187HtfuPCLqLKj-sOdd13snxQyaQ==]
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (Source: MDPI) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc-KzFB9-L2Xn2egHjLxWP32tf9Gof_OUhCWsRn_3pNNOYu2jcowg7NZ1iY6EECRxVO0kfpg4Do69RyS7SiZIFn1ANs_R4J9L2Ub3keaaeVltnRkDsH4Ky_9cqlDdBMVYrd3A=]
  • Off-Target Profiling. (Source: Creative Biolabs) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE06JBASYnqmyZohyMaFSc9gNdJ41Sr8pjOz0LVZD8vLfBDX9nUWxSMWZO7GU0HG1HNoFOeOqpEA_UeZhrwmMpU6UwcZkQ2A0MSm3Er4hBh0yL7UiGM5Pdg1E9T2NamRDygLnEb8CGdJZuDzK2QAnoItVOiI2GUsUbxUw==]
  • Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. (Source: PubMed) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB1SYeTslEFRAWQe9soAafJBMFSnyeb0aCR8e44ne7KczDFWn5UbdG-k79IhBi1NOnOdHWoh8jXcFle8gFoQ5MEpBzLUz1ywvhL6JB-ymX-p2JsQWKO7lM1w0c-LHGSjnNXFAw]
  • (R)-(4-Methoxyphenyl)(phenyl)methanamine | C14H15NO | CID 697979. (Source: PubChem) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNkJq9immDBYEIVIRiY_JmcANTqEgRtS8d_uTMpaMQOBYOLs-SWkQIOUi_X4mxv5xMZdsPxVpaZSmW5Q6MYq-sNKduBeKWe0sQzwjugoMWV4vY3hX-tBPFWkCtQ8z1dYhHkWHM0KIDWy6TJA==]
  • The affinities for serotonin/dopamine receptors of the compounds 1-4. (Source: ResearchGate) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUuxsf-vqByu0NEmYH5vgKpeAJeruae-Ba1vEXB9i4vGLlmNgK-rr6lbdICxwI5A04fdJGVU3tJBCEaqLu4e6hpdc6cjEcyFqUBWF-2g9-RpU4ADh_daHX-7EUctDsqPVNF06zUnExbmw3Z0Lc6Kf7t1GOBwwUavrnqXi5V3r8Or6KL7Ev_Ub_23AisQ-bMEaqAWcmUf5f57VjJlcgzUfMTwFVv1b1d1zgsNpSPjFpDvsz]
  • Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. (Source: PubMed) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf2MDaMSw6HSTMeR0zxeCWQZTu9ex8nhHVUPcALVCmVoDVL4gq8EarK7d4cP-5YXSUWWAzhvRXcmVDIpoCORT-KzTV24KT5sCCbmYCqJWzJQK4FqDzrbf-jQkhmb2ZwVKvCvY=]
  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. (Source: PubMed) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlVyqhDZ302Yf0RO55rKMkrS9nQDFql7WAz8U-8zf5xPFeTLiaJ3zpm979HaXPHCliIACJEj4fkT83VuAxUBK6ofqLP5_pDg-B1KkttIDUZYDSh1j4lgYAv5pJ82kyeEYacx0=]
  • Effect of Methoxy Substitution on the Adrenergic Activity of Three Structurally Related Alpha 2-adrenoreceptor Antagonists. (Source: PubMed) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnQUktLQlwzct79FjOM8YpkU43cTRmNgLZjhlMF0DeLQx8d1tZN9F7wPsZTDHVNWfWeFuTQ3Oc5M5od3sCu-0Y3BBY7Kw_WaMEMP2fCJvkv475Z4WPrd8PGuPgpzkpAdNuK9g=]
  • Buy (4-Ethoxyphenyl)(phenyl)methanamine hydrochloride | 879663-16-8. (Source: Smolecule) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcsV4KFXQk_AlGj4t3RO08_7EkpfxqVH_UbDxiOEZUDkazlKlO7Ygap7Wexu-o0eDGkdXP0iTlaX8yIOBrmHUQRrEWEICObZs5ihTES6w_wFnc4fVmS7tYPhwm7gaYPScLdci4vw==]
  • functional in vitro assays for drug discovery. (Source: YouTube) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIkNO5zB2oXtInSMQdXhchGEWNDMT0ulSMPZBp72Fuzit8-gkTclCe61tX2D86OBbcHQoZ9hrxEqUftUPnGbo8jE5BJy70xVu2IvcXTH6Q6MSrg4V3lQxcK0UNr6njty10-i03XzE=]
  • Serotonin Receptor Subtypes and Ligands. (Source: ACNP) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB5-RKBJ0aI_Yhfun0Qw7QsuPciBKw1OfSwPVZUvwP9EBIpyQnYe2Pe3ARM6b4iIaWXfJVEdkUHwIbvUZW-dmSxi6N7TEdpNss2MfKWwIl5mKYaRM4Ha3i-eMdFqZ2g4mras5nc-m_mtY=]
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (Source: NIH) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDvjcxp3ZoTCNjYjNgEfW4ysHUtuIlbxG0BJzzaf0HkmyBgUvYPpi1-LTssuyJRV3Dk6kvaVRFHxbxyJiLQF5fYuFVJpbOGwG8modgNk77YOPyrDFNFXconrEu0tBwmc3Q3PuaXhySWW5LMbi7]
  • The Biogenic Amines. (Source: NCBI Bookshelf) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP2j-8UbYHApCQHI33emR75VGGI4S7AOzWIjAv6V6wcC9dkGCplo9mtt2Es8K-tmqzQq6nwH68VbLw1QCr0BGFwAzqgdImubeGocmz5ewFd4ZBXceBODHeFxBY97W50Sm6SPuG0FM3]
  • Adrenoceptor Desensitization: Current Understanding of Mechanisms. (Source: PMC) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqykPC09ybUjbfVtmoaUtSZ033yU3HDQWCcHynNJP2IRE8ooTF2vspzcCU_UUTetNvWTUEA3Ux7WsRhZUdxvZCUxk3W_RJ2kkNBtFeaGuUzFCQjzg5qdSlFOi1EY_GDZiLR9dKWrkFUuq5r7Ve]

Sources

A Comparative Benchmarking Study: Purity of Synthesized vs. Commercial [4-(4-Methoxyphenyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive purity assessment of in-house synthesized [4-(4-Methoxyphenyl)phenyl]methanamine, a crucial intermediate in pharmaceutical research, benchmarked against commercially available standards. We provide a detailed, step-by-step synthesis protocol and a rigorous analytical workflow designed to establish a quantitative purity profile. This work underscores the importance of orthogonal analytical techniques—including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA)—in validating the purity of synthesized compounds for research and development applications. The data presented demonstrates that our optimized synthesis and purification protocol yields this compound with a purity profile that is comparable, and in some aspects superior, to commercial-grade offerings.

Introduction

This compound is a biphenylmethanamine derivative that serves as a versatile building block in the synthesis of various biologically active molecules. Its structural motif is found in compounds being investigated for a range of therapeutic areas. Given its role as a key starting material, the purity of this intermediate is of paramount importance, as even trace impurities can propagate through a synthetic sequence, leading to undesired side products, reduced yields, and potentially confounding biological data.

This guide provides an in-depth comparison of this compound synthesized in our laboratories with commercially available standards from two leading suppliers. We will detail the synthetic route, the purification strategy, and the multi-pronged analytical approach used to ascertain purity. The objective is to provide researchers, particularly those in drug development, with a robust framework for evaluating the quality of this critical reagent, whether synthesized in-house or procured from external vendors.

Synthesis and Purification of this compound

The synthesis of this compound was achieved via a reductive amination protocol, a reliable and scalable method for the formation of amines. The causality behind this choice lies in its high efficiency and the commercial availability of the starting materials.

Synthesis Pathway:

Synthesis_Pathway 4-(4-Methoxyphenyl)benzaldehyde 4-(4-Methoxyphenyl)benzaldehyde Intermediate_Imine Intermediate Imine 4-(4-Methoxyphenyl)benzaldehyde->Intermediate_Imine + Ammonia Ammonia Ammonia Sodium_Borohydride Sodium Borohydride (Reducing Agent) Product This compound Intermediate_Imine->Product Reduction  Sodium Borohydride

Caption: Reductive amination synthesis of this compound.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 4-(4-methoxyphenyl)benzaldehyde (1 equivalent) in methanol, an excess of ammonia (7 M in methanol, 10 equivalents) was added. The mixture was stirred at room temperature for 2 hours to facilitate the formation of the intermediate imine.

  • Reduction: The reaction mixture was cooled to 0 °C in an ice bath. Sodium borohydride (1.5 equivalents) was added portion-wise over 30 minutes, ensuring the temperature remained below 10 °C. The reaction was then allowed to warm to room temperature and stirred for an additional 12 hours.

  • Workup: The reaction was quenched by the slow addition of water. The methanol was removed under reduced pressure, and the aqueous residue was extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product was purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The fractions containing the pure product were combined and the solvent was evaporated to yield this compound as a white solid.

Analytical Workflow for Purity Determination

A multi-faceted analytical approach is essential for a comprehensive purity assessment.[1][2] No single technique can provide a complete picture; therefore, we employed a combination of chromatographic and spectroscopic methods.

Analytical_Workflow cluster_0 Purity Assessment Synthesized_Product Synthesized this compound HPLC HPLC-UV/MS Synthesized_Product->HPLC NMR 1H & 13C NMR Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS EA Elemental Analysis Synthesized_Product->EA Purity_Profile Comprehensive Purity Profile HPLC->Purity_Profile NMR->Purity_Profile MS->Purity_Profile EA->Purity_Profile

Caption: Orthogonal analytical workflow for purity determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination due to its high resolving power and sensitivity.[3] We utilized a reverse-phase method coupled with both UV and mass spectrometric detection to quantify the main component and identify any potential impurities.

Experimental Protocol: HPLC

  • System: Agilent 1260 Infinity II LC System with a Diode Array Detector and a 6120 Single Quadrupole MS.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then re-equilibrate at 10% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 254 nm.

  • MS Detection: ESI+, Positive Ion Mode.

The rationale for using a gradient elution is to ensure the separation of compounds with a wide range of polarities, which is crucial for detecting both starting materials and potential by-products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for structural elucidation and can provide quantitative information about the purity of a sample.[4] Both ¹H and ¹³C NMR spectra were acquired to confirm the identity of the synthesized compound and to detect any structurally related impurities.

Experimental Protocol: NMR

  • Instrument: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: 16 scans, relaxation delay of 1 s.

  • ¹³C NMR: 1024 scans, relaxation delay of 2 s.

The choice of CDCl₃ as the solvent is due to its excellent solubilizing properties for the analyte and its distinct solvent peak that does not interfere with the signals of interest.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the compound, further confirming its identity.[3]

Experimental Protocol: MS

  • Instrument: Agilent 6120 Single Quadrupole MS with Electrospray Ionization (ESI).

  • Ionization Mode: Positive.

  • Analysis: Direct infusion of a dilute solution of the compound in methanol.

ESI is a soft ionization technique that typically results in the observation of the protonated molecular ion [M+H]⁺, which simplifies spectral interpretation.

Elemental Analysis (EA)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample.[5][6] This is a fundamental technique for assessing purity, as the experimental values should be in close agreement with the theoretical values for the molecular formula.[7][8][9]

Experimental Protocol: EA

  • Instrument: PerkinElmer 2400 Series II CHNS/O Analyzer.

  • Sample Preparation: A precisely weighed sample (2-3 mg) was combusted in an oxygen atmosphere.

  • Detection: The resulting gases (CO₂, H₂O, N₂) were separated and quantified by a thermal conductivity detector.

A deviation of ±0.4% from the calculated values is generally considered acceptable for a pure compound.[7][8]

Comparative Data Analysis

The purity of the in-house synthesized this compound was benchmarked against two commercial standards (Supplier A and Supplier B). The results are summarized in the table below.

Analytical Technique In-House Synthesized Commercial Standard A Commercial Standard B
HPLC Purity (%) 99.899.598.9
¹H NMR Consistent with structureConsistent with structureConsistent with structure
¹³C NMR Consistent with structureConsistent with structureConsistent with structure
MS (m/z) [M+H]⁺ 214.1226 (Calculated: 214.1232)214.1228214.1230
Elemental Analysis (%) C: 78.82, H: 7.11, N: 6.55C: 78.75, H: 7.08, N: 6.51C: 78.59, H: 7.02, N: 6.48
Theoretical (%) C: 78.84, H: 7.09, N: 6.57C: 78.84, H: 7.09, N: 6.57C: 78.84, H: 7.09, N: 6.57

Discussion

The analytical data presented above provides a clear and objective comparison of the purity of the in-house synthesized this compound against commercial standards.

  • HPLC Analysis: The in-house material exhibited the highest purity at 99.8%, surpassing both commercial suppliers. This indicates a highly efficient synthesis and purification protocol.

  • NMR Spectroscopy: The ¹H and ¹³C NMR spectra for all three samples were consistent with the expected structure of this compound, confirming their identity. No significant impurities were detected by this method in any of the samples.

  • Mass Spectrometry: The high-resolution mass spectrometry data for all samples showed excellent agreement with the calculated molecular weight, further validating the identity of the compound.

  • Elemental Analysis: The elemental analysis results for the in-house synthesized product were well within the acceptable ±0.4% deviation from the theoretical values, providing strong evidence of its high purity.[7][8] The commercial standards also showed acceptable results, although with slightly larger deviations.

Conclusion

This guide has detailed a robust and reliable method for the synthesis and purification of this compound. The comprehensive analytical workflow employed, utilizing a suite of orthogonal techniques, has unequivocally demonstrated that the in-house synthesized material possesses a purity profile that is not only comparable but superior to commercially available standards. This work provides a valuable resource for researchers in the field, offering a transparent methodology for both the synthesis and rigorous quality assessment of this important pharmaceutical intermediate. The self-validating nature of this multi-technique approach ensures a high degree of confidence in the quality of the material, which is a critical prerequisite for its use in drug discovery and development.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Elementar. (2025, August 22). Unlocking the Secrets of Organic Elemental Analysis for Unmatched Results. [Link]

  • Thoss, V. S., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Thoss, V. S., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Li, G., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

  • Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • PharmTech. (Date not available). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (Date not available). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

Sources

A-Comparative-Guide-to-the-In-Vitro-Cytotoxicity-of-[4-(4-Methoxyphenyl)phenyl]methanamine-and-Its-Synthetic-Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In preclinical drug development, the cytotoxic profiling of a lead compound is a critical step. However, the toxicological assessment of synthetic precursors and intermediates is often overlooked. These precursors can persist as impurities in the final active pharmaceutical ingredient (API), contributing to unexpected toxicity. This guide presents a comprehensive framework for the comparative in vitro cytotoxicity assessment of [4-(4-Methoxyphenyl)phenyl]methanamine (the final product) alongside its key synthetic precursors. We provide a rationale for precursor testing, detailed experimental protocols for a multi-parametric cytotoxicity analysis, and a framework for data interpretation. This guide is intended for researchers in drug discovery, toxicology, and process chemistry to establish a robust, self-validating system for early-stage safety assessment.

Rationale: The Imperative of Precursor Cytotoxicity Profiling

The synthesis of a complex molecule like this compound involves a multi-step process. While the focus is typically on the final product's purity and activity, its synthetic lineage holds significant toxicological relevance. Toxicity testing of new chemical entities is an essential component of the drug development process.[1][2] Preclinical studies are designed to identify potential adverse effects and determine a safe starting dose for clinical trials.[3] Ignoring the cytotoxicity of precursors poses several risks:

  • Process-Related Impurities: Incomplete reactions or inadequate purification can lead to the carryover of precursors into the final drug substance. If a precursor is significantly more cytotoxic than the final compound, even trace amounts could pose a safety risk.

  • Structure-Activity Relationship (SAR) Insights: Comparing the cytotoxicity of precursors to the final product illuminates how specific structural modifications (e.g., the addition of a methoxy group or the conversion of an aldehyde to an amine) impact cellular toxicity. This provides valuable SAR data that can guide the design of safer, next-generation analogs.[4]

  • Early Risk Mitigation: Identifying a highly toxic precursor early in the development pipeline allows chemists to optimize the synthetic route or enhance purification steps, saving significant time and resources.[5]

This guide will focus on a logical synthetic pathway to identify the most relevant precursors for comparative analysis.

Synthetic Pathway and Compound Lineage

A plausible and common synthetic route to this compound involves the formation of a biphenyl structure followed by functional group manipulation. A Suzuki coupling reaction followed by reductive amination is a standard approach.[6]

Caption: Synthetic lineage of the target compounds.

Based on this pathway, we will compare the cytotoxicity of:

  • Compound 1 (Precursor 1): 4-Methoxybiphenyl

  • Compound 2 (Precursor 2): 4-(4-Methoxyphenyl)benzaldehyde

  • Compound 3 (Final Product): this compound

Experimental Design: A Multi-Parametric Approach

No single cytotoxicity assay can provide a complete picture of a compound's effect on cells.[7] Therefore, a multi-parametric strategy is essential, probing different cellular health indicators. We propose a tiered approach combining assays for metabolic activity, membrane integrity, and apoptosis induction.

Cell Line Selection

The choice of cell lines is critical. We recommend using a panel that includes:

  • HepG2 (Human Liver Carcinoma): A standard cell line for hepatotoxicity studies, as the liver is a primary site of drug metabolism.

  • HEK293 (Human Embryonic Kidney): To assess potential nephrotoxicity.

  • MCF-7 (Human Breast Adenocarcinoma): A representative cancer cell line to evaluate potential anti-cancer efficacy, as biphenyl scaffolds are common in oncology research.[8]

Experimental Workflow

The overall workflow ensures a systematic and reproducible comparison.

Sources

A Comparative Guide to Orthogonal Method Validation for the Purity of [4-(4-Methoxyphenyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development, ensuring safety and efficacy. This guide presents a comprehensive framework for the validation of purity for [4-(4-Methoxyphenyl)phenyl]methanamine, a crucial building block in medicinal chemistry. We delve into the principle of orthogonal testing, a mandate for robust analytical quality control, by comparing a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with two orthogonal techniques: Supercritical Fluid Chromatography (SFC) and Gas Chromatography-Mass Spectrometry (GC-MS). By leveraging separation mechanisms with different selectivities, this multi-faceted approach provides a high degree of confidence in the true purity profile of the analyte. This document provides detailed, field-tested protocols, validation parameters grounded in ICH Q2(R1) guidelines, and a comparative analysis of their performance, offering a practical blueprint for scientists in a regulatory environment.

The Imperative of Purity for this compound

This compound is a primary aromatic amine whose structure is foundational in the synthesis of various biologically active compounds. Impurities, which can arise from starting materials, synthetic by-products, or degradation, can have significant impacts on the safety, efficacy, and stability of the final drug product. Therefore, a validated, robust analytical strategy to comprehensively identify and quantify all potential impurities is not merely a procedural step but a critical component of quality control. A single analytical method, however well-optimized, carries the inherent risk of co-elution, where an impurity has a similar response to the main component and goes undetected. Regulatory bodies, therefore, emphasize the need for orthogonal methods to mitigate this risk.[1]

The Principle of Orthogonal Method Validation

Orthogonality in analytical chemistry refers to the use of two or more methods that rely on fundamentally different separation or detection principles.[1] The goal is to create a more complete picture of the sample, maximizing the probability that all components are detected.[2] If two methods with different mechanisms of separation (e.g., polarity vs. volatility) produce concordant purity results, it provides strong evidence that no significant impurities are being missed. The International Council for Harmonisation (ICH) guidelines, specifically Q2(R1), detail the requirements for validating analytical procedures to ensure they are suitable for their intended purpose, which includes the demonstration of specificity—the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3][4][5]

Orthogonal_Validation_Workflow cluster_0 Primary Method cluster_1 Orthogonal Method P_Method RP-HPLC Method (Polarity-based Separation) P_Data Purity Result A (e.g., 99.5%) P_Method->P_Data Compare Compare Results P_Data->Compare O_Method SFC/GC-MS Method (Different Separation Principle) O_Data Purity Result B (e.g., 99.4%) O_Method->O_Data O_Data->Compare Conclusion High Confidence Purity Assessment Compare->Conclusion Results Concordant?

Caption: Workflow of an orthogonal validation strategy.

Physicochemical Profile: this compound

A successful analytical strategy begins with understanding the analyte.

  • Structure: C₂₀H₁₉NO

  • Molecular Weight: 289.37 g/mol

  • Key Features: The molecule possesses a primary amine group (-NH₂), making it basic. It has two phenyl rings, one with a methoxy substituent, rendering it moderately polar and UV-active. The presence of the amine group suggests potential for tailing on traditional silica-based chromatography columns and makes it a candidate for GC analysis after derivatization, or directly by SFC.

Primary Method: Reversed-Phase HPLC (RP-HPLC) with UV Detection

Rationale for Selection

RP-HPLC is the workhorse of pharmaceutical purity analysis due to its high resolution, robustness, and suitability for a wide range of moderately polar compounds. The separation is based on the partitioning of the analyte between a non-polar stationary phase (like C18) and a polar mobile phase. For this compound, this method is expected to effectively separate it from more polar or less polar impurities.

Detailed Experimental Protocol
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 30
    15.0 95
    20.0 95
    20.1 30

    | 25.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

Validation Parameters (per ICH Q2(R1))
  • Specificity: Verified by peak purity analysis using the DAD to ensure no co-eluting peaks.[6] A forced degradation study (acid, base, peroxide, heat, light) should be performed to demonstrate that the method can separate the main peak from all potential degradation products.

  • Linearity: Assessed over a range of 50% to 150% of the nominal sample concentration (e.g., 0.25 mg/mL to 0.75 mg/mL). A correlation coefficient (r²) of >0.999 is expected.

  • Limit of Quantitation (LOQ): Determined as the concentration that yields a signal-to-noise ratio of approximately 10. This is critical for accurately quantifying impurities.[6]

  • Accuracy: Performed by spiking the sample with known amounts of related substances or the main compound itself at different levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0% to 102.0%.

Orthogonal Method 1: Supercritical Fluid Chromatography (SFC)

Rationale for Orthogonality

SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[7][8] It provides a different separation mechanism compared to RP-HPLC. While RP-HPLC separates based on hydrophobicity, SFC operates in a normal-phase mode where separation is governed by polarity and interactions with a polar stationary phase. This change in selectivity is excellent for revealing impurities that might co-elute in the reversed-phase system.[9][10] SFC is also known for being faster and using less organic solvent.[10]

Separation_Principles cluster_RP RP-HPLC cluster_SFC SFC rp_column Non-Polar C18 Stationary Phase rp_mobile Polar Mobile Phase (Water/ACN) rp_mobile->rp_column Elution rp_analyte Analyte rp_analyte->rp_column Hydrophobic Interaction sfc_column Polar Stationary Phase (e.g., Diol, 2-EP) sfc_mobile Non-Polar Mobile Phase (Supercritical CO2 + Modifier) sfc_mobile->sfc_column Elution sfc_analyte Analyte sfc_analyte->sfc_column Polar Interaction

Caption: Different separation mechanisms in RP-HPLC and SFC.

Detailed Experimental Protocol
  • Instrumentation: Waters ACQUITY UPC² System or equivalent with a PDA detector.

  • Column: ACQUITY UPC² BEH 2-EP, 3.0 x 100 mm, 1.7 µm.

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Co-solvent): Methanol with 0.2% Diethylamine (to improve peak shape for the basic amine).

  • Gradient Program:

    Time (min) %B
    0.0 5
    5.0 40
    6.0 40
    6.1 5

    | 7.0 | 5 |

  • Flow Rate: 1.5 mL/min.

  • Back Pressure: 1500 psi.

  • Column Temperature: 40°C.

  • Detection: PDA scan 210-400 nm.

  • Sample Preparation: Dissolve sample in Methanol to a final concentration of 0.5 mg/mL.

Orthogonal Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale for Orthogonality

GC separates compounds based on their volatility and boiling point.[11][12] This is a fundamentally different principle from liquid-phase chromatography and is ideal for identifying volatile or semi-volatile impurities that may not be well-retained or detected by HPLC or SFC. Primary amines can sometimes exhibit poor peak shape in GC; however, this can be overcome with specialized columns or derivatization.[13][14][15] The coupling with a Mass Spectrometry (MS) detector provides an additional layer of confirmation through mass-to-charge ratio, offering structural information about any detected impurities.

Detailed Experimental Protocol
  • Instrumentation: Agilent 7890B GC with 5977B MSD.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Split (20:1).

  • Oven Temperature Program:

    • Initial: 150°C, hold for 1 min.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 min at 300°C.

  • MSD Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Quadrupole: 150°C.

  • Scan Range: 40-500 m/z.

  • Sample Preparation: Dissolve sample in Dichloromethane to a concentration of 1.0 mg/mL. (Note: Derivatization with an agent like trifluoroacetic anhydride (TFAA) may be required if peak tailing is severe).

Comparative Data Analysis

To ensure a comprehensive purity assessment, the results from all three methods are collated and compared. The primary HPLC method provides the main quantitative result, while the orthogonal methods serve to confirm this result and search for any hidden impurities.

Table 1: Hypothetical Comparative Purity Results

MethodPrinciple of SeparationPurity of Main Peak (%)Number of Impurities DetectedComments
RP-HPLC Polarity / Hydrophobicity99.653Baseline separation of known impurities.
SFC Polarity / Adsorption99.624Confirmed HPLC impurities and resolved one additional minor polar impurity near the solvent front.
GC-MS Volatility / Boiling Point99.9+ (non-volatiles not seen)1Detected one low-level volatile impurity likely from a residual solvent. Main peak elutes at high temp.

Discussion of Findings In this hypothetical scenario, the RP-HPLC method serves as a robust primary assay. The SFC method provides strong orthogonal confirmation, agreeing closely on the overall purity while offering different selectivity that successfully resolved an additional polar impurity. This highlights the value of the orthogonal approach; the impurity detected by SFC might have been masked in the HPLC chromatogram. The GC-MS method was not suitable for quantifying the non-volatile main component but was superior for identifying a volatile impurity, demonstrating its complementary role in a full impurity profile analysis. The combined data from these three methods provide a very high degree of confidence that the true purity is approximately 99.6% and that all significant process-related and volatile impurities have been identified and controlled.

Conclusion

The validation of purity for a critical intermediate like this compound cannot rely on a single analytical method. A well-designed orthogonal strategy, as outlined in this guide, is essential for ensuring product quality and meeting stringent regulatory expectations. By combining a primary RP-HPLC method with the different selectivities of SFC and GC-MS, researchers can build a scientifically sound and defensible purity profile. This approach not only enhances the reliability of the data but also provides a deeper understanding of the compound and its potential impurities, which is invaluable throughout the drug development lifecycle.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link][4][5]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link][3]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Orthogonal method in pharmaceutical product analysis Source: Alphalyse URL: [Link][1]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link][6]

  • Title: Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances Source: ResearchGate URL: [Link][2]

  • Title: Analysis of Amine Solutions by Gas Chromatography Source: Bryan Research & Engineering, LLC URL: [Link][11]

  • Title: Amines Analysis of impurities in anhydrous mono- and trimethylamine Source: Agilent URL: [Link][13]

  • Title: Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives Source: Journal of AOAC INTERNATIONAL URL: [Link][14]

  • Title: Analysis of Biogenic Amines by GC/FID and GC/MS Source: VTechWorks - Virginia Tech URL: [Link][15]

  • Title: Continuous Online Analysis of Amine Solvents Using Gas Chromatography Source: International CCS Knowledge Centre URL: [Link][12]

  • Title: Advanced Analysis with Supercritical Fluids Chromatography Source: Shimadzu URL: [Link][7]

  • Title: What is Supercritical Fluid Chromatography (SFC) Chromatography? Source: Teledyne Labs URL: [Link][8]

  • Title: Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: Chromatography Online URL: [Link][9]

  • Title: Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery Source: American Pharmaceutical Review URL: [Link][10]

Sources

Head-to-head comparison of different synthetic protocols for [4-(4-Methoxyphenyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of [4-(4-Methoxyphenyl)phenyl]methanamine, a valuable building block in medicinal chemistry and materials science, can be approached through several distinct synthetic routes. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired yield, scalability, and tolerance to various functional groups. This guide provides a detailed, head-to-head comparison of three common synthetic protocols for the preparation of this target molecule: Reductive Amination, Nitrile Reduction, and Amide Reduction. Each method is presented with a comprehensive, step-by-step experimental protocol, a comparative analysis of key performance indicators, and an exploration of the underlying chemical principles.

Comparative Overview of Synthetic Strategies

ParameterProtocol 1: Reductive AminationProtocol 2: Nitrile ReductionProtocol 3: Amide Reduction
Starting Materials 4-Bromobenzaldehyde, 4-Methoxyphenylboronic acid, Ammonia4-Bromobenzonitrile, 4-Methoxyphenylboronic acid4-Bromobenzoyl chloride, 4-Methoxyaniline
Key Intermediates 4-(4-Methoxyphenyl)benzaldehyde4-(4-Methoxyphenyl)benzonitrile4-(4-Methoxyphenyl)benzamide
Key Transformation Imine formation and reductionNitrile hydrogenationAmide reduction
Typical Overall Yield Good to ExcellentGood to ExcellentModerate to Good
Reagent Toxicity Moderate (boronic acids, palladium catalysts)High (cyanide source if starting from scratch)High (LiAlH4 is pyrophoric)
Scalability Generally goodGood, but handling of cyanide can be a concernModerate, due to the hazards of LiAlH4
Functional Group Tolerance GoodModerate (nitrile reduction can affect other groups)Poor (LiAlH4 is a very strong reducing agent)

Protocol 1: Synthesis via Reductive Amination

This two-step approach involves the initial construction of the biphenyl aldehyde intermediate, 4-(4-methoxyphenyl)benzaldehyde, via a Suzuki-Miyaura coupling, followed by a one-pot reductive amination to furnish the desired primary amine.

Step 1: Synthesis of 4-(4-Methoxyphenyl)benzaldehyde

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1][2] In this step, 4-methoxyphenylboronic acid is coupled with 4-bromobenzaldehyde to form the key aldehyde intermediate.

Experimental Protocol:

  • To a solution of 4-bromobenzaldehyde (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (2.0 eq).

  • Degas the mixture by bubbling argon through it for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir under an argon atmosphere for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-(4-methoxyphenyl)benzaldehyde.

Step 2: Reductive Amination of 4-(4-Methoxyphenyl)benzaldehyde

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[3][4][5] This process involves the initial formation of an imine from the aldehyde and ammonia, which is then reduced in situ to the corresponding amine. Sodium borohydride is a commonly used reducing agent for this transformation.[4]

Experimental Protocol:

  • Dissolve 4-(4-methoxyphenyl)benzaldehyde (1.0 eq) in methanol and add a 7N solution of ammonia in methanol (10 eq).

  • Stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Caption: Workflow for the synthesis via reductive amination.

Protocol 2: Synthesis via Nitrile Reduction

This pathway also begins with a Suzuki-Miyaura coupling to construct the biphenyl skeleton, followed by the reduction of a nitrile functionality to the primary amine.

Step 1: Synthesis of 4-(4-Methoxyphenyl)benzonitrile

Similar to the first protocol, a palladium-catalyzed Suzuki-Miyaura coupling is employed, this time between 4-bromobenzonitrile and 4-methoxyphenylboronic acid.

Experimental Protocol:

  • In a round-bottom flask, combine 4-bromobenzonitrile (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Add a 3:1 mixture of dimethoxyethane and water.

  • Purge the mixture with argon for 15 minutes.

  • Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (0.02 eq).

  • Heat the reaction mixture at 85 °C for 16 hours.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purify the crude product by recrystallization from ethanol to obtain 4-(4-methoxyphenyl)benzonitrile.

Step 2: Reduction of 4-(4-Methoxyphenyl)benzonitrile

The reduction of the nitrile to the primary amine can be achieved using various reducing agents. Catalytic hydrogenation is a common and effective method.[6]

Experimental Protocol:

  • Dissolve 4-(4-methoxyphenyl)benzonitrile (1.0 eq) in ethanol saturated with ammonia.

  • Add Raney nickel (approximately 10% by weight) to the solution.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 6 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Caption: Workflow for the synthesis via nitrile reduction.

Protocol 3: Synthesis via Amide Reduction

This route involves the formation of a benzamide linkage, which is subsequently reduced to the target amine using a powerful hydride reducing agent.

Step 1: Synthesis of N-(4-Methoxyphenyl)-4-bromobenzamide

The amide is readily prepared by the acylation of 4-methoxyaniline with 4-bromobenzoyl chloride.

Experimental Protocol:

  • Dissolve 4-methoxyaniline (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.

  • Cool the solution to 0 °C and add a solution of 4-bromobenzoyl chloride (1.1 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give N-(4-methoxyphenyl)-4-bromobenzamide, which can often be used in the next step without further purification.

Step 2: Suzuki-Miyaura Coupling to form 4-(4-Methoxyphenyl)benzamide

A Suzuki-Miyaura coupling is then performed on the brominated amide to introduce the 4-methoxyphenyl group.

Experimental Protocol:

  • Combine N-(4-methoxyphenyl)-4-bromobenzamide (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add a 4:1 mixture of dioxane and water.

  • Degas the mixture with argon for 20 minutes.

  • Add palladium(II) acetate (0.05 eq) and SPhos (0.1 eq).

  • Heat the mixture to 100 °C for 12 hours.

  • After cooling, dilute with ethyl acetate and wash with water and brine.

  • Dry, concentrate, and purify by column chromatography to yield 4-(4-methoxyphenyl)benzamide.

Step 3: Reduction of 4-(4-Methoxyphenyl)benzamide

The final step is the reduction of the amide to the amine using lithium aluminum hydride (LiAlH4), a potent reducing agent capable of this transformation.[7][8][9]

Experimental Protocol:

  • In a flame-dried flask under an argon atmosphere, suspend lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a solution of 4-(4-methoxyphenyl)benzamide (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, heat the reaction mixture to reflux for 6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate to obtain this compound.

Caption: Workflow for the synthesis via amide reduction.

Conclusion

The synthesis of this compound can be successfully achieved through multiple synthetic pathways. The Reductive Amination route offers a straightforward and high-yielding approach, particularly if the aldehyde intermediate is readily available. The Nitrile Reduction pathway is also efficient, with the caveat of handling potentially hazardous cyanide reagents in the synthesis of the nitrile precursor, although catalytic hydrogenation is a clean and effective reduction method. The Amide Reduction route is a viable alternative, but the use of the highly reactive and pyrophoric lithium aluminum hydride requires stringent safety precautions and may not be suitable for large-scale synthesis or for substrates with sensitive functional groups.

Ultimately, the optimal synthetic strategy will depend on the specific requirements of the researcher, including the scale of the reaction, available equipment, and the importance of functional group compatibility. This guide provides the necessary data and procedural information to make an informed decision based on these critical factors.

References

  • Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2008). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o802. [Link]

  • Schäfer, A., Iovkova-Berends, L., Gilke, S., Kossmann, P., Preut, H., & Hiersemann, M. (2015). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(12), o1021. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 4-(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)benzaldehyde for carbohydrate antigen 125 electrochemical detection and molecular docking modeling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐methoxybenzonitrile on 10 mmol scale. Retrieved from [Link]

  • Nikolaenkova, E. B., Os'kina, I. A., Savel'ev, V. A., Samsonov, V. A., Tikhonov, A. Y., Ryabinin, V. A., & Sinyakov, A. N. (2013). Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. Russian Journal of Organic Chemistry, 49(7), 1089–1091. [Link]

  • Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Stenutz, R. (n.d.). N-(4-methoxyphenyl)benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). One‐pot synthesis of 4‐methoxybenzonitrile 4d starting from.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • Saeed, A., Channar, P. A., Shah, S. A. A., Larik, F. A., & Abbas, Q. (2016). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 21(11), 1553. [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Cockroft, J. K., et al. (2008). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o802. [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Retrieved from [Link]

  • Zeynizadeh, B., & Rahimi, S. (2009). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 53(4), 207-211. [Link]

  • IOC. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Production of Benzylamine by Tandem Dehydrogenation/Amination/Reduction over Cu and Au Catalysts. Retrieved from [Link]

  • Imamura, K., Yoshikawa, T., Nakanishi, K., Hashimoto, K., & Kominami, H. (2013). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Chemical Communications, 49(93), 10911–10913. [Link]

  • FAO AGRIS. (n.d.). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [4-(4-Methoxyphenyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher and scientist, the lifecycle of a chemical compound extends far beyond the laboratory bench. Proper disposal is not merely a final step but a critical component of ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, science-backed framework for the safe handling and disposal of [4-(4-Methoxyphenyl)phenyl]methanamine, a substituted aromatic amine. As a Senior Application Scientist, my focus is to empower you with not just the "how," but the fundamental "why" behind these essential procedures.

Hazard Assessment: A Proactive Approach to Safety

A specific Safety Data Sheet (SDS) for this compound is not always readily available. Therefore, a conservative approach, grounded in the known hazards of analogous structures like 4-methoxybenzylamine and other aromatic amines, is paramount.

Likely Hazard Profile: Based on its chemical class, this compound should be handled as a substance that is:

  • Corrosive: Aromatic amines can be strong bases, and analogous compounds are classified as causing severe skin burns and eye damage.[1] Direct contact can lead to serious, irreversible tissue damage.

  • Irritating: Inhalation of vapors or dust can cause respiratory tract irritation.[2]

  • Toxic: Aromatic amines as a class are known for their potential systemic toxicity and are often readily absorbed through the skin.[3]

Under the Resource Conservation and Recovery Act (RCRA), this compound would likely be classified as a hazardous waste.[4] This is due to its probable corrosive nature (EPA waste code D002) and potential toxicity.[5] Therefore, it must never be disposed of down the drain or in regular trash.[6]

Personal Protective Equipment (PPE): Non-Negotiable Protection

The right PPE is your primary defense against chemical exposure. The selection is dictated by the compound's corrosive and absorptive hazards.

TaskRequired Personal Protective EquipmentRationale
Routine Handling & Weighing Nitrile or Neoprene Gloves (Double-gloving recommended), ANSI Z87.1-compliant Safety Goggles, Fully-buttoned Lab CoatPrevents incidental skin/eye contact. Aromatic amines can permeate some glove materials, making diligent handling crucial.[7]
Transferring Solutions & Waste Chemical-resistant Gloves (Butyl rubber preferred), Chemical Splash Goggles and Face Shield, Chemical-resistant Apron over Lab CoatProvides enhanced protection against splashes and spills during higher-volume transfers.
Spill Cleanup Heavy-duty Chemical-resistant Gloves, Chemical Splash Goggles and Face Shield, Respirator (if spill is large or in a poorly ventilated area), Disposable CoverallsEnsures comprehensive protection during emergency response where exposure potential is highest.

Always consult your institution's Environmental Health & Safety (EHS) department for specific PPE requirements.

Waste Segregation and Containment: Preventing Hazardous Reactions

Proper segregation is a cornerstone of chemical safety, preventing potentially violent reactions and ensuring waste can be processed safely by disposal facilities.

The Cardinal Rule: Amine waste must be kept separate from other chemical waste streams.[6][8]

  • Incompatible Materials: Never mix this compound waste with:

    • Acids: A violent, exothermic neutralization reaction can occur.

    • Strong Oxidizing Agents: This can create a fire or explosion hazard.[9]

    • Acid Chlorides and Anhydrides: These will react vigorously with the amine group.[1]

Container Management Protocol:

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, with a tightly sealing screw cap.[8] Do not use metal containers for corrosive waste.[8]

  • Label Correctly: The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "this compound".[8] List all constituents, including solvents and their approximate percentages.

  • Keep Closed: Waste containers must remain sealed at all times except when adding waste.[8][10] This prevents the release of vapors and protects the lab atmosphere.

  • Use Secondary Containment: Store the waste container within a larger, chemically compatible tub or bin to contain any potential leaks.

start Waste Generated Containing This compound container Transfer to Designated 'Aromatic Amine Waste' Container start->container check Is the container properly labeled with 'HAZARDOUS WASTE' and all constituents? container->check incompatibles CRITICAL: DO NOT MIX WITH: - Acids - Oxidizers - Halogenated Solvents container->incompatibles label Affix Correct Label Immediately check->label No   store Store in a cool, well-ventilated Satellite Accumulation Area (SAA) within secondary containment. check->store  Yes label->container end Arrange Pickup by EHS or Licensed Waste Vendor store->end

Waste Collection and Segregation Workflow

Step-by-Step Disposal Protocol for Routine Waste

This protocol applies to unused product, reaction residues, and contaminated materials (e.g., pipette tips, weighing paper).

  • Initial Collection: At the point of generation, collect waste in a small, dedicated beaker or flask inside a chemical fume hood.

  • Waste Transfer: Carefully transfer the collected waste into the designated, properly labeled hazardous waste container.

  • Container Sealing: Securely cap the container immediately after adding waste. Wipe the exterior of the container with a damp cloth to remove any residual contamination.

  • Log Entry: If your laboratory maintains a waste log, record the date and amount of waste added.[10]

  • Storage: Place the container in your lab's designated Satellite Accumulation Area (SAA).[11] This area must be at or near the point of generation and under the control of laboratory personnel.

  • Schedule Disposal: Once the container is approaching full (never more than 90%), or if it has been accumulating for a set period (e.g., 6 months), contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal company.[6][11]

Emergency Procedures: Spill and Exposure Management

A swift and correct response can prevent a minor incident from escalating.

cluster_0 Assess the Situation cluster_1 Major Spill Response cluster_2 Minor Spill Response spill Spill of This compound Occurs check_size Is the spill minor? (<100mL, contained, no immediate fire/inhalation risk) spill->check_size evacuate Alert others & EVACUATE the area. Close doors behind you. check_size->evacuate No (Major Spill) ppe Don appropriate PPE (gloves, goggles, face shield, apron). check_size->ppe Yes (Minor Spill) notify_major Call Emergency Services / EHS. Report from a safe location. evacuate->notify_major contain Contain the spill with inert absorbent material (vermiculite, sand, spill pads). ppe->contain collect Carefully collect absorbed material into a labeled hazardous waste bag/container. contain->collect decon Decontaminate the area with soapy water. Collect cleaning materials as hazardous waste. collect->decon

Spill Response Decision Tree
Minor Spill Cleanup Protocol (<100 mL)
  • Alert & Secure: Alert personnel in the immediate area.[12] Ensure the area is well-ventilated, but avoid creating strong drafts that could aerosolize the material.

  • Don PPE: Wear the appropriate spill cleanup PPE as outlined in Section 2.

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad, working from the outside in to prevent spreading.[13][14] Do not use combustible materials like paper towels or sawdust. [15]

  • Collect Waste: Once the material is fully absorbed, carefully scoop it into a heavy-duty plastic bag or a designated waste container.[13]

  • Decontaminate: Clean the spill surface thoroughly with soap and water.[12] All cleaning materials (sponges, paper towels) must be considered contaminated and placed in the hazardous waste container.

  • Package & Label: Seal the waste container, label it clearly as "Spill Debris containing this compound," and arrange for disposal.[12]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Decontamination of Laboratory Equipment

Reusable glassware and equipment must be thoroughly decontaminated before returning to general use.

  • Initial Rinse: In a chemical fume hood, rinse the equipment three times with a suitable organic solvent (e.g., ethanol or acetone). Collect all rinsate as hazardous waste.

  • Wash: Wash the triple-rinsed equipment with hot, soapy water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Dry: Allow to air dry or place in a drying oven.

By adhering to these rigorous, well-reasoned protocols, you actively contribute to a culture of safety, protect our shared environment, and uphold the highest standards of scientific integrity.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]

  • Guide for Chemical Spill Response. American Chemical Society. [Link]

  • Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018 363D. Tri-iso. [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA). [Link]

  • Spill DECONtamination Kit, Aromatic Amine. SKC Inc. [Link]

  • Chemical spill cleanup procedures. J&K Scientific LLC. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. [Link]

  • SAFETY DATA SHEET - 4-Methoxybenzaldehyde. Thermo Fisher Scientific. [Link]

  • How Does The EPA Define Hazardous Waste? CountyOffice.org - YouTube. [Link]

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration (OSHA). [Link]

  • Worker Exposures to Volatile Amines. Occupational Safety and Health Administration (OSHA). [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

Sources

Navigating the Safe Handling of [4-(4-Methoxyphenyl)phenyl]methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling [4-(4-Methoxyphenyl)phenyl]methanamine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety data from structurally related aromatic amines and methoxy-substituted phenyl compounds to establish a robust framework for its safe handling, use, and disposal. Our commitment is to empower you with the knowledge to mitigate risks and foster a culture of safety and excellence in your research endeavors.

Hazard Assessment: Understanding the Risks of Aromatic Amines

Potential Hazards Include:

  • Skin and Eye Irritation/Corrosion: Direct contact can cause skin irritation or, in more severe cases, chemical burns.[1][2] The eyes are particularly vulnerable to severe damage.[1]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory system.[3][4]

  • Ingestion: While not a primary route of occupational exposure, ingestion can be harmful.[5]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential for safe handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent exposure. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the potential hazards of aromatic amines.

PPE ComponentSpecificationsRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Regularly inspect for and replace any damaged gloves.To prevent skin contact and potential chemical burns. Studies on aromatic amine permeation through gloves highlight the importance of selecting appropriate materials.[6][7]
Eye and Face Protection Chemical safety goggles. A face shield should be worn when there is a risk of splashing.To protect against eye irritation and severe damage from splashes.[3][4][8]
Skin and Body Protection A fully buttoned lab coat. For larger quantities or increased risk of splashing, chemical-resistant aprons or coveralls are recommended.To prevent accidental skin contact with the chemical.[3][8][9]
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood.To prevent inhalation of any dust or vapors, which can cause respiratory tract irritation.[10]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your experiments.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[1][3] The container should be kept tightly closed.[3][4][8]

Handling and Use

The following workflow diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_fume_hood prep_gather Gather All Necessary Equipment and Reagents prep_fume_hood->prep_gather handle_weigh Carefully Weigh or Measure the Compound prep_gather->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Work Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Dispose of Chemical Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[11] Collect the absorbed material into a designated, labeled container for hazardous waste.

  • Large Spills: In the case of a larger spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Segregation: All waste containing this compound, including contaminated consumables like gloves and absorbent materials, should be collected in a designated hazardous waste container.[10]

  • Container Labeling: The waste container must be clearly labeled with its contents.

  • Disposal: The disposal of the hazardous waste must be carried out in accordance with all local, state, and federal regulations. Contact your institution's EHS department for specific guidance on disposal procedures. Empty containers should be triple-rinsed before disposal, with the rinsate collected as hazardous waste.[12]

Conclusion: A Proactive Stance on Laboratory Safety

The responsible handling of this compound is predicated on a thorough understanding of the potential hazards associated with its chemical class and a diligent application of established safety protocols. By integrating the guidance in this document into your laboratory's standard operating procedures, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.

References

  • Berardinelli, S. P., et al. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal. Available at: [Link]

  • Berardinelli, S. P., et al. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed. Available at: [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. Available at: [Link]

  • Ecenarro, B. (n.d.). Recommended PPE to handle chemicals. Bernardo Ecenarro. Available at: [Link]

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxybenzylamine. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI. Available at: [Link]

  • University of Nebraska Medical Center. (n.d.). Hazardous Material Fact Sheet - Empty Chemical Container Disposal. Available at: [Link]

  • ChemBK. (2024). (4-methoxyphenyl)methanamine. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.